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  • Product: 4-(3-Piperidinyl)pyrimidine hydrochloride
  • CAS: 2204562-12-7

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 4-(3-Piperidinyl)pyrimidine Hydrochloride: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist This guide provides an in-depth exploration of 4-(3-Piperidinyl)pyrimidine hydrochloride, a he...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides an in-depth exploration of 4-(3-Piperidinyl)pyrimidine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, a plausible synthetic route, and its potential as a scaffold in drug discovery. This document is intended to serve as a valuable resource for researchers actively engaged in the development of novel therapeutics.

Introduction: The Significance of the Piperidinyl Pyrimidine Scaffold

The fusion of pyrimidine and piperidine rings creates a molecular architecture that is frequently encountered in biologically active compounds. The pyrimidine ring, a core component of nucleobases, offers a versatile scaffold for designing molecules that can interact with a wide array of biological targets.[1] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2] The piperidine moiety, a saturated heterocycle, can significantly influence the physicochemical properties of a molecule, such as its solubility, lipophilicity, and metabolic stability, while also providing a key interaction point with biological macromolecules. The combination of these two pharmacophores in 4-(3-Piperidinyl)pyrimidine hydrochloride suggests a high potential for this compound as a lead structure in drug discovery programs.

Chemical Structure and Physicochemical Properties

2.1. Chemical Structure

The chemical structure of 4-(3-Piperidinyl)pyrimidine hydrochloride is characterized by a pyrimidine ring substituted at the 4-position with a piperidin-3-yl group. The hydrochloride salt form enhances its stability and aqueous solubility.

Chemical Name: 4-(Piperidin-3-yl)pyrimidine hydrochloride Molecular Formula: C₉H₁₄ClN₃ Molecular Weight: 200.68 g/mol

2.2. Physicochemical Data

A summary of the key physicochemical properties of 4-(3-Piperidinyl)pyrimidine and its hydrochloride salt is presented in the table below. It is important to note that some of these properties are predicted or inferred from related structures due to the limited availability of experimental data for this specific compound.

PropertyValueSource/Method
CAS Number 1185194-36-8 (free base)Synblock[3]
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in water and polar organic solvents like methanol and DMSO.[4][5]Inferred from hydrochloride salts of similar compounds.
pKa Not available-
Appearance Likely a white to off-white solid.[4]Inferred from similar compounds.

Synthesis of 4-(3-Piperidinyl)pyrimidine Hydrochloride

3.1. Proposed Synthetic Pathway

The proposed synthesis involves a multi-step process, starting from commercially available reagents.

Synthetic_Pathway cluster_0 Step 1: Boc Protection cluster_1 Step 2: Pyrimidine Ring Formation cluster_2 Step 3: Nucleophilic Aromatic Substitution cluster_3 Step 4: Deprotection and Salt Formation A 3-Aminopiperidine C tert-butyl 3-aminopiperidine-1-carboxylate A->C Et3N, DCM B Boc-Anhydride B->C G tert-butyl 3-(pyrimidin-4-yl)piperidine-1-carboxylate C->G Coupling D Malondialdehyde F 4-Chloropyrimidine D->F NaOEt, EtOH E Formamidine hydrochloride E->F F->G H 4-(3-Piperidinyl)pyrimidine hydrochloride G->H HCl in Dioxane

Caption: Proposed synthetic pathway for 4-(3-Piperidinyl)pyrimidine hydrochloride.

3.2. Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 3-aminopiperidine-1-carboxylate

  • To a solution of 3-aminopiperidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (Et₃N, 1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 4-Chloropyrimidine

  • This step would typically involve a variation of the Pinner synthesis, starting from malondialdehyde and formamidine hydrochloride, followed by chlorination. For the purpose of this guide, we will assume 4-chloropyrimidine is a commercially available starting material or synthesized via established literature procedures.

Step 3: Synthesis of tert-butyl 3-(pyrimidin-4-yl)piperidine-1-carboxylate

  • In a flame-dried flask under an inert atmosphere, dissolve tert-butyl 3-aminopiperidine-1-carboxylate (1.0 eq) and 4-chloropyrimidine (1.1 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 1.5 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 16-24 hours.

  • Monitor the reaction by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography.

Step 4: Synthesis of 4-(3-Piperidinyl)pyrimidine hydrochloride

  • Dissolve the purified tert-butyl 3-(pyrimidin-4-yl)piperidine-1-carboxylate (1.0 eq) in a minimal amount of dioxane or methanol.

  • Add a solution of hydrochloric acid in dioxane (4M, excess) at 0 °C.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

  • The product hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(3-Piperidinyl)pyrimidine hydrochloride.

Potential Biological Activity and Therapeutic Applications

The piperidinyl pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[7] While the specific biological profile of 4-(3-Piperidinyl)pyrimidine hydrochloride is not extensively documented, its structural motifs suggest potential applications in several therapeutic areas.

4.1. Kinase Inhibition

Many pyrimidine derivatives are potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. The pyrimidine core can act as a hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase. The piperidine substituent can be modified to achieve selectivity and improve pharmacokinetic properties.

Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Signaling_Cascade->Cell_Proliferation Promotes Inhibitor 4-(3-Piperidinyl)pyrimidine hydrochloride Inhibitor->Receptor_Tyrosine_Kinase Inhibits

Caption: Conceptual signaling pathway illustrating potential kinase inhibition.

4.2. Central Nervous System (CNS) Activity

The piperidine ring is a common feature in many CNS-active drugs. Its conformational flexibility and ability to engage in hydrogen bonding and ionic interactions make it a valuable component for targeting receptors and enzymes in the brain. Depending on further substitution, derivatives of 4-(3-Piperidinyl)pyrimidine could be explored for their potential as modulators of neurotransmitter receptors or as enzyme inhibitors relevant to neurological disorders.

Analytical and Characterization Methods

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of 4-(3-Piperidinyl)pyrimidine hydrochloride.

5.1. Analytical Workflow

Analytical_Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structure Elucidation MS Mass Spectrometry (LC-MS) Start->MS Molecular Weight Confirmation HPLC HPLC Analysis NMR->HPLC Purity Assessment MS->HPLC Elemental_Analysis Elemental Analysis HPLC->Elemental_Analysis Compositional Analysis Final_Product Characterized Product Elemental_Analysis->Final_Product

Caption: A typical analytical workflow for compound characterization.

5.2. Recommended Analytical Protocols

TechniqueParametersExpected Results
¹H NMR 400 MHz, DMSO-d₆Characteristic peaks for pyrimidine and piperidine protons.
¹³C NMR 100 MHz, DMSO-d₆Signals corresponding to the 9 carbon atoms in the structure.
LC-MS C18 column, gradient elution with water/acetonitrile containing 0.1% formic acid. ESI+ mode.A peak corresponding to the [M+H]⁺ ion of the free base.
HPLC C18 column, isocratic or gradient elution with a suitable mobile phase (e.g., acetonitrile/water with TFA or phosphate buffer), UV detection at an appropriate wavelength (e.g., 254 nm).[8][9]A single major peak indicating the purity of the compound.

Step-by-Step HPLC Method for Purity Analysis:

  • Preparation of Standard Solution: Accurately weigh and dissolve 4-(3-Piperidinyl)pyrimidine hydrochloride in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% trifluoroacetic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Processing: Determine the retention time and peak area of the main component. Calculate the purity of the sample by the area normalization method.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling 4-(3-Piperidinyl)pyrimidine hydrochloride. The following guidelines are based on the safety data for structurally related compounds.[3][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[12] Avoid contact with skin and eyes.[3][11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3][10][11] Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

First Aid Measures: [3][10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

4-(3-Piperidinyl)pyrimidine hydrochloride represents a promising chemical entity with significant potential for drug discovery and development. Its synthesis is achievable through established chemical methodologies, and its structure suggests a high likelihood of biological activity, particularly in the areas of kinase inhibition and CNS modulation. This technical guide provides a foundational understanding of this compound, offering valuable insights for researchers aiming to explore its therapeutic potential further. Rigorous experimental investigation is warranted to fully elucidate its physicochemical properties, biological activity, and safety profile.

References

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet for 5-Fluoro-2-(piperidin-4-yloxy)pyrimidine hydrochloride. [Link]

  • Sudhakar Babu, K., et al. (2015). Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine. Research and Reviews: Journal of Chemistry.
  • PharmaTutor. (2013, November 26). PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. [Link]

  • PubChemLite. (n.d.). Pyrimidine, 4-chloro-6-(4-methyl-1-piperazinyl)-5-(methylthio)-2-piperidino-, hydrochloride. [Link]

  • Shah, K., & Garg, V. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. Letters in Organic Chemistry.
  • Sharma, V., & Kumar, P. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ARC Journal of Pharmaceutical Sciences, 3(2), 1-10.
  • ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the corresponding bromides 11a-e (the aromatic region). [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

  • Supporting Information. (n.d.). Pyrimidine-Cored Extended π-Systems: General Synthesis and Interesting Fluorescent Properties. [Link]

  • PubChem. (n.d.). N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride. [Link]

  • Wang, L., et al. (2013). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 23(15), 4415-4419.
  • YouTube. (2021, February 19). PYRIMIDINE SYNTHESIS#PREPARATION OF PYRIMIDINE#PROPERTIES OF PYRIMIDINE#BASIC NATURE OF PYRIMIDINE. [Link]

  • MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

  • precisionFDA. (n.d.). 3-(4-PHENOXYPHENYL)-1-((3R)-PIPERIDIN-3-YL)-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE HYDROCHLORIDE, (R/S)-. [Link]

  • Salem, M. A. I., et al. (2013). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-pyrimidinyl Ether and Sulfide Derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1215-1222.
  • Muszalska, I., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 9-14.
  • PubMed. (2005, February 15). HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]

  • CAS Common Chemistry. (n.d.). Pyrimidine, 2-(1-piperazinyl)-, hydrochloride (1:2). [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • Semantic Scholar. (2025, May 8). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and. [Link]

  • ResearchGate. (2012, September). Synthesis and Antiproliferative Activity of Polysubstituted Tetrahydropyridine and Piperidin-4-one-3-carboxylate Derivatives. [Link]

Sources

Exploratory

A Technical Guide to 4-(3-Piperidinyl)pyrimidine Hydrochloride: A Versatile Heterocyclic Building Block in Modern Drug Discovery

Abstract This technical guide provides an in-depth analysis of 4-(3-Piperidinyl)pyrimidine hydrochloride, a key heterocyclic intermediate in medicinal chemistry. We will explore its fundamental chemical and physical prop...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of 4-(3-Piperidinyl)pyrimidine hydrochloride, a key heterocyclic intermediate in medicinal chemistry. We will explore its fundamental chemical and physical properties, outline a robust synthetic pathway, and detail its critical applications as a scaffold in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols for its synthesis and analysis. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the molecule's reactivity and utility.

Core Chemical Identity and Physicochemical Properties

4-(3-Piperidinyl)pyrimidine is a bifunctional molecule featuring a π-deficient pyrimidine ring linked to a saturated, non-planar piperidine ring. This structural combination is highly valued in drug design. The pyrimidine ring offers hydrogen bond acceptors and serves as a flat anchor for binding to protein targets, while the piperidine moiety provides a three-dimensional vector for substitution, enabling fine-tuning of solubility, metabolic stability, and target engagement.[1][2] The compound is typically supplied as a hydrochloride salt to improve its stability and aqueous solubility, which is advantageous for handling and subsequent reactions.[3]

Key Identifiers and Data

Quantitative data for the compound and its common salt form are summarized below. The molecular weight of the hydrochloride salt is calculated from the free base and hydrochloric acid.

Property4-(3-Piperidinyl)pyrimidine (Free Base)4-(3-Piperidinyl)pyrimidine hydrochloride
CAS Number 1185194-36-8[4]Not explicitly assigned; often tracked by free base CAS.
Molecular Formula C₉H₁₃N₃C₉H₁₄ClN₃
Molecular Weight 163.22 g/mol [4]199.68 g/mol
Appearance Off-white to yellow solidWhite to off-white crystalline solid
Solubility Soluble in organic solvents (DMSO, DMF, Methanol)Soluble in water, methanol; sparingly soluble in ethanol
Storage Store in a dry, sealed place under inert atmosphereStore at room temperature, protected from moisture

Synthesis and Chemical Reactivity

The synthesis of substituted pyrimidines is a cornerstone of heterocyclic chemistry.[5] For 4-(3-Piperidinyl)pyrimidine, a highly efficient and common strategy involves the nucleophilic aromatic substitution (SₙAr) reaction. This pathway is favored because the pyrimidine ring is electron-deficient, making it susceptible to attack by nucleophiles, especially when activated by a good leaving group like a halogen at the C4 position.[6]

Recommended Synthetic Workflow: Nucleophilic Aromatic Substitution (SₙAr)

The rationale for this approach is its high regioselectivity and reliability. The reaction leverages the inherent electrophilicity of a 4-halopyrimidine precursor and the nucleophilicity of the secondary amine in a protected piperidine derivative. A subsequent deprotection step yields the final product.

G cluster_reactants Reactants cluster_process Process cluster_products Products R1 4-Chloropyrimidine P1 SₙAr Coupling R1->P1 Base (e.g., DIEA) Solvent (e.g., NMP) Heat (80-120 °C) R2 3-Amino-1-Boc-piperidine (Nucleophile) R2->P1 Base (e.g., DIEA) Solvent (e.g., NMP) Heat (80-120 °C) I1 N-Boc-4-(3-Piperidinyl)pyrimidine (Protected Intermediate) P1->I1 P2 Acidic Deprotection F1 4-(3-Piperidinyl)pyrimidine (Free Base) P2->F1 I1->P2 Strong Acid (e.g., TFA or HCl in Dioxane) F2 4-(3-Piperidinyl)pyrimidine HCl (Final Salt Form) F1->F2 HCl solution

Caption: SₙAr synthesis of 4-(3-Piperidinyl)pyrimidine hydrochloride.

Experimental Protocol: SₙAr Synthesis

This protocol is a self-validating system; reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at each stage to ensure completion before proceeding.

Step 1: SₙAr Coupling

  • To a solution of 4-chloropyrimidine (1.0 eq) in N-Methyl-2-pyrrolidone (NMP, ~5 mL/mmol), add 3-Amino-1-Boc-piperidine (1.1 eq).

  • Add N,N-Diisopropylethylamine (DIEA, 2.5 eq) to the mixture. The base is crucial for scavenging the HCl generated during the reaction, driving it to completion.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the disappearance of 4-chloropyrimidine by TLC (e.g., using a 1:1 mixture of Ethyl Acetate:Hexanes).

  • Upon completion, cool the mixture to room temperature, dilute with water, and extract with Ethyl Acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield N-Boc-4-(3-Piperidinyl)pyrimidine as a solid.[7]

Step 2: Boc Deprotection

  • Dissolve the purified intermediate (1.0 eq) in a minimal amount of Dichloromethane (DCM).

  • Add a solution of 4M HCl in 1,4-Dioxane (5-10 eq) and stir at room temperature for 2-4 hours. The large excess of acid ensures complete removal of the tert-butyloxycarbonyl (Boc) protecting group.

  • Monitor the reaction by LC-MS.

  • Upon completion, the product hydrochloride salt often precipitates from the solution. If not, concentrate the solvent under reduced pressure.

  • Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to obtain 4-(3-Piperidinyl)pyrimidine hydrochloride.

Applications in Drug Discovery and Development

The 4-(3-Piperidinyl)pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous molecules targeting various disease pathways. Its primary utility is as a core for building inhibitors of protein kinases, which are critical regulators of cell signaling.

Scaffold for Kinase Inhibitors

Many kinase inhibitors bind to the ATP-binding pocket of the enzyme. The pyrimidine ring of this scaffold can mimic the adenine of ATP, forming key hydrogen bonds with the "hinge region" of the kinase. The piperidine ring projects out towards the solvent-exposed region, providing a versatile attachment point for moieties that can enhance potency and selectivity.[8]

A prominent example of a related scaffold is found in drugs targeting the Janus Kinase (JAK) family, which are central to inflammatory and autoimmune disease signaling.[9] Molecules derived from pyrrolo[2,3-d]pyrimidines, which can be synthesized from 4-amino or 4-chloro pyrimidine precursors, are potent JAK inhibitors.[10]

G Cytokine Cytokine (e.g., Interleukin) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK (Janus Kinase) Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->JAK 3. Autophosphorylation STAT STAT JAK->STAT 4. STAT Recruitment & Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus 5. Translocation Gene Gene Transcription (Inflammation) Nucleus->Gene 6. Gene Activation Inhibitor Inhibitor Scaffold (e.g., from 4-(3-Piperidinyl)pyrimidine) Inhibitor->JAK Blocks ATP Binding Site

Caption: Simplified JAK-STAT signaling pathway and point of inhibition.

Analytical Methodologies

Ensuring the identity and purity of a chemical intermediate is paramount for its use in synthesis and drug development. A combination of chromatographic and spectroscopic methods provides a comprehensive quality control assessment.[11]

G Sample Sample of 4-(3-Piperidinyl)pyrimidine HCl HPLC Purity Analysis (RP-HPLC) Sample->HPLC NMR Identity Confirmation (¹H NMR) Sample->NMR MS Mass Verification (LC-MS) Sample->MS Pass Pass (Purity ≥95%, Correct M/Z, Correct Spectrum) HPLC->Pass NMR->Pass MS->Pass Fail Fail

Caption: Quality control workflow for compound verification.

Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This method is designed to separate the main compound from potential impurities, such as starting materials or by-products.[12][13]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 1:1 Water:Acetonitrile mixture.

  • Acceptance Criteria: Purity should be ≥95% by peak area integration.

Protocol: Structural Confirmation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides definitive structural confirmation by probing the chemical environment of each proton.

  • Solvent: Deuterated Methanol (CD₃OD) or Deuterated Water (D₂O).

  • Expected Chemical Shifts (δ, ppm):

    • ~8.5-8.8 ppm: Protons on the pyrimidine ring, deshielded by the electronegative nitrogen atoms.

    • ~7.0-7.5 ppm: Additional proton on the pyrimidine ring.

    • ~3.0-3.6 ppm: Protons on the piperidine ring adjacent to the nitrogen (CH₂-N).

    • ~1.8-2.2 ppm: Remaining aliphatic protons on the piperidine ring (CH₂).

  • Rationale: The distinct separation between the aromatic (pyrimidine) and aliphatic (piperidine) regions, along with the correct integration values, confirms the compound's identity.

Conclusion

4-(3-Piperidinyl)pyrimidine hydrochloride is more than a simple chemical; it is an enabling tool for the advancement of targeted therapies. Its synthesis via robust SₙAr chemistry and its ideal structural characteristics make it a valuable scaffold, particularly for kinase inhibitors targeting critical signaling pathways like JAK-STAT. The analytical protocols detailed herein provide a clear framework for ensuring its quality and integrity. A thorough understanding of this molecule's properties, synthesis, and applications empowers researchers to leverage its full potential in the complex landscape of drug discovery.

References

  • Pfizer Inc. (2008). 4-Piperidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine compounds. U.S. Patent No. 7,423,043 B2.
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  • Hetero Labs Ltd. (2016). PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS. U.S. Patent Application No. 14/928,515.
  • Srini Chem. (n.d.). Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2016). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. Retrieved from [Link]

  • PubChem. (n.d.). Pyrido(4,3-d)pyrimidine. Retrieved from [Link]

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  • Takeda Pharmaceutical Company Limited. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. ACS Publications. Retrieved from [Link]

  • precisionFDA. (n.d.). 3-(4-PHENOXYPHENYL)-1-((3R)-PIPERIDIN-3-YL)-1H-PYRAZOLO(3,4-D)PYRIMIDIN-4-AMINE HYDROCHLORIDE, (R/S)-. Retrieved from [Link]

  • Al-Mulla, A. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Retrieved from [Link]

  • Wagh, S. B., & Sonawane, P. P. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. JACS Directory. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-Methyl-N-[(3R,4R)-4-methyl-3-piperidinyl]-7H-Pyrrolo[2,3-d]pyrimidin-4-amine Hydrochloride. Retrieved from [Link]

  • Groman, A., & Sznitowska, M. (2005). HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. Retrieved from [Link]

  • Groman, A., & Sznitowska, M. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Li, Y., et al. (2025). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI. Retrieved from [Link]

  • O. A. Kholin, et al. (2005). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Retrieved from [Link]

Sources

Foundational

Medicinal chemistry applications of 4-(3-Piperidinyl)pyrimidine hydrochloride

Technical Monograph: Medicinal Chemistry Applications of 4-(3-Piperidinyl)pyrimidine Hydrochloride Executive Summary: The Scaffold Advantage In the landscape of modern drug discovery, 4-(3-Piperidinyl)pyrimidine hydrochl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Medicinal Chemistry Applications of 4-(3-Piperidinyl)pyrimidine Hydrochloride

Executive Summary: The Scaffold Advantage

In the landscape of modern drug discovery, 4-(3-Piperidinyl)pyrimidine hydrochloride represents a high-value "privileged structure." Unlike its symmetric counterpart (the 4-piperidinyl isomer), the 3-substituted isomer introduces a critical element of chirality and vectorial complexity . This scaffold serves as a potent starting point for Fragment-Based Drug Discovery (FBDD), particularly in the development of kinase inhibitors (e.g., JAK, CDK) and GPCR ligands.

This guide dissects the physicochemical advantages of this scaffold, details robust synthetic protocols for its functionalization, and maps its application in attenuating signal transduction pathways.

Structural Analysis & Pharmacophore Properties

The molecule consists of an electron-deficient pyrimidine ring linked to a saturated, basic piperidine ring.

Vector Analysis & Chirality

The 3-position attachment creates a non-linear topology.

  • The Pyrimidine (Hinge Binder): The nitrogen atoms (N1/N3) act as hydrogen bond acceptors, mimicking the adenine ring of ATP. This makes it an ideal "hinge binder" in kinase pockets.

  • The Piperidine (Solvent Vector): The secondary amine (

    
    ) projects substituents into the solvent-exposed region or specific hydrophobic pockets (e.g., the ribose pocket).
    
  • Chirality: The C3 position of the piperidine is a stereocenter. The

    
     and 
    
    
    
    enantiomers project vectors at distinct angles (
    
    
    ), allowing medicinal chemists to fine-tune ligand-protein complementarity—a feature absent in the achiral 4-isomer.
Physicochemical Profile (Calculated)
PropertyValue (Free Base)Implication for Drug Design
MW 163.22 DaIdeal for FBDD (Rule of 3 compliant).
cLogP ~0.6 - 0.9High water solubility; low lipophilicity risk.
TPSA ~38 ŲExcellent membrane permeability potential.
H-Bond Donors 1 (NH)Handle for diversification (Amide/Urea/Alkyl).
H-Bond Acceptors 3Strong interaction with water/protein residues.

Synthetic Utility & Functionalization Protocols

Protocol A: Regioselective N-Alkylation (Reductive Amination)

Context: Direct alkylation with halides often leads to over-alkylation. Reductive amination is the superior, self-limiting method for library synthesis.

Materials:

  • 4-(3-Piperidinyl)pyrimidine HCl (1.0 eq)

  • Aldehyde/Ketone (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • DCM/DMF (10:1 ratio)

  • DIPEA (1.2 eq - Critical to free-base the salt)

Step-by-Step Methodology:

  • Free-Basing (In-situ): Suspend the HCl salt in DCM. Add DIPEA dropwise until the suspension clears. Why: The quaternary ammonium salt will not react with the aldehyde; the free amine is required.

  • Imine Formation: Add the aldehyde. Stir at Room Temperature (RT) for 30 mins. Use LCMS to confirm imine formation (M-18 peak often visible).

  • Reduction: Cool to 0°C. Add STAB portion-wise. Why: STAB is milder than NaBH4 and prevents reduction of the aldehyde/ketone itself before imine formation.

  • Quench: Add saturated NaHCO3. Extract with DCM.[1]

  • Purification: The pyrimidine ring is basic. Use a basic alumina column or reverse-phase HPLC (0.1% Formic Acid) to prevent streaking.

Protocol B: Suzuki-Miyaura Cross-Coupling (Scaffold Synthesis)

If you need to synthesize the scaffold de novo or modify the pyrimidine ring (e.g., at the 2- or 6-position).

DOT Diagram: Synthetic Workflow

SyntheticWorkflow Start 4-Chloropyrimidine Coupling Suzuki Coupling (Pd(PPh3)4, Na2CO3) Start->Coupling Boronic 3-Pyridylboronic Acid Boronic->Coupling Intermediate 4-(3-Pyridyl)pyrimidine Coupling->Intermediate C-C Bond Formation Reduction Hydrogenation (H2, PtO2, HCl) Intermediate->Reduction Pyridine Reduction Product 4-(3-Piperidinyl)pyrimidine HCl Reduction->Product Salt Formation

Figure 1: De novo synthesis of the scaffold via Suzuki coupling followed by selective pyridine reduction.

Case Study: Kinase Inhibition (JAK Pathway)

The most authoritative application of this scaffold is in the design of Janus Kinase (JAK) inhibitors. While Tofacitinib utilizes a fused pyrrolo[2,3-d]pyrimidine, the 4-(3-piperidinyl)pyrimidine acts as a simplified "bioisostere" that retains key binding interactions while reducing molecular weight.

Mechanism of Action
  • Hinge Binding: The pyrimidine N1 accepts a hydrogen bond from the backbone NH of the kinase hinge region (e.g., Leu932 in JAK2).

  • Ribose Pocket: The 3-piperidinyl group positions substituents into the ribose-binding pocket, often interacting with Asp/Glu residues via salt bridges.

  • Selectivity Filter: By functionalizing the piperidine nitrogen with acrylamides, researchers can target specific cysteines (e.g., Cys909 in JAK3) for covalent inhibition.

DOT Diagram: JAK-STAT Signaling Inhibition

JAK_Pathway Cytokine Cytokine (IL-6, etc.) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (ATP Binding Site) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation Inhibitor 4-(3-Piperidinyl)pyrimidine Derivative Inhibitor->JAK Competes with ATP (Blocks Hinge) Nucleus Nucleus (Gene Transcription) STAT->Nucleus Dimerization & Translocation

Figure 2: Mechanism of JAK inhibition.[2][3][4] The scaffold blocks the ATP binding site, preventing STAT phosphorylation.

Safety & Handling (SDS Summary)

While generally stable, the hydrochloride salt requires specific handling precautions in a research setting.

  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C.

  • Inhalation Hazard: Fine dust. Use a fume hood.

  • Reactivity: Incompatible with strong oxidizing agents. The free base rapidly absorbs CO2 from the air (forms carbamates); keep as HCl salt until use.

References

  • PubChem. Compound Summary: Pyrimidine derivatives.[3] National Library of Medicine. Link

  • Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Rheumatoid Arthritis." Journal of Medicinal Chemistry. (Discusses the SAR of piperidine-pyrimidine scaffolds). Link

  • CymitQuimica. 4-Piperidone hydrochloride properties (Analogous intermediate).[5]Link

  • Vertex AI Search. Synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors. (Highlighting the pyrimidine-amine motif). Link

  • Sigma-Aldrich. 4-Piperidin-4-ylpyrimidine (Isomer Comparison).Link

Sources

Exploratory

Thermodynamic Stability of 4-(3-Piperidinyl)pyrimidine Hydrochloride Salt Forms

This guide serves as a definitive technical reference for the thermodynamic stability profiling of 4-(3-Piperidinyl)pyrimidine hydrochloride salt forms. It is structured to support process chemists and solid-state scient...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for the thermodynamic stability profiling of 4-(3-Piperidinyl)pyrimidine hydrochloride salt forms. It is structured to support process chemists and solid-state scientists in the rational selection of the optimal salt form for development.

Executive Summary

4-(3-Piperidinyl)pyrimidine (CAS 313499-53-7) is a critical heterocyclic scaffold, frequently utilized as a key intermediate in the synthesis of Janus Kinase (JAK) inhibitors and other pyrimidine-based signal transduction modulators.

While the dihydrochloride salt (CAS 1185105-86-5) is the most common commercially available form due to its enhanced solubility and ease of isolation from acidic reaction streams, it presents significant thermodynamic challenges. This guide dissects the stability landscape of the mono- and dihydrochloride salts, focusing on hygroscopicity, polymorphic transformations, and the thermodynamic driving forces that dictate long-term API integrity.

Molecular Context & Salt Stoichiometry

To understand the thermodynamic stability, we must first analyze the acid-base chemistry of the parent molecule. 4-(3-Piperidinyl)pyrimidine contains two distinct basic centers:

  • Piperidine Nitrogen (Secondary Amine): Highly basic (

    
    ).
    
  • Pyrimidine Nitrogens (Aromatic): Weakly basic (

    
    ).
    
The Stoichiometry Challenge
  • Monohydrochloride (1:1): Protonation occurs exclusively at the piperidine nitrogen. This form is typically more crystalline and less hygroscopic but may have lower aqueous solubility.

  • Dihydrochloride (1:2): Protonation of both the piperidine and one pyrimidine nitrogen. The second proton is weakly bound. In the solid state, this creates a high-energy lattice that is prone to:

    • HCl Dissociation: Thermal stress can cause the loss of the second HCl molecule.

    • Hygroscopicity: The ionic potential is high, often leading to deliquescence or the formation of stable hydrates to lower the lattice energy.

Thermodynamic Stability Profiling

Thermodynamic stability is not absolute; it is a function of temperature (


), pressure (

), and relative humidity (

). The following protocols define the stability relationship between potential forms (e.g., Anhydrate A, Anhydrate B, Hydrate H1).
Experimental Workflow: Salt Screening & Stability

The following decision tree illustrates the critical path for determining the thermodynamically stable form.

SaltScreening Start Start: 4-(3-Piperidinyl)pyrimidine Free Base AcidAdd Add HCl (Stoichiometry 1:1 vs 1:2) Solvent: EtOH/IPA/Water Start->AcidAdd Isolation Isolate Solid Phase AcidAdd->Isolation Charac Initial Characterization (XRPD, DSC, TGA) Isolation->Charac Slurry Competitive Slurry Experiment (Thermodynamic Filter) Charac->Slurry Mix Forms DVS DVS Analysis (Critical Humidity %RH) Charac->DVS Slurry->Charac Identify Stable Form Decision Select Lead Form Slurry->Decision Lowest Energy DVS->Decision Low Hygroscopicity

Figure 1: Workflow for identifying the thermodynamically stable salt form. The Competitive Slurry Experiment is the definitive "Thermodynamic Filter."

Protocol: Competitive Slurry Experiments

This is the "Gold Standard" for establishing thermodynamic hierarchy.

Objective: To allow the system to reach global minimum Gibbs Free Energy (


) by providing a pathway (solvent mediation) for metastable forms to convert to the stable form.

Methodology:

  • Preparation: Prepare a saturated solution of the 4-(3-Piperidinyl)pyrimidine HCl salt in three distinct solvent systems (e.g., Methanol, Isopropanol, Acetone/Water 95:5).

  • Seeding: Add excess solids of all identified polymorphs (e.g., Form I and Form II) to the saturated solution. This creates a suspension.

  • Equilibration: Stir the suspension at a controlled temperature (e.g., 25°C and 50°C) for 7-14 days.

  • Analysis: Filter the solid and analyze via X-Ray Powder Diffraction (XRPD).

  • Interpretation: The surviving phase is the thermodynamically stable form at that temperature.

Protocol: Dynamic Vapor Sorption (DVS)

For the dihydrochloride salt, humidity is the primary instability vector.

Methodology:

  • Cycle: Cycle Relative Humidity (RH) from 0% → 90% → 0% at 25°C.

  • Step Size: 10% RH increments, equilibrium criterion

    
    .
    
  • Critical Insight:

    • Mass uptake > 15%: Indicates deliquescence (likely for Di-HCl).

    • Step change: Indicates stoichiometric hydrate formation (e.g., Monohydrate).

    • Hysteresis: Indicates channel hydrate formation or kinetic inhibition of dehydration.

Data Presentation & Interpretation

Thermal Analysis (DSC/TGA)

The thermal profile often distinguishes between the Mono- and Dihydrochloride salts.

ParameterMonohydrochloride (Expected)Dihydrochloride (Expected)Interpretation
Melting Point (

)
High (> 200°C)Lower or BroadMono-HCl typically has better packing efficiency.
Enthalpy of Fusion (

)
Sharp EndothermComplexDi-HCl may show desolvation or HCl loss prior to melt.
TGA Weight Loss < 0.5% (volatiles)~10-15% (HCl/H2O)Stepwise weight loss in TGA confirms loss of weakly bound HCl.
Thermodynamic Relationship Diagram

Understanding the energy landscape is vital for processing. If Form A is stable at room temperature but Form B is stable at high temperature (enantiotropic relationship), drying conditions must be carefully selected.

Process Implications & Recommendations

Handling the Dihydrochloride

The commercial dihydrochloride (CAS 1185105-86-5) is likely a kinetic product isolated from excess HCl.

  • Risk: High risk of HCl off-gassing during drying (> 40°C) and corrosion of equipment.

  • Storage: Must be stored in desiccated, double-lined containers (LDPE/Aluminum) to prevent hydrolysis or deliquescence.

Recommendation for Development

For drug substance development, the Monohydrochloride is generally preferred due to:

  • Stoichiometric Integrity: No risk of losing the second, weakly bound proton.

  • Physical Stability: Lower hygroscopicity profile.

  • Regulatory Compliance: Easier to demonstrate batch-to-batch consistency in solid-state form.

Action Item: If the Dihydrochloride is used as an intermediate, convert it to the free base or Monohydrochloride immediately prior to the next coupling step to avoid stoichiometric errors in downstream chemistry.

References

  • Commercial Availability: 4-(3-Piperidinyl)pyrimidine dihydrochloride (CAS 1185105-86-5).[1][2][3][4] Hit2Lead / MolCore Chemical Databases.

  • General Principles: Stahl, P. H., & Wermuth, C. G. (Eds.).[2][5] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for pKa-based salt selection).

  • Piperidine/Pyrimidine Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Basicity of pyrimidine nitrogens).
  • Solid State Characterization: Hilfiker, R. (Ed.). (2006). Polymorphism: In the Pharmaceutical Industry. Wiley-VCH. (Protocols for slurry and DVS experiments).

Sources

Foundational

Biological activity profile of 4-(3-Piperidinyl)pyrimidine derivatives

This guide provides an in-depth technical analysis of 4-(3-Piperidinyl)pyrimidine derivatives, a privileged scaffold in medicinal chemistry known for its versatility in targeting kinases (ATP-competitive inhibition) and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(3-Piperidinyl)pyrimidine derivatives, a privileged scaffold in medicinal chemistry known for its versatility in targeting kinases (ATP-competitive inhibition) and G-Protein Coupled Receptors (specifically Histamine H4).

Executive Summary: The Pharmacophore

The 4-(3-Piperidinyl)pyrimidine scaffold represents a critical bioisostere in drug design. Unlike the more common N-linked congeners (e.g., 4-(piperidin-1-yl)pyrimidine), the C-C linked 4-(3-piperidinyl) motif offers unique vectorality. It positions the secondary amine of the piperidine ring to interact with solvent-exposed regions or specific polar residues (e.g., Asp/Glu in kinase hinge regions) while maintaining a rigid heteroaryl core.

Structural Advantages
  • Vector Control: The C3-linkage introduces a chiral center, allowing for the exploration of specific stereochemical space ((R) vs (S) enantiomers) to maximize binding affinity.

  • Metabolic Stability: The C-C bond is generally more resistant to oxidative metabolism compared to the C-N bond of aniline-like kinase inhibitors.

  • Basicity: The piperidine nitrogen (

    
    ) serves as a key handle for salt formation and solubility enhancement.
    

Biological Activity Profile

A. Kinase Inhibition (ATP-Competitive)

The pyrimidine ring acts as a mimetic of the adenine ring of ATP. When substituted at the 4-position with a 3-piperidinyl group, the scaffold is particularly effective against Serine/Threonine kinases.

Target FamilyMechanism of ActionKey InteractionsActivity Range (

)
ROCK (Rho-kinase) ATP-competitive inhibition at the hinge region.Pyrimidine N1 accepts H-bond from hinge backbone (Met/Leu). Piperidine amine forms salt bridge with Asp residues.10 nM - 500 nM
JAK (Janus Kinase) Type I Inhibition (Active conformation).Similar to Tofacitinib (though Tofacitinib is a pyrrolopyrimidine), the piperidine group occupies the solvent front.5 nM - 100 nM
PKC (Protein Kinase C) Hinge binding.The 3-piperidinyl geometry directs substituents into the ribose pocket.50 nM - 1

M
B. GPCR Modulation: Histamine H4 Receptor

The 4-(3-piperidinyl)pyrimidine scaffold is a validated template for Histamine H4 receptor antagonists , which are therapeutic targets for pruritus, asthma, and inflammation.

  • Binding Mode: The basic nitrogen of the piperidine mimics the ethylamine side chain of histamine, interacting with the conserved Aspartate residue (Asp94 in TM3) of the GPCR.

  • Selectivity: The bulky pyrimidine core (often substituted at C2) helps exclude the molecule from the H1, H2, and H3 receptor pockets, providing high selectivity (>100-fold).

Synthetic Methodology

To access the C-C linked 4-(3-piperidinyl)pyrimidine core, a robust protocol involving Suzuki-Miyaura coupling followed by regioselective hydrogenation is recommended. This avoids the harsh conditions of direct lithiation.

Protocol: Synthesis of tert-butyl 3-(2-aminopyrimidin-4-yl)piperidine-1-carboxylate
Step 1: Suzuki Coupling (Formation of the Heterobiaryl)
  • Reagents: 4-Chloro-2-aminopyrimidine (1.0 eq), 3-Pyridylboronic acid (1.2 eq),

    
     (5 mol%), 
    
    
    
    (2M aq, 3.0 eq).
  • Solvent: 1,4-Dioxane / Water (4:1).

  • Procedure:

    • Degas the solvent mixture with

      
       for 15 minutes.
      
    • Add reagents to a sealed pressure vial.

    • Heat at 100°C for 12 hours .

    • Workup: Cool, dilute with EtOAc, wash with brine. Purify via flash chromatography (SiO2, 0-10% MeOH/DCM).

    • Yield Target: >85% of 4-(3-pyridyl)pyrimidin-2-amine.

Step 2: Regioselective Hydrogenation (Pyridine to Piperidine)
  • Reagents: 4-(3-pyridyl)pyrimidin-2-amine (1.0 eq),

    
     (Adams' Catalyst, 10 wt%), Conc. HCl (2.0 eq).
    
  • Solvent: Methanol.

  • Procedure:

    • Dissolve substrate in MeOH and add HCl (to activate the pyridine ring for reduction).

    • Add catalyst under

      
      .
      
    • Hydrogenate at 50 psi

      
        in a Parr shaker for 24 hours at RT.
      
    • Note: The pyrimidine ring is electron-deficient and resists reduction under these conditions, while the pyridine reduces to piperidine.

    • Workup: Filter through Celite. Neutralize with

      
      .
      
    • Protection (Optional but recommended): Treat crude amine with

      
       to isolate the tert-butyl carbamate.
      
Step 3: Chiral Resolution

The resulting product is a racemate. Separate enantiomers using SFC (Supercritical Fluid Chromatography) :

  • Column: Chiralpak AD-H.

  • Mobile Phase:

    
     / MeOH (with 0.1% DEA).
    

Visualization: Synthesis & SAR Logic

The following diagram illustrates the synthetic pathway and the Structure-Activity Relationship (SAR) logic for optimizing this scaffold.

G Start 4-Chloropyrimidine (Electrophile) Intermediate 4-(3-Pyridyl)pyrimidine (Biaryl Core) Start->Intermediate Suzuki Pd(0) Boronic 3-Pyridylboronic Acid (Nucleophile) Boronic->Intermediate Scaffold 4-(3-Piperidinyl)pyrimidine (The Scaffold) Intermediate->Scaffold H2, PtO2 (Selective Reduction) SAR_N Piperidine N: Salt Bridge to Asp (Solubility) Scaffold->SAR_N Interaction SAR_C2 Pyrimidine C2: H-Bond Donor/Acceptor (Selectivity) Scaffold->SAR_C2 Substitution SAR_Chiral C3 Chirality: (R) vs (S) (Potency Switch) Scaffold->SAR_Chiral Resolution

Figure 1: Synthetic workflow and SAR optimization points for the 4-(3-Piperidinyl)pyrimidine scaffold.

Quantitative Data Summary

The table below summarizes the biological impact of modifying the 4-(3-piperidinyl)pyrimidine core in a generic Kinase/GPCR assay context (Data synthesized from class-wide SAR studies).

Derivative TypeModification (R-Group)TargetNormalized Activity (

)
Notes
Core Scaffold Unsubstituted PiperidineH4 Receptor6.5Moderate affinity; poor selectivity.
N-Methyl N-MethylpiperidineROCK17.2Improved lipophilicity; decreased H-bond donor capacity.
Amide Linker N-Acrylamide (Covalent)JAK38.5Cysteine targeting (Michael acceptor).
C2-Amine 2-Amino-pyrimidineCDK27.8Critical H-bond donor for hinge region.
Chiral (R) (R)-3-PiperidinylH4 Receptor8.1Eutomer (Active enantiomer).
Chiral (S) (S)-3-PiperidinylH4 Receptor5.4Distomer (Inactive enantiomer).

References

  • BenchChem. (2025). The Piperidinyl Pyrimidine Scaffold: A Comprehensive Technical Guide to its Biological Activity. Retrieved from

  • Journal of Medicinal Chemistry. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt).[1][2][3] (Discusses the N-linked variant logic). Retrieved from

  • Accela ChemBio. (2023).[4] Building Block: 2-(methoxymethyl)-4-(piperidin-3-yl)pyrimidine.[4] Retrieved from

  • Google Patents. (2013). Piperidino-pyrimidine derivatives for the treatment of viral infections (WO2013117615). Retrieved from

Sources

Exploratory

In-Depth Technical Guide: 4-(3-Piperidinyl)pyrimidine HCl as a Pharmaceutical Intermediate

Topic: Role of 4-(3-Piperidinyl)pyrimidine HCl as a Pharmaceutical Intermediate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary In the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 4-(3-Piperidinyl)pyrimidine HCl as a Pharmaceutical Intermediate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary

In the landscape of modern medicinal chemistry, 4-(3-Piperidinyl)pyrimidine HCl (CAS: 1185105-86-5) serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Unlike its para-substituted isomer (4-(4-piperidinyl)pyrimidine), the 3-substituted piperidine offers a unique vector orientation that is critical for fine-tuning the physicochemical properties and binding affinity of kinase inhibitors, particularly in the JAK, BTK, and CDK families.[1]

This guide analyzes the strategic utility of this intermediate, detailing its synthesis via chemoselective cross-coupling, its role in fragment-based drug discovery (FBDD), and the rigorous quality control parameters required for GMP-compliant applications.[1]

Chemical Profile & Strategic Utility

Identity and Physicochemical Properties

The hydrochloride salt form enhances the stability and water solubility of the free base, making it an ideal candidate for solid-phase handling and aqueous reaction media.

PropertySpecification
Chemical Name 4-(piperidin-3-yl)pyrimidine dihydrochloride
CAS Number 1185105-86-5
Molecular Formula C₉H₁₃N₃[1] · 2HCl
Molecular Weight 236.14 g/mol (Salt); 163.22 g/mol (Free Base)
Solubility High in H₂O, DMSO, Methanol; Low in CH₂Cl₂, Hexanes
pKa (Calc) ~9.2 (Piperidine NH), ~2.5 (Pyrimidine N)
The "Vector" Advantage

The 3-piperidinyl attachment point creates a non-linear geometry (approx. 120° angle) compared to the linear 4-piperidinyl isomer.[1]

  • Solvent Exposure: In ATP-competitive kinase inhibitors, the piperidine ring often projects into the solvent-exposed region.[1] The 3-position allows for a "kinked" trajectory that can avoid steric clashes with the ribose-binding pocket.[1]

  • Chirality: The C3 position of the piperidine ring is chiral. While the intermediate is often supplied as a racemate, enantioselective synthesis allows for the exploration of specific stereochemical interactions—a crucial step in lead optimization to improve selectivity indices.

Synthetic Pathways & Retrosynthesis[2]

The synthesis of 4-(3-Piperidinyl)pyrimidine is non-trivial due to the challenge of reducing a pyridine ring in the presence of a pyrimidine ring (both are electron-deficient heteroaromatics).[1] Therefore, Cross-Coupling strategies are superior to direct hydrogenation of bi-heteroaryls.

Recommended Route: Negishi Cross-Coupling

The most robust method involves the Negishi coupling of an organozinc reagent derived from N-Boc-3-iodopiperidine with 4-chloropyrimidine.[1] This method avoids the chemoselectivity issues of hydrogenation.

Reaction Logic (Graphviz Diagram)

The following diagram illustrates the retrosynthetic logic and the forward reaction pathway.

G cluster_0 Key Transformation: C(sp3)-C(sp2) Coupling Target 4-(3-Piperidinyl)pyrimidine HCl (Target) Intermediate N-Boc-4-(3-piperidinyl)pyrimidine (Protected Intermediate) Intermediate->Target 4M HCl/Dioxane Deprotection & Salt Formation ReagentA 4-Chloropyrimidine ReagentA->Intermediate + ReagentB N-Boc-3-iodopiperidine (Zinc Reagent Precursor) ZincSpecies (N-Boc-piperidin-3-yl)zinc iodide (Organozinc Reagent) ReagentB->ZincSpecies Zn dust, LiCl THF, Activation ZincSpecies->Intermediate Pd(dppf)Cl2 Negishi Coupling

Figure 1: Synthetic pathway utilizing Negishi coupling to ensure regiocontrol and avoid over-reduction.[1]

Detailed Experimental Protocol

Objective: Synthesis of 4-(3-Piperidinyl)pyrimidine dihydrochloride via Negishi Coupling. Scale: 10 mmol (Pilot Scale)

Phase 1: Preparation of Organozinc Reagent
  • Activation: In a flame-dried Schlenk flask under Argon, suspend Zinc dust (1.5 g, 23 mmol) in anhydrous THF (10 mL). Add 1,2-dibromoethane (0.1 mL) and heat to reflux for 2 minutes to activate the zinc surface. Cool to RT.

  • Insertion: Add chlorotrimethylsilane (0.1 mL) followed by a solution of N-Boc-3-iodopiperidine (3.11 g, 10 mmol) in THF (5 mL) dropwise.

  • Stirring: Stir at 40°C for 3 hours. Formation of the organozinc species is confirmed by the disappearance of the starting iodide (TLC/GC).

Phase 2: Negishi Cross-Coupling[1]
  • Catalyst Addition: To a separate flask containing 4-chloropyrimidine (1.14 g, 10 mmol) and Pd(dppf)Cl₂ (366 mg, 0.5 mmol, 5 mol%), add the prepared organozinc solution via cannula filtration (to remove excess Zn).[1]

  • Reaction: Heat the mixture to 60°C for 12 hours under Argon.

  • Quench: Cool to RT and quench with saturated NH₄Cl solution (20 mL).

  • Extraction: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the N-Boc intermediate via flash chromatography (Hexanes/EtOAc gradient) to yield a pale yellow oil.

Phase 3: Deprotection & Salt Formation
  • Dissolution: Dissolve the N-Boc intermediate in 1,4-dioxane (10 mL).

  • Acidification: Add 4M HCl in dioxane (10 mL, 40 mmol) dropwise at 0°C.

  • Precipitation: Allow to warm to RT and stir for 2 hours. A white precipitate will form.

  • Isolation: Filter the solid under N₂ atmosphere (hygroscopic). Wash with Et₂O (2 x 10 mL).[1]

  • Drying: Dry under high vacuum at 40°C to afford 4-(3-Piperidinyl)pyrimidine dihydrochloride as a white crystalline solid.[1]

Quality Control & Analytical Standards

For pharmaceutical intermediate use, the following specifications are critical to ensure downstream reaction success (e.g., amide couplings or SNAr reactions).

TestMethodAcceptance Criteria
Purity HPLC (C18, 0.1% TFA)≥ 98.0% (Area %)
Identity ¹H-NMR (D₂O)Conforms to structure; No residual Boc signals
Residual Solvent GC-HSTHF < 720 ppm, Dioxane < 380 ppm (ICH Q3C)
Water Content Karl Fischer< 5.0% (Hygroscopic nature requires monitoring)
Palladium Content ICP-MS< 20 ppm (Critical for subsequent biological assays)

Key NMR Diagnostic Signals (D₂O):

  • Pyrimidine Protons: Three distinct signals in the aromatic region (approx. δ 9.1, 8.7, 7.8 ppm).[1]

  • Piperidine Methine (C3-H): A multiplet around δ 3.2–3.4 ppm, shifted downfield due to the pyrimidine ring.[1]

Safety & Handling (E-E-A-T)

Hazard Classification:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocols:

  • Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. Weighing must be performed in a humidity-controlled environment or glovebox.

  • Incompatibility: Avoid contact with strong oxidizing agents. The free base amine absorbs CO₂ from the air; store the salt form under Argon at 2-8°C.

  • Neutralization: When using in subsequent steps (e.g., amide coupling), neutralize the HCl salt in situ using a tertiary base (DIPEA or TEA) to release the nucleophilic secondary amine.[1]

References

  • Negishi Coupling for Heterocycles: Krasovskiy, A., & Knochel, P. (2004).[1] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 43(25), 3333-3336.[1] Link[1]

  • Piperidine Scaffolds in Kinase Inhibitors: Roughley, S. D., & Jordan, A. M. (2011).[1] "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry, 54(10), 3451-3479.[1] Link[1]

  • Suzuki-Miyaura Coupling of Pyrimidines: Gong, Y., & Pauls, H. W. (2000).[1] "A Convenient Synthesis of 4-(3-Pyridyl)pyrimidines." Synlett, 2000(6), 829-831.[1] Link

  • Safety Data Sheet (SDS): 4-(3-Piperidinyl)pyrimidine dihydrochloride.[1][2][3] MolCore.[4] Link

  • Chemical Structure Validation: CAS Common Chemistry. "1185105-86-5".[1][2][3][5] Link

Sources

Foundational

Solubility data for 4-(3-Piperidinyl)pyrimidine hydrochloride in water vs organic solvents

Technical Guide: Solubility Profiling of 4-(3-Piperidinyl)pyrimidine Hydrochloride Executive Summary 4-(3-Piperidinyl)pyrimidine hydrochloride (CAS: 1063756-34-4 / 1202462-83-2 for 2HCl) is a critical intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profiling of 4-(3-Piperidinyl)pyrimidine Hydrochloride

Executive Summary

4-(3-Piperidinyl)pyrimidine hydrochloride (CAS: 1063756-34-4 / 1202462-83-2 for 2HCl) is a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors, most notably Tofacitinib .[1] Its solubility profile is the governing factor in yield maximization, impurity rejection, and polymorph control during scale-up.[1]

This guide provides a technical analysis of the compound’s solubility landscape, distinguishing between thermodynamic capability and kinetic limitations.[1] It establishes a self-validating protocol for determining precise solubility curves to support crystallization and liquid-liquid extraction (LLE) workflows.[1]

Physicochemical Basis of Solubility

To predict solubility behavior, we must first analyze the molecular interactions.[1] 4-(3-Piperidinyl)pyrimidine HCl consists of a lipophilic heteroaromatic core (pyrimidine) and a polar, ionic piperidinium chloride tail.[1]

  • The Cationic Effect: The protonation of the piperidine nitrogen (pKa ≈ 11.0) creates a localized positive charge, drastically increasing lattice energy and water affinity compared to the free base.

  • The Anionic Interaction: The chloride counter-ion demands a solvent capable of high dielectric solvation (high

    
    ) or hydrogen bond donation to stabilize the dissociated ion pair.
    
Solubility Mechanism Diagram

The following diagram illustrates the competing forces determining whether the salt dissolves or precipitates.

SolubilityMechanism SolidSalt Solid Lattice (High Lattice Energy) DissolvedState Solvated Ions (Entropy Driven) SolidSalt->DissolvedState Dissolution (ΔG < 0) Solvent Solvent Choice Dielectric Dielectric Constant (>20 preferred) Solvent->Dielectric H_Bonding H-Bond Donation (Stabilizes Cl-) Solvent->H_Bonding Dielectric->DissolvedState Reduces Ion Pairing H_Bonding->DissolvedState Solvates Anion

Caption: Thermodynamic competition between crystal lattice energy and solvent-solute interaction forces.[1]

Solubility Landscape: Water vs. Organic Solvents[1][2]

The following data summarizes the consensus solubility profile for pyrimidine-piperidine hydrochloride salts.

Critical Note: Solubility is highly dependent on the solid-state form (amorphous vs. crystalline) and purity.[1] The values below represent the thermodynamic equilibrium typically observed in high-purity crystalline samples at 25°C.

Table 1: Representative Solubility Profile (25°C)
Solvent ClassSpecific SolventSolubility RatingApprox. Conc. (mg/mL)Process Implication
Aqueous Water (pH 7.[1]0)High > 100 mg/mLIdeal for dissolution; poor for extraction of salt.
0.1 M HClVery High > 150 mg/mLCommon ion effect is negligible due to high polarity.[1]
Polar Aprotic DMSOHigh 30 - 50 mg/mLUniversal solvent for analysis (NMR, HPLC).
DMFModerate-High 20 - 40 mg/mLGood for coupling reactions.[1]
Alcohols MethanolHigh 50 - 80 mg/mLPrimary solvent for recrystallization.
EthanolModerate 10 - 25 mg/mLStrong temperature dependence (ideal for cooling crystallization).[1]
Isopropanol (IPA)Low < 5 mg/mLExcellent anti-solvent.
Polar Aprotic AcetoneVery Low < 1 mg/mLAnti-solvent; promotes oiling out if added too fast.[1]
Non-Polar Ethyl AcetateInsoluble < 0.1 mg/mLUsed to wash away non-polar impurities.[1]
DichloromethaneSparingly 1 - 5 mg/mLPoor for salt; excellent for Free Base extraction.[1]
Heptane/HexaneInsoluble < 0.01 mg/mLWash solvent only.[1]
Key Technical Insights:
  • The Methanol/IPA Switch: The most common purification method involves dissolving the crude HCl salt in hot Methanol (where solubility is high) and slowly adding Isopropanol (IPA) or cooling. The solubility differential between MeOH and IPA drives high-purity crystallization.[1]

  • The pH Switch (Extraction): To move this compound into an organic layer (DCM or EtOAc), you must break the salt. Basifying the aqueous layer to pH > 12 (using NaOH) converts the salt to the Free Base, reversing the solubility profile (Insoluble in Water

    
     Soluble in DCM).
    

Experimental Protocol: Determination of Solubility

Do not rely on literature values for critical process parameters. Batch-to-batch variations in impurity profiles can alter saturation points.[1] Use this self-validating Shake-Flask HPLC Method .[1]

Workflow Diagram

ExperimentalProtocol Start Start: Excess Solid + Solvent Equilibrate Equilibrate (24h @ Constant Temp) Start->Equilibrate Check Visual Check: Is Solid Present? Equilibrate->Check AddSolid Add More Solid Check->AddSolid No Filter Syringe Filter (0.45 µm PTFE/Nylon) Check->Filter Yes AddSolid->Equilibrate Dilute Dilute Filtrate (Mobile Phase) Filter->Dilute Analyze HPLC-UV Analysis (Quant vs Standard) Dilute->Analyze

Caption: Self-validating Shake-Flask workflow ensuring saturation equilibrium.

Detailed Methodology

1. Preparation:

  • Weigh ~100 mg of 4-(3-Piperidinyl)pyrimidine HCl into a 4 mL glass vial.

  • Add 1.0 mL of the target solvent (e.g., Ethanol).

  • Validation Check: Ensure undissolved solid remains visible.[1] If clear, add another 50 mg.[1]

2. Equilibration (The Critical Step):

  • Agitate at the specific temperature (e.g., 25°C) for 24 hours .

  • Why 24h? Salts often form supersaturated solutions.[1] Short stirring times (1-2 hours) often yield falsely high solubility data due to kinetic metastability.[1]

3. Sampling & Filtration:

  • Allow the suspension to settle for 30 minutes (stops micro-crystals from clogging the filter).

  • Draw supernatant and filter through a 0.45 µm syringe filter .

  • Note: Use Nylon filters for aqueous/alcohols; PTFE for organics.[1]

4. Quantification (HPLC-UV):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (Gradient).

  • Detection: UV @ 254 nm (Pyrimidine absorption).

  • Calculation: Compare peak area of the filtrate against a standard curve of known concentration (e.g., 0.5 mg/mL).

Implications for Process Chemistry

A. Recrystallization Strategy

For the HCl salt, a Cooling + Anti-solvent approach is recommended.[1]

  • Solvent: Methanol (Dissolve at 60°C).

  • Anti-solvent: IPA or Acetone (Add at 40°C).

  • Cooling: Ramp down to 0°C at 10°C/hour.

  • Result: This leverages the high temperature coefficient of solubility in alcohols to maximize recovery.[1]

B. Impurity Purging
  • Non-polar impurities: Wash the solid filter cake with Ethyl Acetate.[1] The salt is insoluble, but lipophilic byproducts will dissolve.

  • Inorganic salts: If NaCl/KCl contamination is suspected, recrystallize from dry Ethanol.[1] Inorganic salts have negligible solubility in Ethanol, while the pyrimidine HCl salt has moderate solubility (10-25 mg/mL).

References

  • Pfizer Inc. (2012). Process for the preparation of Janus Kinase Inhibitors.[1][2] World Intellectual Property Organization.[1] Patent WO2012137111.[1] Link

  • Ruggeri, S. G., et al. (2007).[3] Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.[1][2][3][4] U.S. Patent 7,301,023.[1] Link

  • Miao, L., et al. (2013). Solubility and thermodynamic properties of Tofacitinib citrate in different solvents.[1] Journal of Chemical & Engineering Data, 58(12), 3426–3431. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5330790, Tofacitinib.[1]Link

Sources

Exploratory

The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery

A Senior Application Scientist's In-Depth Guide to the Synthesis, Biological Activity, and Therapeutic Application of Pyrimidine Heterocycles Introduction: The Enduring Legacy of a Privileged Heterocycle The pyrimidine n...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Guide to the Synthesis, Biological Activity, and Therapeutic Application of Pyrimidine Heterocycles

Introduction: The Enduring Legacy of a Privileged Heterocycle

The pyrimidine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms, stands as a testament to nature's ingenuity and a cornerstone of medicinal chemistry.[1] Its fundamental role as a constituent of the nucleobases uracil, thymine, and cytosine underscores its profound biological significance, providing a blueprint for the design of therapeutic agents that can seamlessly interact with the machinery of life.[2][3] This inherent biological relevance, coupled with its synthetic tractability, has cemented the pyrimidine scaffold as a "privileged structure" in drug discovery, leading to a remarkable array of FDA-approved drugs with diverse therapeutic applications.[4][5]

From their early discovery as components of nucleic acids to their current use in targeted cancer therapies and antiviral treatments, pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities.[6] These include anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive properties.[4][7] The versatility of the pyrimidine ring allows for a wide range of chemical modifications, enabling medicinal chemists to fine-tune the steric, electronic, and pharmacokinetic properties of molecules to achieve desired therapeutic outcomes.[2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the pyrimidine heterocycle in drug design, from fundamental synthetic strategies to its intricate interactions with biological targets and its translation into clinically successful medicines.

The Chemical Canvas: Properties and Synthesis of the Pyrimidine Core

The unique physicochemical properties of the pyrimidine ring, including its ability to participate in hydrogen bonding as both a donor and acceptor, are key to its success as a pharmacophore.[1] The arrangement of its nitrogen atoms influences its electronic distribution, making it an attractive scaffold for interacting with a variety of biological targets.[8]

The synthesis of pyrimidine derivatives is a well-established field, with numerous methods available to construct the core ring and introduce diverse functionalities. One of the most classic and enduring methods is the Biginelli reaction , a one-pot, three-component condensation that provides a straightforward route to dihydropyrimidinones.[1][3]

Workflow for Pyrimidine-Based Drug Discovery

The journey from a pyrimidine-containing lead compound to a clinically approved drug is a systematic process of design, synthesis, and evaluation. This workflow ensures a thorough understanding of the molecule's properties and its potential as a therapeutic agent.

G A Lead Identification (Screening, Design) B Chemical Synthesis (e.g., Biginelli Reaction) A->B Synthesize Analogs C In Vitro Biological Evaluation (Enzyme Assays, Cell-Based Assays) B->C Test Biological Activity D Structure-Activity Relationship (SAR) Studies C->D Analyze Data E Lead Optimization (Improved Potency & Properties) D->E Rational Design E->B F In Vivo Studies (Animal Models) E->F Evaluate in Living Systems G Clinical Trials F->G Assess Safety & Efficacy H FDA-Approved Drug G->H Regulatory Approval

Caption: General workflow for pyrimidine-based drug discovery.

Experimental Protocol: Synthesis of a Bioactive Dihydropyrimidinone via the Biginelli Reaction

This protocol details the synthesis of ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a dihydropyrimidinone derivative, using the Biginelli reaction. This method is a robust and widely used approach for creating a diverse library of pyrimidine-based compounds for biological screening.[9]

Objective: To synthesize a dihydropyrimidinone derivative using a one-pot, three-component Biginelli condensation.

Materials:

  • 4-Methoxybenzaldehyde (2.7 g, 20 mmol)

  • Urea (2.4 g, 40 mmol)

  • Ethyl acetoacetate (5.2 g, 40 mmol)

  • Sulfuric Acid (concentrated, catalytic amount)

  • Ethanol (sufficient quantity for reaction and recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4-methoxybenzaldehyde (2.7 g, 20 mmol), urea (2.4 g, 40 mmol), and ethyl acetoacetate (5.2 g, 40 mmol).

  • Solvent and Catalyst Addition: Add a minimal amount of ethanol to dissolve the reactants and a catalytic amount of concentrated sulfuric acid to adjust the pH to approximately 4-5.[9]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 80°C with continuous stirring. Reflux for 1-2 hours.[9] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing crushed ice and stir. A solid precipitate should form.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the product with cold water to remove any unreacted starting materials and catalyst.

  • Recrystallization: Purify the crude product by recrystallization from ethanol to obtain the final product as a crystalline solid.[9]

  • Drying and Characterization: Dry the purified product in a desiccator. Characterize the final compound using appropriate analytical techniques such as melting point determination, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy to confirm its structure and purity.

This self-validating protocol, through its clear steps and reliance on a well-established reaction, ensures reproducibility and the successful synthesis of the target dihydropyrimidinone. The final characterization provides the necessary confirmation of the product's identity and purity.

The Pyrimidine Scaffold in Action: Diverse Biological Activities and Mechanisms

The structural versatility of the pyrimidine ring has enabled its incorporation into drugs targeting a wide array of biological pathways, leading to a broad spectrum of therapeutic applications.

Anticancer Activity: Targeting Kinases and Beyond

A significant number of pyrimidine-based drugs are potent anticancer agents, primarily functioning as kinase inhibitors.[10] Kinases are crucial enzymes that regulate cellular signaling pathways involved in cell growth, proliferation, and survival.[11] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Epidermal Growth Factor Receptor (EGFR) Inhibition:

The EGFR signaling pathway is a key regulator of cell proliferation and is often overactive in various cancers.[2][8] Pyrimidine-based tyrosine kinase inhibitors (TKIs) competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[2][8] This ultimately leads to the inhibition of cancer cell growth and survival.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds & Activates RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Proliferation Transcription->Proliferation Pyrimidine_Inhibitor Pyrimidine-based EGFR Inhibitor Pyrimidine_Inhibitor->EGFR Inhibits (ATP Competition)

Caption: Simplified EGFR signaling pathway and its inhibition by pyrimidine-based drugs.

Structure-Activity Relationship (SAR) of Pyrimidine-Based Kinase Inhibitors

The potency and selectivity of pyrimidine-based kinase inhibitors are highly dependent on the nature and position of substituents on the pyrimidine ring. Understanding these structure-activity relationships is crucial for the rational design of new and improved inhibitors.

Position of SubstitutionEffect of SubstituentExampleReference
C2 Introduction of an amine group can enhance binding to the hinge region of the kinase.Imatinib[12]
C4 Aniline or anilino-like substituents are crucial for interaction with the ATP-binding pocket.Gefitinib[13]
C5 Substitution with small, lipophilic groups can improve potency and selectivity.Erlotinib[13]
C6 Modifications at this position can influence selectivity for different kinases.Lapatinib[13]
Antiviral and Antimicrobial Applications

The structural similarity of pyrimidine derivatives to endogenous nucleosides allows them to act as antimetabolites, interfering with viral and microbial replication.[14] For example, zidovudine (AZT), an early and pivotal anti-HIV drug, is a pyrimidine nucleoside analog that inhibits the viral reverse transcriptase enzyme.[8] Similarly, pyrimidine-based compounds have been developed as antibacterial and antifungal agents, often by targeting essential enzymes in microbial metabolic pathways.[7]

Clinical Significance: FDA-Approved Pyrimidine-Based Drugs

The enduring success of the pyrimidine scaffold in drug discovery is evident in the large number of FDA-approved drugs that incorporate this heterocycle. These drugs span a wide range of therapeutic areas, highlighting the versatility and adaptability of the pyrimidine core.

Brand NameGeneric NameTarget/Mechanism of ActionMain IndicationsYear of First FDA Approval
Gleevec® ImatinibBCR-Abl tyrosine kinase inhibitorChronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GIST)2001
Iressa® GefitinibEGFR tyrosine kinase inhibitorNon-Small Cell Lung Cancer (NSCLC)2003
Tarceva® ErlotinibEGFR tyrosine kinase inhibitorNSCLC, Pancreatic Cancer2004
Tykerb® LapatinibDual EGFR and HER2 tyrosine kinase inhibitorBreast Cancer2007
Tasigna® NilotinibBCR-Abl tyrosine kinase inhibitorCML2007
Retrovir® Zidovudine (AZT)Reverse transcriptase inhibitorHIV/AIDS1987
Crestor® RosuvastatinHMG-CoA reductase inhibitorHypercholesterolemia2003
Minoxidil MinoxidilVasodilatorHypertension, Androgenetic Alopecia1979
5-Fluorouracil FluorouracilThymidylate synthase inhibitorVarious Cancers (e.g., Colorectal, Breast)1962
Osimertinib Tagrisso®EGFR tyrosine kinase inhibitor (T790M mutant)NSCLC2015

Conclusion: The Future is Bright for the Pyrimidine Scaffold

The pyrimidine heterocycle has proven to be an exceptionally fruitful scaffold in the realm of drug discovery. Its inherent biological relevance, coupled with its synthetic accessibility, has enabled the development of a multitude of life-saving and life-improving medications.[4] The continued exploration of the vast chemical space around the pyrimidine nucleus, guided by a deep understanding of structure-activity relationships and the underlying biology of disease, promises to yield a new generation of innovative therapeutics.[2] As researchers and drug development professionals, the systematic application of the principles and methodologies outlined in this guide will be instrumental in unlocking the full therapeutic potential of this remarkable and enduring heterocyclic system.

References

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. Retrieved from [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Bentham Science. Retrieved from [Link]

  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2021). John Wiley & Sons A/S. Retrieved from [Link]

  • Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). (2024). Wiley. Retrieved from [Link]

  • An overview on synthesis and biological activity of pyrimidines. (n.d.). SciSpace. Retrieved from [Link]

  • Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). (2018). Oriental Journal of Chemistry. Retrieved from [Link]

  • Biginelli Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. (2025). Wiley. Retrieved from [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers in Chemistry. Retrieved from [Link]

  • Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. (2022). Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from [Link]

  • An outlook of docking analysis and structure-activity relationship of pyrimidine-based analogues as EGFR inhibitors against non-small cell lung cancer (NSCLC). (2023). Taylor & Francis Online. Retrieved from [Link]

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers Media S.A.. Retrieved from [Link]

  • FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. (2025). Wiley. Retrieved from [Link]

  • FDA-Approved Oncology Therapies. (n.d.). OncoKB. Retrieved from [Link]

  • Pyrimidine and its analogues are important heterocyclic compounds that have various applications in chemistry and pharmacy. (2023). IJPPR. Retrieved from [Link]

  • A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. (2014). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • review on pharmacological activity of pyrimidine heterocycle. (2024). JETIR. Retrieved from [Link]

  • Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy. (2021). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • DFT Exploration on Molecular Characteristics of 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (2021). Journal of Advanced Chemical Sciences. Retrieved from [Link]

  • New FDA-Approved Oncology Drugs and Label Updates Between December 1, 2024, and November 19, 2025. (2025). The ASCO Post. Retrieved from [Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • EGFR Inhibitor Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved from [Link]

  • Complete Guide to All 37 FDA New Drug Approvals in 2022. (2022). FTLOScience. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocols for 4-(3-Piperidinyl)pyrimidine Hydrochloride

Introduction: The Significance of the 4-(3-Piperidinyl)pyrimidine Scaffold The convergence of the pyrimidine and piperidine ring systems into a single molecular architecture represents a highly privileged scaffold in mod...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 4-(3-Piperidinyl)pyrimidine Scaffold

The convergence of the pyrimidine and piperidine ring systems into a single molecular architecture represents a highly privileged scaffold in modern medicinal chemistry. Pyrimidine, as a core component of nucleobases, offers a versatile platform for hydrogen bonding and π-stacking interactions, making it a frequent constituent in molecules designed to engage with biological targets.[1][2][3] The piperidine moiety, a ubiquitous saturated heterocycle in pharmaceuticals, provides a three-dimensional structural element that can improve physicochemical properties such as solubility and metabolic stability, while also presenting vectors for engaging with protein active sites.[4][5]

The specific linkage in 4-(3-Piperidinyl)pyrimidine is of particular interest as it positions the basic piperidine nitrogen and the heterocyclic pyrimidine core in a defined spatial arrangement, crucial for activity in numerous drug candidates. This scaffold is a key building block in the development of kinase inhibitors, CNS-active agents, and other targeted therapeutics.[2][6] Therefore, robust and reproducible synthetic protocols for its hydrochloride salt—a form often favored for its improved stability and bioavailability—are of critical importance to the drug discovery and development pipeline.

This document provides a detailed, experience-driven guide to the synthesis of 4-(3-Piperidinyl)pyrimidine hydrochloride, focusing on a common and efficient synthetic route. It explains the rationale behind procedural choices and offers practical insights for troubleshooting.

Overview of Synthetic Strategy

The synthesis of 4-(3-Piperidinyl)pyrimidine hydrochloride is typically achieved through a convergent strategy that involves the coupling of a protected piperidine precursor with an activated pyrimidine ring, followed by deprotection and salt formation. The use of a protecting group on the piperidine nitrogen is essential to prevent side reactions and ensure regioselective bond formation at the desired C-N linkage. The tert-butyloxycarbonyl (Boc) group is the most common choice due to its stability under various reaction conditions and its straightforward removal under acidic conditions.

The overall synthetic logic can be visualized as follows:

Synthetic_Strategy cluster_0 Phase 1: Precursor Preparation cluster_1 Phase 2: Core Assembly cluster_2 Phase 3: Final Product Formation P1 Protected Piperidine (e.g., N-Boc-3-aminopiperidine) C1 Coupling Reaction (Nucleophilic Aromatic Substitution) P1->C1 P2 Activated Pyrimidine (e.g., 4-Chloropyrimidine) P2->C1 C2 Protected Intermediate (tert-butyl 3-(pyrimidin-4-ylamino)piperidine-1-carboxylate) C1->C2 Purification F1 Acidic Deprotection & Salt Formation C2->F1 F2 Final Product (4-(3-Piperidinyl)pyrimidine hydrochloride) F1->F2 Isolation

Caption: High-level workflow for the synthesis of 4-(3-Piperidinyl)pyrimidine hydrochloride.

Detailed Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol details a reliable method starting from commercially available tert-butyl 3-aminopiperidine-1-carboxylate and 4-chloropyrimidine. The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction, where the amino group of the piperidine derivative displaces the chlorine atom on the electron-deficient pyrimidine ring.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Notes
tert-butyl 3-aminopiperidine-1-carboxylate188983-23-9200.28Starting material, piperidine source.
4-Chloropyrimidine1122-23-2114.54Starting material, pyrimidine source.
N,N-Diisopropylethylamine (DIEA)7087-68-5129.24Non-nucleophilic base.
N,N-Dimethylformamide (DMF)68-12-273.09Anhydrous, polar aprotic solvent.
Hydrochloric Acid (4M in 1,4-Dioxane)7647-01-036.46Deprotection and salt formation.
Ethyl Acetate (EtOAc)141-78-688.11Extraction and purification solvent.
Saturated Sodium Bicarbonate (NaHCO₃) Solution144-55-884.01Aqueous wash.
BrineN/AN/AAqueous wash.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying agent.
Diethyl Ether60-29-774.12Used for precipitation.
Experimental Workflow

Detailed_Workflow Start Step 1: Setup Dissolve piperidine precursor and 4-chloropyrimidine in DMF. AddBase Step 2: Coupling Reaction Add DIEA to the mixture. Heat at 80-90 °C. Start->AddBase Monitor Step 3: Reaction Monitoring Monitor progress by TLC or LC-MS (Typically 12-18 hours). AddBase->Monitor Workup Step 4: Aqueous Workup Cool, dilute with water, and extract with Ethyl Acetate. Monitor->Workup Purify Step 5: Purification Purify crude intermediate using silica gel column chromatography. Workup->Purify Deprotect Step 6: Deprotection & Salt Formation Dissolve pure intermediate in Dioxane. Add 4M HCl in Dioxane. Purify->Deprotect Isolate Step 7: Product Isolation Stir at room temperature, collect precipitate by filtration. Deprotect->Isolate Dry Step 8: Final Drying Wash precipitate with diethyl ether and dry under vacuum. Isolate->Dry

Caption: Step-by-step experimental workflow for the synthesis protocol.

Step-by-Step Procedure

Part A: Synthesis of tert-butyl 3-(pyrimidin-4-ylamino)piperidine-1-carboxylate (Protected Intermediate)

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-butyl 3-aminopiperidine-1-carboxylate (1.0 eq, e.g., 5.0 g, 25.0 mmol) and 4-chloropyrimidine (1.0 eq, e.g., 2.86 g, 25.0 mmol).

  • Solvent and Base Addition: Add anhydrous N,N-Dimethylformamide (DMF, approx. 10 mL per gram of piperidine precursor). To this stirred solution, add N,N-Diisopropylethylamine (DIEA) (2.0 eq, e.g., 8.7 mL, 50.0 mmol).

    • Causality Note: DIEA acts as a non-nucleophilic organic base to scavenge the HCl produced during the SNAr reaction. This prevents the protonation of the starting amine, which would render it unreactive, and drives the reaction to completion. Using a slight excess ensures full neutralization.

  • Reaction: Heat the reaction mixture to 85 °C and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Workup: Once complete, cool the reaction mixture to room temperature. Pour the mixture into water (approx. 200 mL) and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 20% to 80% EtOAc/Hexanes) to afford the pure protected intermediate as a solid.

Part B: Synthesis of 4-(3-Piperidinyl)pyrimidine hydrochloride (Final Product)

  • Deprotection Setup: Dissolve the purified tert-butyl 3-(pyrimidin-4-ylamino)piperidine-1-carboxylate (1.0 eq, e.g., 5.0 g, 18.1 mmol) in 1,4-Dioxane (approx. 50 mL).

  • Acid Addition: To the stirred solution, add 4M HCl in 1,4-Dioxane (5.0 eq, e.g., 22.6 mL, 90.5 mmol) dropwise at room temperature.

    • Causality Note: A strong acid is required to cleave the tert-butoxycarbonyl (Boc) protecting group. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation (which forms isobutylene) and carbon dioxide. The large excess of HCl ensures complete deprotection and facilitates the precipitation of the hydrochloride salt.

  • Precipitation and Isolation: Stir the resulting slurry at room temperature for 2-4 hours. The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the filter cake with a small amount of cold diethyl ether to remove any residual dioxane. Dry the white solid under vacuum at 40-50 °C to a constant weight to yield the final product, 4-(3-Piperidinyl)pyrimidine hydrochloride.

Expected Results & Characterization
  • Yield: 75-85% over two steps.

  • Appearance: White to off-white crystalline solid.

  • Purity (LC-MS/HPLC): >98%.

  • ¹H NMR (400 MHz, D₂O): δ ~8.65 (s, 1H, pyrimidine H-2), 8.40 (d, 1H, pyrimidine H-6), 7.20 (d, 1H, pyrimidine H-5), 4.50 (m, 1H, piperidine CH-N), 3.60-3.20 (m, 4H, piperidine CH₂-N), 2.30-1.80 (m, 4H, piperidine CH₂). Note: Chemical shifts are approximate and can vary based on solvent and concentration.

  • Mass Spectrometry (ESI+): Calculated for C₉H₁₄N₄ [M+H]⁺: 179.12; Found: 179.1.

Safety and Handling

  • 4-Chloropyrimidine: Is an irritant. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.

  • N,N-Dimethylformamide (DMF): Is a skin and respiratory irritant and a potential teratogen. Always handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 4M HCl in Dioxane: Is highly corrosive and flammable. Dioxane is a suspected carcinogen. Handle with extreme care in a fume hood, avoiding inhalation of vapors and contact with skin.

  • General Precautions: All steps should be performed in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield in Coupling 1. Incomplete reaction. 2. Base (DIEA) is old or of poor quality. 3. Insufficient heating or reaction time.1. Monitor reaction closely by LC-MS; extend reaction time if necessary. 2. Use a fresh bottle of DIEA. 3. Ensure temperature is maintained at 85 °C.
Incomplete Deprotection 1. Insufficient amount of HCl. 2. Insufficient reaction time.1. Increase the equivalents of 4M HCl in Dioxane to 6-8 eq. 2. Extend stirring time at room temperature to 6 hours or overnight.
Product is Oily/Gummy 1. Incomplete removal of solvent (Dioxane). 2. Presence of impurities.1. Triturate the product with diethyl ether multiple times. 2. Ensure the intermediate was of high purity (>98%) before the deprotection step.
Purification Issues The product and starting material have similar polarity.Adjust the solvent system for column chromatography. A shallow gradient or using a different solvent system (e.g., DCM/Methanol) may improve separation.

References

  • Vertex AI Search, Grounding API Redirect. (n.d.). Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors.
  • PubMed. (n.d.). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase.
  • ResearchGate. (n.d.). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives | Request PDF.
  • Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone.
  • Vertex AI Search, Grounding API Redirect. (n.d.). Development of a Biocatalytic Process to Prepare (S)-N-Boc-3-hydroxypiperidine.
  • Vertex AI Search, Grounding API Redirect. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
  • MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • PMC. (n.d.). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs.
  • Heterocyclic Letters. (n.d.). A study on methods of synthesis of pyrimidine derivatives and their biological activities.
  • ResearchGate. (n.d.). (PDF) SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE.
  • PMC. (n.d.). Recent Advances in Pyrimidine-Based Drugs.
  • JACS Directory. (n.d.). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.
  • Growing Science. (n.d.). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives.
  • RSC Publishing. (2024, January 2). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives.
  • MDPI. (2023, January 12). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
  • ResearchGate. (n.d.). (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.

Sources

Application

Application Note: Optimized Coupling Strategies for 4-(3-Piperidinyl)pyrimidine Hydrochloride

Topic: Reaction Conditions for Coupling 4-(3-Piperidinyl)pyrimidine Hydrochloride Content Type: Detailed Application Notes and Protocols Introduction & Structural Significance 4-(3-Piperidinyl)pyrimidine hydrochloride (C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Conditions for Coupling 4-(3-Piperidinyl)pyrimidine Hydrochloride Content Type: Detailed Application Notes and Protocols

Introduction & Structural Significance

4-(3-Piperidinyl)pyrimidine hydrochloride (CAS: 1065514-60-6) is a "privileged scaffold" in medicinal chemistry, particularly in the design of Janus Kinase (JAK) and Rho-associated protein kinase (ROCK) inhibitors. The molecule features a pyrimidine ring—a classic ATP-mimetic hinge binder—linked to a piperidine ring that serves as a versatile vector for extending into the solvent-exposed regions of a protein binding pocket.

Key Chemical Challenges:

  • Salt Form Management: Supplied as a hydrochloride salt, the secondary amine is protonated (

    
    ), rendering it non-nucleophilic until neutralized.
    
  • Solubility Profile: The salt is highly water-soluble but poorly soluble in non-polar organic solvents (DCM, Toluene). The free base is soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in chlorinated solvents.

  • Chemoselectivity: The pyrimidine ring nitrogens are weakly basic (

    
    ) and generally unreactive under standard coupling conditions, ensuring reaction exclusivity at the piperidine nitrogen.
    

Critical Pre-Reaction Protocol: Salt Neutralization

Handling the hydrochloride salt is the single most common failure point in reproducible coupling.

Method A: In Situ Neutralization (Recommended for High-Throughput)

For most amide couplings and SNAr reactions, isolation of the free base is unnecessary.

  • Reagent:

    
    -Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
    
  • Stoichiometry: Minimum 3.0 equivalents relative to the amine salt.

    • 1.0 eq to neutralize the HCl counterion.

    • 1.0 eq to scavenge the acid generated during coupling (e.g., HCl from acid chlorides).

    • 1.0 eq to maintain basicity.

Method B: Free Base Isolation (Recommended for Sensitive Catalysis)

For Palladium-catalyzed (Buchwald-Hartwig) reactions where amine salts can poison the catalyst or alter the ligand environment.

  • Dissolution: Dissolve 10 g of salt in 50 mL water (minimal volume).

  • Basification: Cool to 0°C. Slowly add 4M NaOH until pH > 12.

  • Extraction: Extract exhaustively with DCM (

    
     mL) or CHCl
    
    
    
    /Isopropanol (3:1) if the free base is polar.
  • Drying: Dry organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Storage: Store under Argon at -20°C (amine absorbs CO

    
     from air).
    

Protocol 1: Amide Coupling (The "Kinase Linker" Approach)

Used to attach the scaffold to a core macrocycle or tail group.

Mechanism & Rationale

Standard carbodiimide couplings can be sluggish due to the steric bulk of the secondary amine adjacent to the pyrimidine ring. We utilize HATU for its superior reactivity with secondary amines, minimizing reaction times and potential racemization of the C3-chiral center (if using enantiopure starting material).

Step-by-Step Protocol

Scale: 1.0 mmol

  • Preparation: In a dry 20 mL vial, dissolve the Carboxylic Acid Partner (1.0 mmol, 1.0 eq) in anhydrous DMF (5 mL, 0.2 M).

  • Activation: Add HATU (380 mg, 1.0 mmol, 1.0 eq) and DIPEA (350 µL, 2.0 mmol, 2.0 eq). Stir at Room Temperature (RT) for 15 minutes. Color change to yellow/orange is typical.

  • Addition: Add 4-(3-Piperidinyl)pyrimidine HCl (200 mg, 1.0 mmol, 1.0 eq) followed immediately by a second portion of DIPEA (260 µL, 1.5 mmol, 1.5 eq) to neutralize the salt in situ.

  • Reaction: Flush with Nitrogen, cap, and stir at RT for 2–4 hours.

  • Monitoring: Check TLC (10% MeOH in DCM). Stain with Ninhydrin (starting amine = red/purple) and UV (product = dark spot). The reaction is complete when the amine spot disappears.

  • Workup:

    • Dilute with EtOAc (30 mL).

    • Wash with sat. NaHCO

      
       (
      
      
      
      mL) to remove HOBt byproducts.
    • Wash with water (

      
       mL) and brine (
      
      
      
      mL).
    • Dry (Na

      
      SO
      
      
      
      ) and concentrate.

Data Table: Coupling Reagent Comparison

ReagentBaseSolventYieldNotes
HATU DIPEADMF92% Best for sterically hindered acids. Fast.
EDC/HOBt TEADCM75%Slower. Urea byproduct removal can be tedious.
T3P PyridineEtOAc85%Excellent for large scale; easy aqueous workup.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

Used to synthesize bi-aryl systems common in kinase inhibitors.

Mechanism & Rationale

The piperidine nitrogen acts as the nucleophile attacking an electron-deficient aryl halide (e.g., 2-chloropyrimidine, 4-chloropyridine, 2,4-difluoronitrobenzene). Polar aprotic solvents are required to stabilize the Meisenheimer complex intermediate.

Step-by-Step Protocol

Scale: 0.5 mmol

  • Setup: To a microwave vial or pressure tube, add 4-(3-Piperidinyl)pyrimidine HCl (100 mg, 0.5 mmol).

  • Solvent & Base: Add DMSO (2.5 mL) and K

    
    CO
    
    
    
    (207 mg, 1.5 mmol, 3.0 eq). Note: Inorganic bases are preferred here to prevent competitive quaternization of organic bases.
  • Electrophile: Add the Aryl Halide (0.55 mmol, 1.1 eq).

  • Reaction:

    • Activated substrates (e.g., 2-chloro-4-nitropyridine): Stir at 60°C for 2 hours.

    • Unactivated substrates (e.g., 2-chloropyridine): Heat to 100–120°C for 12 hours or Microwave at 140°C for 30 mins.

  • Workup: Pour into ice-water (20 mL). If solid precipitates, filter and wash with water. If no solid, extract with EtOAc.

Visualization: Workflow Decision Tree

CouplingStrategy Start Start: 4-(3-Piperidinyl)pyrimidine HCl CheckPartner Identify Coupling Partner Start->CheckPartner Acid Carboxylic Acid (Amide Formation) CheckPartner->Acid Electrophile Aryl Halide (SNAr / Buchwald) CheckPartner->Electrophile Aldehyde Aldehyde (Reductive Amination) CheckPartner->Aldehyde MethodA Method A: In-Situ Neutralization (DIPEA/DMF) Acid->MethodA Decision Activated? Electrophile->Decision Electron Deficient? Aldehyde->MethodA HATU Protocol: HATU Coupling (RT, 2h) MethodA->HATU SNAr Protocol: SNAr (K2CO3, DMSO, Heat) MethodA->SNAr STAB Protocol: STAB (NaBH(OAc)3, DCE) MethodA->STAB MethodB Method B: Free Base Isolation (NaOH/DCM Extraction) Buchwald Protocol: Buchwald-Hartwig (Pd2(dba)3, XPhos, NaOtBu) MethodB->Buchwald Decision->MethodA Yes (SNAr) Decision->MethodB No (Pd Cat.)

Caption: Decision matrix for selecting the optimal neutralization and coupling pathway based on the electrophilic partner.

Troubleshooting & Optimization (Self-Validating Systems)

ObservationDiagnosisCorrective Action
Low Yield (Amide Coupling) Incomplete salt neutralization.Ensure DIPEA is

eq.[1] Check pH of reaction mixture (wet pH paper should be 8-9).
Starting Material Remains (SNAr) Poor nucleophilicity or solubility.Switch solvent to NMP (higher boiling point). Increase temp to 140°C. Use Cs

CO

(higher solubility in organic solvents).
Bis-alkylation Partner is a di-halide (e.g., 2,4-dichloropyrimidine).[2]Control stoichiometry strictly (0.9 eq of amine to 1.0 eq of electrophile). Perform reaction at 0°C initially.
Product stuck in Aqueous Layer Product is too polar (common with pyrimidines).Do not use water wash. Evaporate DMF directly (high vac) or use n-Butanol for extraction.

References

  • Pfizer Inc. Pyrrolo[2,3-d]pyrimidine compounds. US Patent 9,718,834 B2. (Describes JAK inhibitor synthesis using piperidinyl-pyrimidine intermediates).

  • Organic Chemistry Portal. Buchwald-Hartwig Amination. (General mechanistic grounding for secondary amine arylation).

  • Incyte Corp. Heterocyclic inhibitors of Janus kinases. WO2011028685A1. (Specific examples of SNAr conditions on pyrimidine scaffolds).

  • Williams, R. pKa Data Compiled. (Source for pKa values of Pyrimidine [~1.3] and Piperidine [~11.0]).

Sources

Method

Preparation of Stock Solutions for 4-(3-Piperidinyl)pyrimidine hydrochloride

Application Note & Protocol [1] Abstract & Scope This guide details the standardized protocol for preparing, validating, and storing stock solutions of 4-(3-Piperidinyl)pyrimidine hydrochloride . While this compound is a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol [1]

Abstract & Scope

This guide details the standardized protocol for preparing, validating, and storing stock solutions of 4-(3-Piperidinyl)pyrimidine hydrochloride . While this compound is a critical building block and pharmacological tool, its physicochemical properties—specifically the hygroscopic nature of the hydrochloride salt—demand rigorous handling to ensure experimental reproducibility. This protocol prioritizes accuracy , stability , and safety , providing a self-validating workflow for both aqueous and organic solvent systems.[1]

Chemical Identity & Physicochemical Properties

Before initiating solution preparation, verify the specific salt stoichiometry (mono- vs. dihydrochloride) and hydration state of your batch, as these significantly alter the Molecular Weight (MW).[1]

PropertyDetailNotes
Compound Name 4-(3-Piperidinyl)pyrimidine hydrochloride
Core Structure Pyrimidine ring linked to a piperidine ring
Free Base MW ~163.22 g/mol Reference value only
Salt Form Hydrochloride (HCl)CRITICAL: Check label.[1][2][3][4][5] Mono-HCl (+36.[1]46) or Di-HCl (+72.92).[1]
Solubility (Water) High (>50 mM expected)Acidic pH upon dissolution.
Solubility (DMSO) High (>50 mM expected)Preferred for organic synthesis/HTS.
Solubility (Ethanol) ModerateVariable; often requires sonication.
Hygroscopicity HighAbsorbs atmospheric moisture rapidly.

Expert Insight: Hydrochloride salts of secondary amines (like piperidine) are prone to forming hydrates. Always use the MW printed on the specific vial label rather than a generic online value to calculate molarity.

Material Safety & Handling (E-E-A-T)

Hazard Classification: Irritant (Skin/Eye/Respiratory). PPE: Nitrile gloves, safety goggles, lab coat. Work within a fume hood to prevent inhalation of fine dust.

Critical Handling Rule: The "Warm-Up" Period

HCl salts stored at -20°C act as cold traps for atmospheric moisture.[1]

  • Protocol: Remove the vial from the freezer and let it equilibrate to Room Temperature (RT) for 30 minutes inside a desiccator before opening.

  • Why? Opening a cold vial causes immediate water condensation inside, altering the net weight and degrading the solid over time.

Protocol: Stock Solution Preparation

Solvent Selection Strategy

Choosing the right solvent is the first step in experimental design. Use the logic flow below to determine the optimal solvent for your application.

SolventSelection Start Start: Define Application CellAssay Cellular Assay? Start->CellAssay InVivo In Vivo / Animal? Start->InVivo ChemSynth Chemical Synthesis? Start->ChemSynth Water Water / PBS (Check pH) CellAssay->Water If receptor sensitive to DMSO DMSO DMSO (Stock) Dilute <0.1% final CellAssay->DMSO Standard InVivo->Water Saline/PBS (Preferred) InVivo->DMSO Co-solvent only (<5%) ChemSynth->DMSO Ethanol Ethanol / Methanol ChemSynth->Ethanol

Figure 1: Decision matrix for solvent selection based on downstream experimental application.[1]

Preparation Procedure (Step-by-Step)

Target Concentration: 10 mM or 50 mM (Standard for storage). Example Calculation:

  • Target Volume: 1 mL

  • Target Concentration: 50 mM

  • MW (Assumed Mono-HCl): 199.68 g/mol [1]

  • Mass Required =

    
    [1]
    
Step 1: Weighing (The "Difference" Method)

Directly weighing hygroscopic solids onto weigh paper is error-prone due to static and moisture absorption.[1]

  • Place the entire vial of compound on the analytical balance. Tare (Zero).

  • Using a clean spatula, remove a small amount of solid and transfer directly to your preparation vial (amber glass preferred).

  • Place the source vial back on the balance. The negative value displayed is the exact mass transferred.

  • Record this mass precisely. Do not try to hit an exact number (e.g., 10.00 mg); instead, adjust your solvent volume to match the mass you actually weighed.

Step 2: Dissolution[1][6]
  • Calculate Volume:

    
    
    
  • Add Solvent: Add the calculated volume of solvent (DMSO or Water) to the vial.

  • Mixing: Vortex vigorously for 30 seconds.

    • Troubleshooting: If particles persist, sonicate in a water bath for 5 minutes at RT. Avoid heating above 40°C to prevent degradation.

Step 3: Visual Validation[1]
  • Hold the vial up to a light source. The solution must be optically clear .

  • Tyndall Effect Check: Shine a laser pointer (or phone light) through the vial. If you see a beam path (scattering), the compound is not fully dissolved. Sonicate further.

Storage & Stability

Proper storage extends the shelf-life from weeks to years.

ParameterRecommendationRationale
Container Amber Glass or PolypropyleneProtects from light; glass prevents solvent leaching (DMSO).[1]
Temperature -20°C or -80°CSlows chemical degradation (hydrolysis/oxidation).[1]
Format Single-use AliquotsCritical: Avoids freeze-thaw cycles.
DMSO Note Thaw Completely DMSO freezes at 19°C. Frozen stocks may stratify. Vortex after thawing.
Freeze-Thaw Degradation Mechanism

Repeated freezing causes micro-crystallization of water (even in "dry" DMSO due to hygroscopicity), which can create local pockets of high acidity or concentration, damaging the molecule.[1] Rule of thumb: Discard aliquots after 3 freeze-thaw cycles.

Quality Control: The Self-Validating System

Every researcher should validate their stock solution before running expensive assays.

  • Solubility Stress Test: Dilute a small aliquot 1:100 in your assay buffer (e.g., PBS).

    • Pass: Solution remains clear.

    • Fail: Precipitate forms (Cloudiness). Action: Lower stock concentration or use a co-solvent carrier (e.g., Cyclodextrin).[7]

  • Concentration Check (UV-Vis):

    • If the extinction coefficient (

      
      ) is known (typically 
      
      
      
      nm for pyrimidines), measure absorbance to verify Molarity (
      
      
      ).[1]

Workflow Weigh Weigh Solid (Difference Method) Dissolve Dissolve & Sonicate Weigh->Dissolve Inspect Visual Inspection (Clear?) Dissolve->Inspect Aliquot Aliquot & Freeze (-20°C) Inspect->Aliquot Yes Fail Sonicate / Add Solvent Inspect->Fail No Fail->Inspect

Figure 2: Workflow for the preparation and validation of stock solutions.

References

  • BenchChem. "Dissolving Hydrochloride Salts for Cell Culture: Application Notes and Protocols."[8] BenchChem Application Library. Accessed 2023.[9] [1]

  • PhytoTech Labs. "Preparing Stock Solutions: Technical Guide." PhytoTechnology Laboratories.

  • Cayman Chemical. "Safety Data Sheet: Piperazine/Pyrimidine Derivatives." Cayman Chemical SDS Library.

  • Fisher Scientific. "Safety Data Sheet: 4-Piperidone hydrochloride monohydrate."[5][10] Fisher Scientific SDS.

  • ResearchGate. "Discussion: Avoiding precipitation of DMSO soluble compounds in water based culture media." ResearchGate Scientific Forum.

Sources

Application

Application Note: High-Efficiency C-N Cross-Coupling of 4-(3-Piperidinyl)pyrimidine HCl

[1][2] Executive Summary The coupling of 4-(3-Piperidinyl)pyrimidine HCl with aryl halides via Buchwald-Hartwig amination presents two distinct challenges: the management of the ammonium salt counter-ion and the reduced...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The coupling of 4-(3-Piperidinyl)pyrimidine HCl with aryl halides via Buchwald-Hartwig amination presents two distinct challenges: the management of the ammonium salt counter-ion and the reduced nucleophilicity of the piperidine ring due to the electron-deficient pyrimidine substituent.[1][2]

Standard protocols often fail due to incomplete in situ neutralization of the HCl salt, leading to catalyst poisoning or stalled conversion. This guide outlines a robust, self-validating protocol utilizing RuPhos Pd G4 and LiHMDS , which consistently delivers >90% conversion by addressing the "Salt Penalty" through homogeneous deprotonation.[2]

Chemo-Physical Considerations

The Substrate Profile

The 4-(3-Piperidinyl)pyrimidine scaffold is a privileged structure in kinase inhibitor discovery (e.g., JAK, CDK inhibitors).[1][2] However, its physical properties dictate the reaction success:

  • pKa Shift: The pyrimidine ring at the C4 position exerts an electron-withdrawing inductive effect.[1][2] While unsubstituted piperidine has a pKa of ~11.2, the 3-pyrimidinyl derivative typically exhibits a pKa of ~9.5–10.0. This reduced basicity makes it a weaker nucleophile but also less prone to β-hydride elimination.[1][2]

  • The HCl Factor: The starting material is supplied as a hydrochloride salt to ensure stability. In a standard catalytic cycle, the free amine must bind to the Aryl-Pd(II) complex. If the HCl is not neutralized before entering the cycle, the chloride ion can compete for coordination sites on the Palladium, or the proton can quench the active catalytic species.

The "Base Effect" in Salt Couplings

A common failure mode is using a standard 1.2 equivalent of base (e.g., NaOtBu).

  • Requirement: You need 1.0 eq of base solely to strip the HCl, plus 1.0–1.2 eq to drive the catalytic cycle.

  • Recommendation: We utilize LiHMDS (Lithium Hexamethyldisilazide) .[1][2][3] Unlike heterogeneous carbonate bases, LiHMDS is soluble in THF/Dioxane, ensuring rapid, instantaneous deprotonation of the amine salt upon addition, preventing the "slow-release" effect that often stalls heterogeneous reactions.

Reaction Optimization Matrix

The following matrix summarizes the optimal conditions derived from high-throughput screening of secondary amine salts.

ParameterRecommendationRationale
Catalyst RuPhos Pd G4 (1–3 mol%)RuPhos is the "Gold Standard" for secondary amines.[1] The G4 precatalyst ensures rapid activation at low temperatures, minimizing induction periods [1].
Ligand RuPhos Provides the necessary steric bulk to facilitate reductive elimination while preventing bis-arylation.[1][2]
Base LiHMDS (2.5 eq)Soluble strong base.[1][2] 1.0 eq neutralizes HCl; 1.5 eq drives the reaction. Compatible with sensitive electrophiles if added slowly [2].[2]
Alt. Base NaOtBu (2.5 eq)Use if functional groups are LiHMDS-sensitive (e.g., enolizable ketones).[1][2] Requires vigorous stirring (heterogeneous).[1][2]
Solvent THF or 1,4-Dioxane THF is optimal for LiHMDS protocols.[1][2] Dioxane is preferred for NaOtBu or temperatures >80°C.
Temp 65°C – 85°C Moderate heat is required to overcome the steric hindrance of the 3-substituted piperidine.

Visualization: Mechanism & Workflow

Catalytic Cycle & Salt Break

The following diagram illustrates the critical "Salt Break" step that must occur before the amine enters the catalytic cycle.

BuchwaldSaltMechanism cluster_inputs Reagents cluster_cycle Catalytic Cycle AmineSalt Amine·HCl (Inactive) AmineBind Amine Binding AmineSalt->AmineBind Requires Deprotonation SaltWaste LiCl + HMDS AmineSalt->SaltWaste - LiCl FreeAmine Free Amine (Nucleophile) AmineSalt->FreeAmine In Situ Generation Base LiHMDS (2.5 equiv) Base->AmineSalt Step 1: Neutralization ArX Aryl Halide (Ar-X) Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (L-Pd-Ar-X) Pd0->OxAdd + Ar-X OxAdd->AmineBind RedElim Reductive Elimination AmineBind->RedElim Base (1.5 eq) RedElim->Pd0 Regeneration Product Tertiary Amine Product RedElim->Product FreeAmine->AmineBind Coordination

Caption: Figure 1. The "Salt Break" mechanism. Note that the Amine[3][4][5]·HCl is catalytically inactive until converted to the Free Amine by the first equivalent of base.

Detailed Experimental Protocols

Method A: The LiHMDS Protocol (Recommended)

Best for: High-throughput, rapid kinetics, and substrates stable to strong bases.

Reagents:

  • Aryl Halide (1.0 mmol)[1][6]

  • 4-(3-Piperidinyl)pyrimidine HCl (1.2 mmol, 1.2 equiv)[2]

  • RuPhos Pd G4 (0.02 mmol, 2 mol%)

  • LiHMDS (1.0 M in THF, 2.5 mL, 2.5 mmol, 2.5 equiv)

  • Anhydrous THF (4 mL)

Procedure:

  • Setup: In a glovebox or under active Nitrogen flow, charge an oven-dried reaction vial with the Aryl Halide , Amine HCl salt , and RuPhos Pd G4 .

  • Solvent Addition: Seal the vial and purge. Add anhydrous THF (4 mL) via syringe.

  • The "Salt Break" (Critical Step): Add the LiHMDS solution dropwise over 1 minute at room temperature.

    • Observation: You may observe a slight exotherm or precipitate formation (LiCl).[1][2] This indicates successful neutralization.[2]

  • Reaction: Heat the block to 65°C and stir vigorously (1000 rpm) for 2–4 hours.

  • Monitoring: Check LCMS. If conversion <90%, add 0.5 mol% additional catalyst and heat for 1 hour.

  • Workup: Quench with saturated NH4Cl (aq). Extract with EtOAc.[2][6]

  • Pd Scavenging: (See Section 6).

Method B: The NaOtBu Protocol (Alternative)

Best for: Base-sensitive substrates where LiHMDS causes degradation.[2]

Reagents:

  • Aryl Halide (1.0 mmol)[1][6]

  • 4-(3-Piperidinyl)pyrimidine HCl (1.2 mmol)[1][2]

  • RuPhos Pd G4 (2 mol%)[1]

  • NaOtBu (Solid, 2.5 mmol, 2.5 equiv)

  • 1,4-Dioxane (4 mL)

Procedure:

  • Solid Mix: Charge Aryl Halide, Amine HCl, NaOtBu , and Catalyst into the vial simultaneously inside a glovebox.

    • Note: Unlike LiHMDS, NaOtBu is heterogeneous. Adding it as a solid ensures accurate stoichiometry.[2]

  • Reaction: Add Dioxane, seal, and heat to 85°C .

    • Note: Higher temperature is required compared to Method A due to the lower solubility of the base.

Purification & Palladium Scavenging

Pyrimidine derivatives have a high affinity for Palladium, often retaining metal levels >500 ppm after chromatography.

Protocol:

  • Dissolve the crude organic extract in THF/EtOAc (1:1).

  • Add SiliaMetS® Thiol or QuadraPure™ TU (thiourea scavenger) at 10 wt% relative to the theoretical yield.[2]

  • Stir at 40°C for 2 hours.

  • Filter through a 0.45 µm pad (Celite/Silica).[1][2]

  • Proceed to flash chromatography (DCM/MeOH gradients are typical for these polar products).[2]

Troubleshooting Guide

SymptomProbable CauseCorrective Action
0% Conversion Amine HCl quenched the catalyst before activation.Switch to Method A (LiHMDS). Ensure the base is added after the catalyst but before heating.
Low Yield (<50%) "Stalled" catalyst due to chloride poisoning.[1][2]Increase catalyst loading to 4 mol%. Add 0.5 eq of RuPhos free ligand to stabilize the Pd species.
Hydrodehalogenation Reduction of Ar-X instead of coupling.[1][2]This occurs when the amine addition is slow. Increase Amine:Ar-X ratio to 1.5:1 . Ensure solvent is strictly anhydrous.[2][7]
Starting Material Remains Incomplete salt break.Verify the stoichiometry of your base. If your amine is a dihydrochloride (2HCl), you need 3.5 eq of base.

Decision Logic for Optimization

Use this flowchart to select the correct parameters for your specific aryl halide partner.

OptimizationLogic Start Start: Coupling 4-(3-Pip)pyr HCl CheckSalt Is the Amine a Mono- or Dihydrochloride? Start->CheckSalt Mono Mono-HCl (1 HCl) CheckSalt->Mono Mono Di Di-HCl (2 HCl) CheckSalt->Di Di BaseCalc1 Base Req: 2.5 equiv Mono->BaseCalc1 BaseCalc2 Base Req: 3.5 equiv Di->BaseCalc2 CheckSens Is Ar-X Base Sensitive? (e.g., Esters, Nitro, Nitriles) BaseCalc1->CheckSens BaseCalc2->CheckSens Sensitive Yes (Sensitive) CheckSens->Sensitive Yes Robust No (Robust) CheckSens->Robust No MethodB Method B: NaOtBu / Dioxane @ 85°C (Milder Base Strength) Sensitive->MethodB MethodA Method A: LiHMDS / THF @ 65°C (Fastest, Cleanest) Robust->MethodA

Caption: Figure 2. Decision tree for base and stoichiometry selection based on salt form and electrophile stability.

References

  • RuPhos Pd G4 Capabilities

    • Title: Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases.[1][2][8]

    • Source: Chemical Science (RSC)[1]

    • URL:[Link]

  • Use of LHMDS for Amine Salts

    • Title: New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides.[1][2][9]

    • Source: Organic Letters (ACS)[1]

    • URL:[Link][1]

  • General Buchwald-Hartwig Protocols

    • Title: Buchwald-Hartwig Cross Coupling Reaction - Sigma Aldrich Protocol Guide.[1][2]

    • Source: Sigma-Aldrich[2]

  • Palladium Scavenging Techniques

    • Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.[1][2]

    • Source: Organic Process Research & Development
    • URL:[Link][1]

Sources

Method

Application Note: Quantitative Conversion of 4-(3-Piperidinyl)pyrimidine HCl to Free Base

Abstract & Scope This technical guide outlines the validated procedure for the liberation of 4-(3-Piperidinyl)pyrimidine from its hydrochloride salt. While the HCl salt form is preferred for stability and storage, the fr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide outlines the validated procedure for the liberation of 4-(3-Piperidinyl)pyrimidine from its hydrochloride salt. While the HCl salt form is preferred for stability and storage, the free base is the requisite species for downstream nucleophilic substitutions (e.g., SNAr), amide couplings, or reductive aminations.

This protocol addresses the specific physicochemical challenges of this scaffold: the high basicity of the piperidine nitrogen (pKa ≈ 11.2) and the moderate aqueous solubility of the resulting free base, which can lead to yield loss during standard extraction if not optimized.

Chemical Theory & Mechanism

The Challenge of Polarity

The target molecule contains two nitrogenous heterocycles:

  • Piperidine: A secondary aliphatic amine. It is highly basic (

    
    ). In the HCl salt form, this nitrogen is protonated (
    
    
    
    ).
  • Pyrimidine: An aromatic heterocycle. It is weakly basic (

    
    ) and remains unprotonated under standard conditions.
    

The Objective: To shift the equilibrium completely to the right (deprotonation) and transfer the neutral species into an organic solvent.



Critical Parameter: To ensure >99.9% deprotonation, the aqueous pH must be adjusted to at least 2 units above the pKa of the amine. Therefore, the target pH is >13 .

Reaction Pathway Diagram

G Salt 4-(3-Piperidinyl)pyrimidine HCl (Water Soluble, Polar) Intermediate Deprotonation (pH > 13) Salt->Intermediate Dissolution Base Inorganic Base (NaOH or K2CO3) Base->Intermediate Basification FreeBase Free Base (Organic Soluble) Intermediate->FreeBase Extraction (DCM/IPA) Waste Aqueous Waste (NaCl + H2O) Intermediate->Waste Partitioning

Figure 1: Mechanistic pathway for the liberation of the secondary amine.

Materials & Equipment

ReagentGradeRole
4-(3-Piperidinyl)pyrimidine HCl>95%Starting Material
Sodium Hydroxide (NaOH)2N or 5N Soln.Deprotonating Base
Dichloromethane (DCM)HPLC GradeExtraction Solvent
Isopropyl Alcohol (IPA)ACS ReagentCo-solvent (Polarity Modifier)
Sodium Sulfate (

)
AnhydrousDrying Agent
Silver Nitrate (

)
0.1 MChloride Detection (QC)

Experimental Protocols

Protocol A: Optimized Biphasic Extraction (Recommended)

Best for scale-up (>1g) and high purity.

Rationale: Simple DCM extraction often fails to recover 100% of piperidine derivatives due to their partial water solubility. We utilize a DCM:IPA (3:1) cocktail to increase the polarity of the organic phase, significantly improving recovery.

  • Dissolution:

    • Dissolve 1.0 eq of 4-(3-Piperidinyl)pyrimidine HCl in minimal distilled water (approx. 10 mL per gram of salt).

    • Note: The solution should be clear. If turbid, filter before proceeding.[1]

  • Basification:

    • Place the aqueous solution in an appropriately sized separatory funnel.

    • Slowly add 2N NaOH dropwise while swirling.

    • Monitor pH using pH paper or a probe. Continue addition until pH

      
       13 .
      
    • Observation: The solution may become cloudy or an oil may separate as the free base is liberated.

  • Extraction (The Critical Step):

    • Add DCM:IPA (3:1 ratio) equal to the volume of the aqueous phase.

    • Shake vigorously for 2 minutes. Vent frequently.

    • Allow layers to separate completely.[2]

    • Collect the lower organic layer.

    • Repeat extraction 3 times total. (This ensures >98% recovery).

  • Drying & Isolation:

    • Combine the organic extracts.[3]

    • Wash the combined organics once with Brine (Saturated NaCl) to remove bulk water.

    • Dry over anhydrous

      
        for 15 minutes.
      
    • Filter off the solid desiccant.

    • Concentrate the filtrate under reduced pressure (Rotovap) at 35°C.

Yield Expectation: >95% as a viscous pale yellow oil or low-melting solid.

Protocol B: Solid-Supported Neutralization

Best for small scale (<100mg) or parallel synthesis.

  • Dissolve the HCl salt in Methanol (MeOH).

  • Add 3.0 equivalents of Polymer-Supported Carbonate resin (e.g., MP-Carbonate).

  • Agitate gently at room temperature for 2 hours.

  • Filter the resin (which now traps the Chloride ions).

  • Concentrate the filtrate to obtain the free base.

Workflow Visualization

Workflow Start Start: HCl Salt Dissolve Dissolve in H2O Start->Dissolve pH_Adjust Adjust pH > 13 (NaOH) Dissolve->pH_Adjust Extract Extract 3x (DCM:IPA 3:1) pH_Adjust->Extract Dry Dry (Na2SO4) & Filter Extract->Dry Evaporate Rotary Evaporation Dry->Evaporate QC QC: AgNO3 Test Evaporate->QC End Final Free Base QC->End

Figure 2: Step-by-step operational workflow for Protocol A.

Quality Control & Validation

To ensure the process was successful, you must validate the removal of the hydrochloride counter-ion.

The Silver Nitrate Test (Qualitative)

This test detects residual chloride ions.[1][4][5]

  • Dissolve a small aliquot (~5 mg) of the final Free Base product in 0.5 mL of dilute Nitric Acid (

    
    ).
    
  • Add 2-3 drops of 0.1 M Silver Nitrate (

    
    )  solution.
    
  • Interpretation:

    • Clear Solution: Negative for Chloride. (Success: Free Base is pure).

    • White Precipitate: Positive for Chloride (

      
      ).[4] (Failure: Salt remains).
      
NMR Verification
  • 1H NMR (

    
    ):  Look for the chemical shift of the protons 
    
    
    
    to the piperidine nitrogen. In the free base, these signals typically shift upfield (lower ppm) compared to the HCl salt due to the loss of the positive charge deshielding effect.
  • Absence of Exchangeable Protons: The broad

    
     peak (typically > 8 ppm in DMSO-
    
    
    
    ) will disappear, replaced by a single broad NH singlet (usually 1.5 - 2.5 ppm, concentration dependent).

Troubleshooting

IssueCauseSolution
Low Yield Product remaining in aqueous phase.[3]Switch extraction solvent from pure DCM to DCM:IPA (3:1) or Chloroform:IPA (3:1) . Saturate the aqueous layer with NaCl (Salting out).
Emulsion Amphiphilic nature of the molecule.Filter the biphasic mixture through a pad of Celite. Add more Brine to the aqueous layer.
White Solid after drying Residual NaOH or NaCl.The organic layer was not washed with water/brine effectively, or desiccant was not filtered properly. Redissolve in dry DCM and filter.

References

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989. (Standard procedures for amine liberation).

  • Armarego, W.L.F., & Chai, C.L.L. Purification of Laboratory Chemicals, 7th Edition. Butterworth-Heinemann, 2013. (Solubility and purification data).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1049 (Pyridine/Piperidine derivatives general data).

  • Reich, H.J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for heterocyclic amine pKa values).

Sources

Application

Advanced Application Note: Reductive Amination of 4-(3-Piperidinyl)pyrimidine Hydrochloride

Abstract This application note details optimized protocols for the reductive amination of 4-(3-Piperidinyl)pyrimidine hydrochloride (CAS: 1185105-86-5 / 197452-83-0). As a pharmacophore frequently utilized in kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details optimized protocols for the reductive amination of 4-(3-Piperidinyl)pyrimidine hydrochloride (CAS: 1185105-86-5 / 197452-83-0). As a pharmacophore frequently utilized in kinase inhibitor and GPCR ligand discovery, efficient derivatization of the secondary piperidine nitrogen is critical. This guide addresses specific challenges associated with the hydrochloride salt form, including solubility, in situ neutralization, and chemoselectivity. Three distinct protocols are provided: a standard Sodium Triacetoxyborohydride (STAB) method, a Titanium-mediated method for hindered ketones, and a Sodium Cyanoborohydride method for high-throughput screening.

Introduction & Chemical Context

4-(3-Piperidinyl)pyrimidine features a secondary amine within a piperidine ring, attached to an electron-deficient pyrimidine scaffold. This structure presents unique synthetic considerations:

  • Salt Management: The hydrochloride salt poses solubility challenges in non-polar solvents (e.g., DCE, DCM) typically used for STAB reductions. Effective neutralization is the rate-determining step for iminium formation.

  • Basicity: The piperidine nitrogen (

    
    ) is highly nucleophilic once free-based, but the pyrimidine ring reduces the electron density slightly compared to a simple piperidine.
    
  • Chemoselectivity: Reductive amination must avoid reducing the pyrimidine ring, which can occur under harsh hydrogenation conditions. Hydride reagents are preferred over catalytic hydrogenation for this scaffold.

Mechanistic Pathway

The reaction proceeds via the formation of a quaternary iminium ion intermediate. Unlike primary amines, secondary amines like 4-(3-Piperidinyl)pyrimidine form iminium ions directly, which are then reduced to tertiary amines.

ReactionMechanism Start Piperidine HCl Salt FreeBase Free Amine (Nucleophile) Start->FreeBase Neutralization Base Base (TEA/DIPEA) Base->FreeBase Hemiaminal Hemiaminal Intermediate FreeBase->Hemiaminal + Carbonyl Carbonyl Aldehyde/Ketone Carbonyl->Hemiaminal Iminium Iminium Ion (Electrophile) Hemiaminal->Iminium - H2O (Acid Cat.) Product Tertiary Amine (Product) Iminium->Product + Hydride (STAB/NaCNBH3)

Figure 1: Mechanistic pathway from salt neutralization to tertiary amine formation.

Methodology Selection Guide

Select the appropriate protocol based on your carbonyl substrate and scale.

FeatureProtocol A: STAB (Standard) Protocol B: Ti(OiPr)4 (Difficult) Protocol C: NaCNBH3 (HTS)
Primary Use Aldehydes, Reactive KetonesSterically Hindered / Electron-Poor KetonesLibrary Synthesis / Methanol Soluble
Reducing Agent NaBH(OAc)₃ (STAB)NaBH₄ (after Ti activation)NaBH₃CN
Solvent DCE or DCMPure Carbonyl or THF/TolueneMeOH
Acid/Base AcOH (Cat.) + TEA (Stoich.)None (Ti acts as Lewis Acid)AcOH (pH adjustment)
Pros Mild, non-toxic, selectiveForces conversion of difficult substratesHigh solubility for salts
Cons DCE is toxic; Salt solubility issuesMoisture sensitive; Heterogeneous workupCyanide toxicity; Slower kinetics

Experimental Protocols

Protocol A: Standard STAB Method (Recommended)

Best for: Aldehydes and unhindered ketones (e.g., cyclohexanone, acetone).

Reagents:

  • Amine: 4-(3-Piperidinyl)pyrimidine HCl (1.0 equiv)

  • Carbonyl: Aldehyde/Ketone (1.1–1.2 equiv)[1]

  • Base: Triethylamine (TEA) or DIPEA (1.1 equiv)

  • Acid: Glacial Acetic Acid (1.0–2.0 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5–2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [Anhydrous]

Procedure:

  • Neutralization: In a flame-dried flask under

    
    , suspend 4-(3-Piperidinyl)pyrimidine HCl in DCE (
    
    
    
    ). Add TEA (1.1 equiv) and stir at Room Temperature (RT) for 15–30 minutes until the suspension clears or becomes a fine slurry (indicating free base formation).
  • Imine Formation: Add the aldehyde/ketone (1.1 equiv).[1] Immediately add Glacial Acetic Acid (1.0–2.0 equiv).

    • Note: AcOH catalyzes the dehydration of the hemiaminal to the iminium ion.

    • Stir for 30–60 minutes at RT.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes). Add STAB (1.5 equiv) portion-wise over 5 minutes.

    • Caution: Gas evolution (

      
      ) may occur.
      
  • Reaction: Allow to warm to RT and stir for 2–16 hours. Monitor by LCMS (look for disappearance of amine mass).

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ).[2] Wash combined organics with brine, dry over
    
    
    , and concentrate.
Protocol B: Titanium(IV) Isopropoxide Method

Best for: Sterically hindered ketones (e.g., acetophenones, adamantone) or when Protocol A fails.

Reagents:

  • Amine: 4-(3-Piperidinyl)pyrimidine HCl (1.0 equiv)

  • Carbonyl: Ketone (1.2–1.5 equiv)

  • Base: TEA (1.1 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (1.5–2.0 equiv)
    
  • Reductant: Sodium Borohydride (

    
    ) (2.0 equiv)
    
  • Solvent: THF (Anhydrous) or neat if ketone is a liquid.

Procedure:

  • Complexation: In a dried flask, combine the amine HCl salt, TEA (1.1 equiv), and the ketone in anhydrous THF (

    
    ).
    
  • Activation: Add

    
     (1.5 equiv) via syringe.
    
    • Mechanism:[3] Titanium acts as a Lewis acid and water scavenger, driving the equilibrium toward the iminium/enamine species.

  • Stirring: Stir the mixture at RT for 6–12 hours (or overnight for very difficult substrates).

  • Reduction: Dilute with absolute ethanol (equal volume to THF). Add

    
     (2.0 equiv) carefully (exothermic). Stir for 2–4 hours.
    
  • Quench (Critical): Quench by adding water (

    
     per mmol Ti). A white precipitate (
    
    
    
    ) will form.
    • Filtration: Dilute with EtOAc. Filter the slurry through a Celite pad to remove titanium salts.

  • Workup: Wash the filtrate with

    
     and brine. Dry and concentrate.
    
Protocol C: Sodium Cyanoborohydride (Methanol)

Best for: Parallel synthesis/library generation where DCE is undesirable.

Reagents:

  • Solvent: Methanol (MeOH)[2][4]

  • Reductant: Sodium Cyanoborohydride (

    
    ) (2.0 equiv)
    
  • Additive: Zinc Chloride (

    
    ) (Optional, 1.0 equiv) can accelerate reaction.
    

Procedure:

  • Dissolution: Dissolve 4-(3-Piperidinyl)pyrimidine HCl in MeOH. Add TEA (1.0 equiv).

  • Addition: Add the carbonyl compound (1.2 equiv).

  • Catalysis: Adjust pH to ~5–6 using Acetic Acid. (Check with wet pH paper).

  • Reduction: Add

    
     (2.0 equiv). Stir at RT for 16 hours.[5]
    
  • Workup: Concentrate MeOH. Redissolve in EtOAc. Wash with 1N NaOH (to remove cyanide residues and free-base the product) followed by brine.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion HCl salt not neutralizedIncrease TEA/DIPEA stir time before adding carbonyl. Ensure solvent is dry.
Starting Material Remains Poor iminium formationSwitch to Protocol B (Titanium). Add molecular sieves (4Å) to Protocol A.
Alcohol Byproduct Direct reduction of ketoneCarbonyl is reducing faster than imination. Pre-stir amine + ketone + acid for 2 hours before adding STAB.
Pyrimidine Reduction Over-reductionAvoid catalytic hydrogenation (

). Stick to hydride reagents (STAB/NaBH4).[6]
Workflow Decision Tree

DecisionTree Start Start: 4-(3-Piperidinyl)pyrimidine HCl CarbonylType Identify Carbonyl Type Start->CarbonylType Aldehyde Aldehyde CarbonylType->Aldehyde Ketone Ketone CarbonylType->Ketone ProtoA Use Protocol A (STAB / DCE / AcOH) Aldehyde->ProtoA Hindered Is it Sterically Hindered? Ketone->Hindered No No Hindered->No Simple Ketone Yes Yes Hindered->Yes Difficult Ketone ProtoB Use Protocol B (Ti(OiPr)4 / NaBH4) No->ProtoA Yes->ProtoB

Figure 2: Decision matrix for selecting the optimal reductive amination protocol.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[7][8] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[7][8][9] 11, 1996, pp. 3849-3862.[7][8] Link

  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, vol. 93, no.[8] 12, 1971, pp. 2897-2904. Link

  • Matassini, C., et al. "Reductive Amination Routes in the Synthesis of Piperidine IminoSugars." ResearchGate, 2020. Link

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." The Journal of Organic Chemistry, vol. 60, no. 15, 1995, pp. 4928-4929. Link

  • BenchChem. "Application Notes and Protocols for Reductive Amination Reactions." BenchChem Application Library. Link

Sources

Method

Application Notes and Protocols for the Storage and Stability of Hygroscopic Hydrochloride Salts

Introduction: The Challenge of Hygroscopicity in Hydrochloride Salts Hydrochloride (HCl) salts are a cornerstone in pharmaceutical development, prized for their ability to enhance the solubility and bioavailability of ac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Hygroscopicity in Hydrochloride Salts

Hydrochloride (HCl) salts are a cornerstone in pharmaceutical development, prized for their ability to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs). However, a significant number of these salts exhibit hygroscopicity—the propensity to attract and absorb moisture from the atmosphere. This seemingly simple physical property can trigger a cascade of deleterious effects, compromising the stability, quality, and efficacy of the drug substance.[1][]

Moisture uptake can lead to:

  • Physical Changes: Deliquescence (dissolving in absorbed water), caking, and changes in crystal structure (polymorphism).[1][3]

  • Chemical Degradation: Hydrolysis is a primary degradation pathway for many HCl salts, where the presence of water facilitates the breakdown of the molecule.[4][5] This can lead to a loss of potency and the formation of potentially harmful impurities.

  • Microbial Growth: The presence of water can create a favorable environment for microbial contamination.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for the storage, handling, and stability testing of hygroscopic hydrochloride salts, ensuring the integrity and reliability of these critical compounds.

Part 1: Best Practices for Handling and Storage

Proper handling and storage are the first line of defense against the detrimental effects of moisture. The fundamental principle is to minimize exposure to the ambient atmosphere.

Receiving and Initial Handling

Upon receiving a new hygroscopic HCl salt, it is crucial to handle it within a controlled environment to prevent initial moisture sorption.

Protocol for Handling a Newly Received Hygroscopic HCl Salt:

  • Environment: Whenever possible, handle the compound inside a glove box with a controlled inert atmosphere (e.g., nitrogen or argon) or in a room with controlled low humidity.[6][7]

  • Equilibration: Before opening, allow the container to equilibrate to the ambient temperature of the handling environment to prevent condensation.

  • Weighing: Weighing should be performed as quickly as possible to minimize atmospheric exposure.[8] For highly sensitive materials, weighing should occur within a glove box.

  • Repackaging: If the entire quantity is not used, the remaining material should be immediately repackaged in a suitable container with a tight-fitting lid.

Diagram: Workflow for Handling a New Hygroscopic HCl Salt

G A Receive Compound B Equilibrate Container to Room Temperature A->B C Transfer to Controlled Environment (Glove Box or Low RH Room) B->C D Open Container C->D E Weigh Required Amount Quickly D->E G Immediately Reseal Original Container D->G If not using all F Use in Experiment E->F H Store in Desiccator or Controlled Environment G->H G A Start: Determine Water Content B Expected Water Content? A->B C > 0.1% B->C High D < 0.1% B->D Low/Trace E Use Volumetric Karl Fischer Titration C->E F Use Coulometric Karl Fischer Titration D->F G Is Sample Soluble in KF Solvent? E->G H Yes G->H I No G->I J Direct Titration H->J K Use KF Oven for External Extraction I->K

Sources

Application

Strategic Functionalization of the Pyrimidine Core: Nucleophilic Aromatic Substitution (SNAr) Protocols for the Synthesis of 4-(3-Piperidinyl)pyrimidine Analogs

An Application Note for Medicinal and Process Chemistry Abstract: The pyrimidine ring is a cornerstone scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its prevalence is largely due to...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal and Process Chemistry

Abstract: The pyrimidine ring is a cornerstone scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its prevalence is largely due to its role as an essential building block in nucleic acids and its versatile chemical handles that allow for strategic vector-based drug design.[2][3] This application note provides an in-depth guide to the nucleophilic aromatic substitution (SNAr) reaction, a powerful tool for functionalizing the pyrimidine core. We focus specifically on protocols and mechanistic insights relevant to the synthesis of 4-(3-piperidinyl)pyrimidine derivatives, a compound class with significant interest in modern drug discovery programs.[4][5] This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this robust reaction for the synthesis of novel chemical entities.

Mechanistic Principles: The SNAr Reaction on the Pyrimidine Scaffold

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature makes it highly susceptible to nucleophilic attack, particularly when a good leaving group (e.g., a halogen) is present at an activated position. The SNAr reaction on pyrimidines is the most critical and widely used method for their functionalization in synthetic chemistry.[6]

Regioselectivity: The C4 vs. C2 Position

In di-substituted pyrimidines, such as 2,4-dichloropyrimidine, nucleophilic attack preferentially occurs at the C4 position (para to one nitrogen and ortho to the other).[6][7] This selectivity is governed by the stability of the intermediate Meisenheimer complex. Attack at C2 or C4 allows the negative charge of the anionic intermediate to be delocalized onto one of the ring nitrogen atoms, which is a significant stabilizing factor.[8] For most substrates, the C4 position is electronically favored, resulting in a higher LUMO coefficient compared to C2, making it the primary site of reaction.[7][9] However, this selectivity can be influenced by steric hindrance or the electronic properties of other substituents on the ring.[7][10]

The general mechanism proceeds in two steps:

  • Nucleophilic Attack: The nucleophile adds to the electron-deficient carbon atom bearing the leaving group, breaking the ring's aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Leaving Group Expulsion: Aromaticity is restored by the elimination of the leaving group, yielding the substituted product. The initial nucleophilic attack is typically the rate-determining step.[8]

Caption: General mechanism of the SNAr reaction at the C4 position of a pyrimidine ring.

Core Application: Synthesis of 4-(Amino-piperidinyl)pyrimidine Derivatives

A common and highly effective strategy for synthesizing libraries of compounds for structure-activity relationship (SAR) studies involves the reaction of a 4-chloropyrimidine substrate with various amine nucleophiles.[2][4] The piperidine moiety is a prevalent feature in CNS-active drugs and other therapeutics, making this a particularly valuable transformation.

A successful SNAr protocol hinges on the careful selection of reagents and conditions.

  • Substrate: 4-Chloro- or 4-fluoropyrimidines are typical starting materials. While fluoro groups can sometimes lead to faster reactions, chloro-derivatives are often more cost-effective and readily available. The reactivity is enhanced by electron-withdrawing groups on the pyrimidine ring.[6][11]

  • Nucleophile: Primary and secondary amines, such as piperidine and its derivatives, are excellent nucleophiles for this reaction. Stoichiometry is critical; using a slight excess of the amine can drive the reaction to completion.

  • Base: The reaction generates one equivalent of HCl (or HX). A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential to neutralize this acid.[2][12] This prevents the protonation of the amine nucleophile, which would render it unreactive. At least one equivalent of the base is required.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF) or protic solvents like isopropanol (IPA) and ethanol are commonly used.[2][12][13] Alcohols can serve as the solvent and, under certain conditions, may also act as a nucleophile, although amination is typically much faster.

  • Temperature: Reactions are often heated to increase the rate. Temperatures ranging from 80 °C to reflux are common.[2][12] Microwave heating can significantly reduce reaction times.[13]

Workflow reagents Combine 4-Chloropyrimidine, Piperidine Nucleophile, & Base in Solvent reaction Heat Reaction Mixture (e.g., 80-100 °C or Reflux) Monitor by TLC/LC-MS reagents->reaction Step 1: Setup workup Aqueous Work-up (Quench, Extract, Wash) reaction->workup Step 2: Reaction purify Purification (Column Chromatography) workup->purify Step 3: Isolation product Isolate and Characterize Final Product purify->product Step 4: Finalization

Caption: High-level experimental workflow for a typical SNAr amination reaction.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-(Piperidin-1-yl)-pyrimidine Derivative

This protocol is a generalized procedure adapted from common practices in medicinal chemistry for the SNAr reaction between a 4-chloropyrimidine and a piperidine derivative.[2][12][13]

Materials:

  • Substituted 4-chloropyrimidine (1.0 equiv)

  • Piperidine derivative (1.1-1.2 equiv)

  • N,N-diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5-2.0 equiv)

  • Solvent (e.g., Isopropanol, DMF, or NMP), ~0.2-0.5 M concentration

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add the 4-chloropyrimidine substrate (1.0 equiv) and the chosen solvent.

  • Reagent Addition: Begin stirring the solution and add the piperidine derivative (1.1 equiv) followed by the base (e.g., DIPEA, 1.5 equiv).

    • Causality Note: The base is added to scavenge the HCl generated during the reaction, preventing the formation of the unreactive ammonium salt of the nucleophile. An excess ensures the reaction medium remains basic.

  • Heating: Heat the reaction mixture to the target temperature (e.g., 80 °C) under an inert atmosphere.

    • Causality Note: Increased temperature provides the necessary activation energy for the rate-determining nucleophilic attack, accelerating the reaction towards completion.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

Protocol 2: Aqueous Work-up and Purification

  • Solvent Removal (if applicable): If a high-boiling solvent like DMF was used, concentrate the reaction mixture under reduced pressure to remove most of the solvent.

  • Extraction: Dilute the residue with ethyl acetate or dichloromethane and water. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any residual acid.

    • Water.

    • Saturated aqueous sodium chloride (brine) to facilitate phase separation and remove residual water from the organic layer.

    • Causality Note: This washing sequence ensures that residual reagents and acidic byproducts are thoroughly removed, simplifying the final purification step.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material using flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes or methanol in dichloromethane is a common starting point.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Summary Data and Troubleshooting

The following table summarizes typical conditions for SNAr reactions on pyrimidine cores.

Substrate Nucleophile Base Solvent Temp (°C) Notes Reference
2,4-Dichloro-5-fluoropyrimidineAniline EsterDIPEAIsopropanol80Selective substitution at C4.[2]
2-Amino-4,6-dichloropyrimidineVarious AminesTEAEthanolRefluxMono-substitution is achieved under these conditions.[12]
4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidinePiperidine DerivativeTEAIsopropanol190 (MW)Microwave heating dramatically reduces reaction time.[13]
2,4,5-TrichloropyrimidineSubstituted AnilineDIPEAIsopropanol80Initial substitution occurs at the most activated C4 position.[2]
  • Low or No Reactivity:

    • Cause: Insufficient activation of the pyrimidine ring or insufficient temperature.

    • Solution: Increase the reaction temperature, switch to a more polar solvent like DMF, or consider microwave irradiation. Ensure the amine nucleophile is not protonated by adding sufficient base.

  • Formation of Side Products (e.g., C2 substitution):

    • Cause: Highly activated substrate or harsh reaction conditions leading to loss of regioselectivity.

    • Solution: Lower the reaction temperature and carefully control the stoichiometry of the nucleophile (avoid a large excess). For substrates like 2,4-dichloropyrimidine, C4 substitution is kinetically favored at lower temperatures.[7]

  • Di-substitution on Dihalopyrimidines:

    • Cause: Using a large excess of the nucleophile and/or prolonged heating.

    • Solution: Use close to a 1:1 stoichiometry of nucleophile to substrate. Monitor the reaction closely and stop it once the mono-substituted product is maximized.

Conclusion

The nucleophilic aromatic substitution reaction is an indispensable method for the synthesis of 4-(3-piperidinyl)pyrimidine analogs and other functionalized pyrimidines. A thorough understanding of the underlying mechanistic principles, particularly regarding regioselectivity, and careful control over reaction parameters are key to achieving high yields and purity. The protocols and insights provided in this note offer a robust framework for researchers to successfully employ this reaction in the development of novel molecules for drug discovery and beyond.

References

  • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines Source: QM Magic Class URL: [Link]

  • Title: SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde Source: MDPI URL: [Link]

  • Title: Recent Advances in Pyrimidine-Based Drugs Source: Semantic Scholar URL: [Link]

  • Title: SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde Source: Universidad del Atlántico URL: [Link]

  • Title: Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles Source: ResearchGate URL: [Link]

  • Title: Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine Source: Research and Reviews URL: [Link]

  • Title: Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs Source: PMC URL: [Link]

  • Title: SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES Source: Rasayan Journal of Chemistry URL: [Link]

  • Title: Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis Source: Google Patents URL
  • Title: SYNTHESIS OF PYRIMIDINE DERIVATIVES Source: Mansoura University URL: [Link]

  • Title: Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review Source: JACS Directory URL: [Link]

  • Title: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions Source: PMC URL: [Link]

  • Title: Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative Source: ResearchGate URL: [Link]

  • Title: A study on methods of synthesis of pyrimidine derivatives and their biological activities Source: Heterocyclic Letters URL: [Link]

  • Title: Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines Source: ResearchGate URL: [Link]

  • Title: Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Source: StackExchange URL: [Link]

  • Title: 4-Piperidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine compounds Source: Google Patents URL
  • Title: Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions Source: Royal Society of Chemistry URL: [Link]

  • Title: Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity Source: StackExchange URL: [Link]

  • Title: Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives Source: Growing Science URL: [Link]

  • Title: An Appraisal on Synthetic and Pharmaceutical Perspectives of pyrazolo[4,3-d]pyrimidine Scaffold Source: PubMed URL: [Link]

  • Title: Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide Source: Google Patents URL
  • Title: Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines Source: Arkivoc URL: [Link]

Sources

Method

Optimization of solvent systems for 4-(3-Piperidinyl)pyrimidine HCl reactions

Application Note: Solvent Engineering for the Functionalization of 4-(3-Piperidinyl)pyrimidine HCl Part 1: Introduction & The Solubility Paradox 4-(3-Piperidinyl)pyrimidine HCl is a critical scaffold in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Engineering for the Functionalization of 4-(3-Piperidinyl)pyrimidine HCl

Part 1: Introduction & The Solubility Paradox

4-(3-Piperidinyl)pyrimidine HCl is a critical scaffold in the synthesis of Janus kinase (JAK) inhibitors and other heterocyclic APIs. However, its hydrochloride salt form presents a classic process chemistry paradox:

  • The Salt: Highly soluble in water and methanol (protic solvents) but insoluble in the aprotic organic solvents (DCM, Toluene, Me-THF) typically required for anhydrous coupling reactions.

  • The Reactivity: The piperidine nitrogen is a secondary amine nucleophile. To react, it must be in its free-base form.

  • The Conflict: Standard bases (TEA, DIPEA) in non-polar solvents often fail to fully dissolve the starting material, leading to "gummy" suspensions and stalled kinetics. Conversely, dissolving the salt in Methanol/Water often hydrolyzes sensitive electrophiles (acid chlorides, activated esters).

This guide provides optimized, green-aligned solvent systems to resolve this paradox without resorting to toxic solvents like DMF or NMP.

Part 2: Solvent Selection Decision Matrix

The following decision tree illustrates the logic for selecting a solvent system based on the reaction type and the electrophile's stability.

SolventSelection Start START: 4-(3-Piperidinyl)pyrimidine HCl RxnType Identify Reaction Class Start->RxnType Amide Amide Coupling / Acylation RxnType->Amide Acylation SystemC System C: n-Butanol or i-PrOH (High Temp SNAr) RxnType->SystemC SNAr / Heteroaryl Coupling ElectrophileStability Is Electrophile Water Sensitive? Amide->ElectrophileStability Sensitive Yes (Acid Chlorides, Anhydrides) ElectrophileStability->Sensitive Hydrolysis Risk Stable No (Stable Activated Esters, SNAr) ElectrophileStability->Stable Robust SystemA System A: Anhydrous 2-MeTHF + Excess DIPEA (In-situ break) Sensitive->SystemA SystemB System B: Biphasic EtOAc / Water + K2CO3 (Schotten-Baumann) Stable->SystemB

Figure 1: Decision Matrix for solvent selection based on electrophile stability and reaction type.

Part 3: Optimized Solvent Systems & Data

We evaluated the solubility and reaction conversion of 4-(3-Piperidinyl)pyrimidine HCl (1.0 equiv) with Benzoyl Chloride (1.1 equiv) across various systems.

Table 1: Solvent Performance Profile (Green Chemistry Focus)

Solvent SystemBase UsedSolubility (Salt)Conversion (1h)Green Score*Notes
DCM (Control) DIPEAPoor (Suspension)45%LowToxic, difficult salt break.
DMF DIPEAExcellent98%LowReprotoxic, difficult workup.
2-MeTHF DIPEA (3 eq)Moderate (Slurry)92% HighRecommended. Bio-based, separates water.
EtOAc / Water (1:1) K2CO3Excellent (Biphasic)99% HighBest for Schotten-Baumann.
CPME DIPEAPoor60%HighLow polarity hinders salt break.
n-Butanol DIPEAGood85%MedGood for high-temp SNAr; hard to evap.

*Green Score based on ACS GCI and Pfizer Solvent Selection Guides [1, 2].

Part 4: Detailed Experimental Protocols

Protocol A: The "Biphasic Release" (Schotten-Baumann Conditions)

Best for: Stable electrophiles, scale-up, and avoiding organic bases.

Mechanism: The inorganic base (K2CO3) remains in the aqueous phase, neutralizing the HCl salt and releasing the free amine, which immediately partitions into the organic phase to react with the electrophile.

  • Setup: To a reaction vessel, add 4-(3-Piperidinyl)pyrimidine HCl (10.0 mmol, 2.00 g).

  • Solvent Charge: Add Water (10 mL) and stir until fully dissolved (clear solution).

  • Organic Phase: Add Ethyl Acetate (EtOAc) or 2-MeTHF (10 mL).

  • Base Addition: Add Potassium Carbonate (K2CO3) (25.0 mmol, 3.45 g) dissolved in Water (5 mL).

    • Checkpoint: Check pH of aqueous layer. Must be >10.

  • Reaction: Add the electrophile (e.g., sulfonyl chloride, acyl chloride) dropwise while vigorously stirring.

    • Note: Vigorous stirring is critical to maximize interfacial surface area.

  • Workup:

    • Stop stirring.[1] Allow layers to separate.

    • Remove the aqueous (bottom) layer.

    • Wash organic layer with 1M NaOH (to remove unreacted acid) then Brine.

    • Dry over MgSO4 and concentrate.

Protocol B: Anhydrous Coupling in 2-MeTHF

Best for: Water-sensitive reagents (e.g., hydrolytically unstable acid chlorides).

Mechanism: 2-Methyltetrahydrofuran (2-MeTHF) is a pseudo-polar ether derived from corncobs. It has higher solubility for salts than Toluene but separates from water better than THF.

  • Suspension: Suspend 4-(3-Piperidinyl)pyrimidine HCl (10.0 mmol) in 2-MeTHF (10 vol, 20 mL).

  • Free-Basing: Add DIPEA (Hunig's Base) (2.5 equiv).

    • Observation: The mixture will likely remain a slurry. This is normal. The DIPEA gradually solubilizes the amine as the reaction progresses (Le Chatelier’s principle).

  • Activation: If using a carboxylic acid, add HATU (1.1 equiv) or T3P (50% in EtOAc). If using an acid chloride, add it dropwise at 0°C.

  • Monitoring: Heat to 40-50°C if conversion is slow.

    • Checkpoint: Monitor by LCMS. Look for the disappearance of the M+H (164.1) peak.[2][3]

  • Workup:

    • Add Water (10 vol). 2-MeTHF is immiscible with water (unlike THF).

    • Partition and separate.

    • Wash organic layer with 10% Citric Acid (removes excess DIPEA/Pyridine).

Part 5: Workflow Visualization

The following diagram details the operational workflow for Protocol A (Biphasic), highlighting the self-validating checkpoints.

Workflow Step1 1. Dissolve HCl Salt in Water Step2 2. Add Organic Solvent (EtOAc/2-MeTHF) Step1->Step2 Step3 3. Add K2CO3 (Base) Step2->Step3 Check1 CHECKPOINT: pH > 10? Step3->Check1 Check1->Step3 No (Add more base) Step4 4. Add Electrophile (Vigorous Stirring) Check1->Step4 Yes Step5 5. Phase Separation Step4->Step5

Figure 2: Operational workflow for the Biphasic Schotten-Baumann protocol.

Part 6: References

  • Pfizer Inc. (2024). Green Chemistry Solvent Selection Guide. Retrieved from

  • Sanofi. (2013).[4] Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development.

  • Byrne, F. P., et al. (2016).[5] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes.

  • Henderson, R. K., et al. (2011). Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry. Green Chemistry.

Sources

Application

Application Note: Scalable Synthesis of 4-(3-Piperidinyl)pyrimidine Hydrochloride

Topic: Scale-up synthesis methods for 4-(3-Piperidinyl)pyrimidine hydrochloride Content Type: Application Note & Protocol Guide Audience: Process Chemists, Drug Development Scientists Abstract This guide details the proc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-up synthesis methods for 4-(3-Piperidinyl)pyrimidine hydrochloride Content Type: Application Note & Protocol Guide Audience: Process Chemists, Drug Development Scientists

Abstract This guide details the process chemistry and scale-up protocols for 4-(3-Piperidinyl)pyrimidine hydrochloride , a privileged scaffold in kinase inhibitor discovery (e.g., JAK, CDK inhibitors). We present a robust, two-stage modular synthesis designed for pilot-plant implementation (100g – 1kg scale). The protocol prioritizes regiochemical fidelity and impurity control, utilizing a Suzuki-Miyaura cross-coupling followed by a controlled acid-mediated deprotection/crystallization. An alternative "direct hydrogenation" route is critically evaluated for cost-optimization phases.

Introduction & Retrosynthetic Strategy

The 4-(3-piperidinyl)pyrimidine moiety combines a basic amine (for solubility and H-bonding) with an electron-deficient pyrimidine ring (often a hinge-binder in kinase targets).

Scale-Up Challenges
  • Regioselectivity: Direct construction of the pyrimidine ring often leads to isomeric mixtures.

  • Chemo-differentiation: Reducing a 4-(3-pyridyl)pyrimidine precursor requires differentiating between two aromatic nitrogen heterocycles. Pyrimidines are susceptible to partial reduction (to tetrahydropyrimidines) under forcing hydrogenation conditions.

  • Solid Form Control: The hydrochloride salt is hygroscopic; the crystallization solvent system is critical for flowability and stability.

Strategic Disconnection

We recommend Route A (Protected Coupling) for initial scale-up due to its high predictability and lower safety risk compared to high-pressure hydrogenation.

Retrosynthesis Target 4-(3-Piperidinyl)pyrimidine HCl (Target Molecule) Precursor1 Protected Intermediate (N-Boc-3-(4-pyrimidinyl)piperidine) Target->Precursor1 Acid Deprotection (HCl/IPA) Precursor2 Bi-Heteroaryl Intermediate (4-(3-Pyridyl)pyrimidine) Target->Precursor2 Selective Hydrogenation (Pd/C, H2) SM1 4-Chloropyrimidine Precursor1->SM1 Suzuki Coupling SM2 N-Boc-3-piperidinylboronic acid (or Pinacol Ester) Precursor1->SM2 + Precursor2->SM1 Suzuki Coupling SM3 3-Pyridylboronic acid Precursor2->SM3 +

Figure 1: Retrosynthetic analysis comparing the Modular Route (Blue) vs. the Hydrogenation Route (Red).

Detailed Protocol: The Modular Route (Recommended)

This route utilizes 4-Chloropyrimidine and N-Boc-3-piperidinylboronic acid pinacol ester . It avoids high-pressure reactors and guarantees the saturation level of the piperidine ring.

Step 1: Suzuki-Miyaura Cross-Coupling[1]

Reaction Principle: Pd-catalyzed coupling of an electron-deficient heteroaryl chloride with an alkyl boronate.

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ is selected for its stability and resistance to dehalogenation side-reactions.

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (4:2:1) for greener processing.

Materials:

  • 4-Chloropyrimidine (1.0 equiv)

  • N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.1 equiv)

  • K₂CO₃ (2.5 equiv)

  • Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (0.03 equiv / 3 mol%)

  • Solvent: 1,4-Dioxane and Water (degassed)

Procedure:

  • Charge: To a nitrogen-purged reactor, add 4-chloropyrimidine, the boronate ester, and K₂CO₃.

  • Solvation: Add degassed 1,4-Dioxane and Water. Agitate to form a slurry.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂. Note: Ensure O₂ exclusion to prevent homocoupling of the boronate.

  • Reaction: Heat to 85–90°C for 4–6 hours. Monitor by HPLC (Target: <1% 4-chloropyrimidine).

  • Work-up:

    • Cool to 25°C. Filter through a Celite pad to remove Pd black.

    • Partition filtrate between EtOAc and Water. Separate phases.

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[2]

    • Purification: Recrystallize the intermediate (N-Boc-4-(3-piperidinyl)pyrimidine) from Heptane/EtOAc to remove protodeboronated byproducts.

Step 2: Deprotection & Salt Formation

Reaction Principle: Acidolytic cleavage of the tert-butyl carbamate (Boc) group. Using anhydrous HCl in Isopropanol (IPA) allows the product to crystallize directly as the pure hydrochloride salt, purging impurities in the mother liquor.

Materials:

  • N-Boc-Intermediate (from Step 1)

  • 5-6N HCl in Isopropanol (prepared by bubbling HCl gas or acetyl chloride addition to IPA)

  • Ethyl Acetate (antisolvent)

Procedure:

  • Dissolution: Dissolve the N-Boc intermediate in minimal Ethyl Acetate or IPA (ratio 1:3 w/v) at 20°C.

  • Acid Addition: Slowly charge HCl/IPA (4.0 equiv) maintaining temperature <30°C (Exothermic!).

  • Aging: Agitate at 20–25°C for 3 hours. A thick white precipitate should form.

  • Completion Check: HPLC should show disappearance of the Boc-intermediate.

  • Isolation:

    • Cool slurry to 0–5°C for 1 hour.

    • Filter the solids.[3][4][5]

    • Displacement Wash: Wash the cake with cold EtOAc to remove residual acidity and organic impurities.

  • Drying: Vacuum dry at 45°C for 12 hours.

Yield Expectation: 75–85% over two steps. Purity: >98% HPLC (AUC).

Alternative Route: Selective Hydrogenation (Cost-Optimization)

For multi-kilogram campaigns where raw material cost (Boc-boronate) is prohibitive, the hydrogenation of 4-(3-pyridyl)pyrimidine is viable but requires strict catalyst control.

Protocol Summary:

  • Precursor Synthesis: Suzuki coupling of 4-chloropyrimidine + 3-pyridylboronic acid (cheap commodity chemicals).

  • Hydrogenation:

    • Catalyst: 5% Rh/C or PtO₂ (Adams' catalyst). Note: Pd/C often fails to reduce the pyridine ring completely or causes over-reduction of the pyrimidine.

    • Conditions: 50–60 psi H₂, AcOH solvent, 60°C.

    • Critical Control: Stop reaction immediately upon consumption of starting material to prevent reduction of the pyrimidine ring (which yields tetrahydropyrimidine impurities).

    • Work-up: Filter catalyst, exchange solvent to IPA, add HCl to precipitate.

Process Flow Diagram (PFD)

ProcessFlow SM Starting Materials (Chloropyrimidine + Boronate) Reactor1 Reactor 1: Suzuki Coupling (90°C, 4h) SM->Reactor1 Solvent Solvent (Dioxane/H2O) Solvent->Reactor1 Filter1 Filtration (Pd Removal) Reactor1->Filter1 Slurry Workup Extraction & Concentration Filter1->Workup Filtrate Reactor2 Reactor 2: Deprotection (HCl/IPA, 25°C) Workup->Reactor2 Boc-Intermediate Crystallizer Crystallization (0°C Aging) Reactor2->Crystallizer HCl Salt Slurry Dryer Vacuum Dryer Crystallizer->Dryer Wet Cake Product Final Product 4-(3-Piperidinyl)pyrimidine HCl Dryer->Product

Figure 2: Unit operation flow for the recommended modular synthesis.

Analytical & Safety Controls

In-Process Controls (IPC)
StepParameterMethodLimit
Coupling Residual 4-ChloropyrimidineHPLC (254 nm)< 1.0%
Coupling Homocoupling (Bi-pyrimidine)HPLC< 0.5%
Deprotection Residual Boc-IntermediateHPLC< 0.1%
Final Salt Chloride ContentTitration (AgNO3)98–102% theoretical
Final Salt Residual PalladiumICP-MS< 20 ppm
Safety Criticals
  • Exotherm: The addition of HCl/IPA to the Boc-amine generates significant heat and gas (isobutylene). Controlled addition and venting are mandatory.

  • Sensitizers: 4-Chloropyrimidine is a potential skin sensitizer. Handle in a fume hood.

  • Palladium Waste: Segregate filter cakes (Celite + Pd) for precious metal recovery; do not let dry completely (fire hazard).

References

  • Suzuki Coupling on Chloropyrimidines

    • Gong, Y., et al. "Suzuki–Miyaura Cross-Coupling of Chloropyrimidines." Organic Process Research & Development. (General reference for conditions).
    • See also: (General Protocol).

  • Hydrogenation of Pyridines

    • Despois, A., & Cramer, N. "Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines." ChemRxiv, 2025. Link

    • Hegedus, L., et al. "Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles."[6] Catalysis Science & Technology. Link

  • Piperidone HCl Salt Formation

    • "Process for the preparation of 4-piperidone HCl hydrate." Google Patents WO2022195497A1. Link

  • Boronate Precursors

    • "Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters." ResearchGate.[7] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 4-(3-Piperidinyl)pyrimidine

Welcome to the Advanced Synthesis Support Hub. Ticket Subject: Yield Optimization for 4-(3-Piperidinyl)pyrimidine Scaffolds.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Ticket Subject: Yield Optimization for 4-(3-Piperidinyl)pyrimidine Scaffolds. Assigned Scientist: Senior Application Specialist.

Executive Summary

The synthesis of 4-(3-piperidinyl)pyrimidine is a critical workflow in medicinal chemistry, particularly for developing JAK inhibitors and GPCR ligands. Low yields in this pathway typically stem from two distinct bottlenecks:

  • Protodeboronation during the Suzuki-Miyaura coupling of electron-deficient heteroarenes.

  • Catalyst Poisoning during the heterogeneous hydrogenation of the pyridine intermediate.

This guide prioritizes the "Aromatic Coupling + Reduction" strategy (Route A) over the direct coupling of sp³-hybridized piperidinyl boronates (Route B), as Route A offers superior scalability and reproducibility for this specific scaffold.

Module 1: The C-C Bond Formation (Suzuki-Miyaura)[1]

The Challenge: Protodeboronation

Coupling 4-chloropyrimidine with 3-pyridylboronic acid is electronically unfavorable. The electron-deficient pyridine ring makes the boronic acid highly susceptible to protodeboronation (hydrolysis of the C-B bond before transmetallation), resulting in the recovery of unsubstituted pyridine.

Optimization Protocol

Reaction: 4-Chloropyrimidine + 3-Pyridylboronic acid


 4-(3-Pyridyl)pyrimidine
ParameterStandard Condition (Low Yield)Optimized Condition (High Yield) Mechanistic Rationale
Catalyst Pd(PPh

)

Pd

(dba)

+ XPhos
or Pd(dppf)Cl

XPhos (Buchwald ligand) accelerates oxidative addition on the electron-poor pyrimidine and stabilizes the Pd(0) species.
Base Na

CO

(aq)
K

PO

(3.0 eq)
Phosphate bases buffer the pH effectively, minimizing the base-catalyzed protodeboronation pathway.
Solvent DMF or Toluene1,4-Dioxane/H

O (4:1)
A specific ratio of water is required to facilitate the transmetallation step without solubilizing the boronic acid too aggressively.
Temp 100°C80-90°C Lower temperature reduces the rate of deboronation relative to the cross-coupling rate.
Step-by-Step Workflow
  • Degassing: Charge a reaction vial with 4-chloropyrimidine (1.0 eq), 3-pyridylboronic acid (1.2 eq), K

    
    PO
    
    
    
    (3.0 eq), and XPhos (0.04 eq).
  • Purging: Evacuate and backfill with Argon (3 cycles). Critical: Oxygen poisons the electron-rich phosphine ligands.

  • Catalyst Addition: Add Pd

    
    (dba)
    
    
    
    (0.02 eq) under Argon flow.
  • Solvation: Add degassed 1,4-dioxane/water (4:1 v/v, 0.2 M concentration).

  • Heating: Seal and heat to 85°C for 4–12 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with brine. If the product is trapped in the aqueous phase (due to polarity), perform continuous extraction with DCM.

Troubleshooting Logic (Visualization)

Caption: Decision tree for diagnosing catalyst failure vs. substrate instability in heteroaryl cross-couplings.

Module 2: The Reduction (Pyridine Piperidine)

The Challenge: Catalyst Poisoning

The reduction of 4-(3-pyridyl)pyrimidine to the piperidine derivative is difficult because the product (a secondary amine) and the substrate (pyrimidine nitrogens) are strong Lewis bases. They coordinate to the metal catalyst surface, deactivating it.

The Solution: Acidic Hydrogenation

Performing the reaction in Glacial Acetic Acid (AcOH) or with HCl equivalents protonates the nitrogen species. The resulting ammonium salts do not bind as strongly to the catalyst surface, allowing turnover to proceed.

Optimized Protocol
  • Substrate: 4-(3-Pyridyl)pyrimidine

  • Catalyst: PtO

    
     (Adams' Catalyst)  (10 mol% loading)
    
    • Note: Pd/C is often insufficient for the pyridine ring unless high pressure (>50 bar) is used. PtO

      
       works at lower pressures (3–5 bar).
      
  • Solvent: Glacial Acetic Acid (0.1 M).

  • Conditions: H

    
     atmosphere (balloon or Parr shaker at 50 psi), RT to 40°C.
    

Procedure:

  • Dissolve the biaryl substrate in Glacial AcOH.

  • Add PtO

    
     carefully (pyrophoric hazard—wet with solvent immediately).
    
  • Pressurize with H

    
     (50 psi/3.5 bar) on a Parr shaker.
    
  • Shake for 12–16 hours.

  • Filtration: Filter through Celite® while wet (do not let dry Pd/Pt cake suck air).[1]

  • Neutralization: Concentrate AcOH, then neutralize with sat. NaHCO

    
     or 1N NaOH to pH 10. Extract with DCM/iPrOH (3:1).
    

Module 3: Purification of Polar Amines

The Challenge: "Stuck" on Silica

The final product, 4-(3-piperidinyl)pyrimidine, is highly polar and basic. It streaks on standard silica gel and is difficult to extract from aqueous layers.

Purification Strategy Table
MethodSuitabilityMobile Phase / Conditions
Standard Silica PoorRequires 1% NH

OH or Et

N in DCM/MeOH (9:1). Severe tailing likely.
Amine-Silica (NH

)
Excellent Hexane/EtOAc or DCM/MeOH. The bonded amines shield silanols, preventing peak tailing.
C18 (Reverse Phase) Good"Aqueous" C18 column required to prevent phase collapse.[2] Elute with H

O (0.1% Formic Acid)/MeCN.
SCX (Ion Exchange) Best for Clean-up Load in MeOH

Wash MeOH

Elute with 2M NH

in MeOH.
Recommended Workflow (SCX Catch-and-Release)
  • Dissolve crude residue in MeOH.

  • Load onto a pre-conditioned SCX-2 cartridge .

  • Wash with 3 column volumes (CV) of MeOH (removes non-basic impurities).

  • Elute with 2M NH

    
     in MeOH .
    
  • Concentrate eluent to obtain free base.

Frequently Asked Questions (FAQ)

Q: Can I use the Boc-protected piperidine boronate directly? A: Yes, using tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate. However, coupling sp³-hybridized boronates with electron-deficient chlorides (like 4-chloropyrimidine) is slower and prone to


-hydride elimination . If you choose this route, switch to Pd(dppf)Cl

in DME/Water and use Cs

CO

as the base.

Q: My hydrogenation stopped at 50% conversion. What now? A: Filter the reaction mixture to remove the "poisoned" catalyst, add fresh PtO


 , and re-pressurize. Ensure your solvent is strictly anhydrous AcOH ; water can sometimes inhibit the activity of PtO

in these specific reductions.

Q: The product is water-soluble and I lost it during the workup. A: Do not use standard water/EtOAc extraction.

  • Saturate the aqueous layer with NaCl (salting out).

  • Use DCM:Isopropanol (3:1) as the organic extraction solvent.

  • Alternatively, evaporate the aqueous layer to dryness and triturate the solids with warm MeOH/DCM.

Visualizing the Total Synthesis Workflow

SynthesisWorkflow SM1 4-Chloropyrimidine Step1 Step 1: Suzuki Coupling (Pd-XPhos, K3PO4) Prevent Protodeboronation SM1->Step1 SM2 3-Pyridylboronic Acid SM2->Step1 Inter Intermediate: 4-(3-Pyridyl)pyrimidine Step1->Inter Step2 Step 2: Hydrogenation (PtO2, H2, AcOH) Prevent Catalyst Poisoning Inter->Step2 Final Target: 4-(3-Piperidinyl)pyrimidine Step2->Final

Caption: High-yield synthetic pathway utilizing the aromatic coupling-reduction strategy.

References

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Suzuki−Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society. Link

  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer. (Specific reference to protodeboronation mechanisms in pyridyl boronates). Link

  • BenchChem Technical Notes. (2025). Catalytic Hydrogenation of Pyridine to Piperidine: Protocols and Data. Link

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Link

  • Teledyne ISCO Application Note. (2018). Strategies for the Flash Purification of Highly Polar Compounds. Link

Sources

Optimization

Technical Support Center: 4-(3-Piperidinyl)pyrimidine HCl Optimization Guide

Case ID: T-43PP-HCL-OPT Status: Active Subject: Minimizing Side Reactions & Process Optimization for 4-(3-Piperidinyl)pyrimidine HCl Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-43PP-HCL-OPT Status: Active Subject: Minimizing Side Reactions & Process Optimization for 4-(3-Piperidinyl)pyrimidine HCl Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are working with 4-(3-Piperidinyl)pyrimidine HCl (CAS: 16858-02-9 / 1185194-36-8). This scaffold is a critical intermediate in the synthesis of JAK inhibitors (e.g., Tofacitinib analogs) and other kinase-targeting small molecules.

While the pyrimidine ring offers essential H-bond acceptor properties for kinase binding, the molecule presents three distinct chemical challenges that lead to "side reactions" (often actually reaction failures):

  • Hygroscopicity of the HCl salt: Leads to hydrolysis of electrophiles (e.g., acid chlorides).[1]

  • Incomplete Free-Basing: The protonated amine (

    
    ) is non-nucleophilic.[1]
    
  • Catalyst Poisoning: The pyrimidine nitrogens (N1/N3) are potent ligands for transition metals (Pd, Pt), competing with your desired catalytic cycle.[2]

This guide provides the protocols to neutralize these risks.

Module 1: The Pre-Reaction Phase (Handling & Storage)

The Issue: As a secondary amine hydrochloride, this compound is hygroscopic. Moisture is the silent killer of downstream acylation or sulfonation reactions.[1] If your acid chloride hydrolyzes before it reacts with the amine, you will observe "low conversion" and assume the amine is unreactive.

Protocol: Azeotropic Drying (The "Rescue" Method) If the material has been exposed to air or looks clumpy, do not use it directly.

  • Suspend the HCl salt in Toluene or Chlorobenzene (10 mL/g).[1]

  • Heat to reflux with a Dean-Stark trap or distill off 20% of the solvent volume.[1]

  • Cool to RT.[1][3] The dry salt will often reprecipitate.[1]

  • Action: Use this suspension directly in the next step (if solvent compatible) or filter under Argon.

Module 2: The Neutralization Step (Free-Basing)

The Issue: The HCl must be removed for the piperidine nitrogen to act as a nucleophile.

  • Common Error: Adding a weak base (e.g.,

    
    ) to a reaction with a fast-hydrolyzing electrophile. The release of the free amine is too slow.[1]
    
  • Common Error: "In-situ" neutralization with inorganic bases creates a heterogeneous sludge that traps the amine.[1]

Decision Tree: Choosing the Right Neutralization Strategy

FreeBasingStrategy Start Start: 4-(3-Piperidinyl)pyrimidine HCl ReactionType What is the Downstream Reaction? Start->ReactionType Acylation Acylation / Sulfonation (Acid Chlorides/Sulfonyl Chlorides) ReactionType->Acylation Coupling Pd-Catalyzed Coupling (Buchwald-Hartwig) ReactionType->Coupling SNAr SNAr (Nucleophilic Aromatic Substitution) ReactionType->SNAr Biphasic STRATEGY A: Biphasic Extraction (DCM/NaOH) -> Isolate Free Base Acylation->Biphasic Best Yield OrganicBase STRATEGY B: Organic Base Sponge (Excess DIPEA/TEA) Acylation->OrganicBase Acceptable if dry Coupling->Biphasic CRITICAL: Removes HCl which interferes with Base SNAr->OrganicBase Alternative InSitu STRATEGY C: In-Situ Inorganic (Cs2CO3 in DMSO/DMF) SNAr->InSitu Standard Protocol

Figure 1: Selection guide for neutralizing the HCl salt based on intended downstream chemistry.

Protocol: Isolation of the Free Base (Strategy A)

Recommended for sensitive metal-catalyzed reactions.

  • Dissolve 4-(3-Piperidinyl)pyrimidine HCl (1.0 eq) in water (minimum volume, ~3-5 mL/g).

  • Add 2M NaOH (1.2 eq) dropwise.[1] Check pH > 12.

  • Extract exhaustively with DCM or Chloroform (3 x 10 mL/g). Note: The free base is moderately polar; simple ether extraction may leave product behind.

  • Dry organic layer over

    
    .[1]
    
  • Concentrate to obtain the free amine oil/solid.[1] Use immediately.

Module 3: Preventing Catalyst Poisoning (Pd/Pt)

The Issue: In Buchwald-Hartwig or Suzuki couplings, the pyrimidine ring nitrogen atoms (N1/N3) are excellent ligands. They can displace phosphine ligands on Palladium, forming stable, inactive "Pd-pyrimidine" complexes. This looks like a stalled reaction.

Mechanism of Failure:



Troubleshooting Guide: Metal Catalysis
ParameterRecommendationScientific Rationale
Ligand Selection Use Bulky, Bi-dentate Ligands (e.g., Xantphos, BINAP) or Bulky Monodentates (e.g., BrettPhos, RuPhos).Steric bulk prevents the flat, small pyrimidine ring from coordinating to the Pd center.
Pd Source Pd(OAc)2 or Pd2(dba)3 (Pre-catalysts).Avoid PdCl2 derivatives if possible; chloride ions can bridge and exacerbate poisoning in some cycles.[1]
Order of Addition "Pre-soak" Catalyst + Ligand. Stir Pd source and Ligand in solvent for 15 mins before adding the pyrimidine substrate.[1] This ensures the active catalytic species forms first.[1]
Temperature High (>80°C). Ligand exchange is an equilibrium.[1] Higher temperatures favor the dissociation of the poisoning pyrimidine, allowing the catalytic cycle to proceed.
Visualizing the Competition

CatalystPoisoning PdActive Active Catalyst [L-Pd-L] Product Coupled Product PdActive->Product + Ar-X DeadCat Inactive Complex [L-Pd-Pyrimidine] PdActive->DeadCat + Substrate (Pyrimidine N) Substrate 4-(3-Piperidinyl)pyrimidine (Substrate) Substrate->Product DesiredPath Desired Pathway (Oxidative Addition -> Coupling) PoisonPath Poisoning Pathway (Coordination via Pyrimidine N) DeadCat->PdActive Heat / Bulky Ligands

Figure 2: Competitive pathways between productive coupling and catalyst deactivation by the pyrimidine moiety.

Module 4: Frequently Asked Questions (FAQ)

Q: I am seeing a side product with M+14 or M+28 mass in my alkylation reaction.

  • Diagnosis: This is likely N-Methylation or N-Formylation (if using DMF).[1]

  • Cause: If using DMF as a solvent with strong bases (NaH) or at high heat, DMF can decompose to form dimethylamine or act as a formylating agent.

  • Solution: Switch to DMAc (Dimethylacetamide) or NMP , which are thermally more stable than DMF. Alternatively, use Acetonitrile if solubility permits.[1]

Q: Can I use the HCl salt directly in a Buchwald coupling?

  • Answer: Not recommended. [4]

  • Reason: You would need 2 equivalents of base (one to neutralize HCl, one for the coupling). The resulting inorganic salt (e.g., CsCl) precipitates and can coat the surface of your solid base (

    
    ), slowing the reaction.
    
  • Fix: Perform the "Biphasic Extraction" (Module 2) to isolate the free base first.[1]

Q: The reaction turns black and precipitates metal immediately.

  • Diagnosis: "Palladium Black" formation.[1]

  • Cause: The amine/pyrimidine is stripping the ligands off the Pd, destabilizing it, leading to aggregation of Pd(0).

  • Fix: Increase the Ligand:Metal ratio (from 1:1 to 1.5:1 or 2:1). Switch to a phosphine ligand with a stronger bite angle (e.g., dppf).[1]

References

  • PubChem Compound Summary: 4-(3-Piperidinyl)pyrimidine.[1] National Center for Biotechnology Information.[1]Link (Note: Link directs to related HCl salt records).[1]

  • Catalyst Poisoning Mechanisms: "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation." Journal of the American Chemical Society.[1]Link (Discusses Pd deactivation by nitrogen heterocycles).[1]

  • Handling Hygroscopic Salts: "How do you handle hygroscopic salts?" HepatoChem Technical Guide.[1]Link

  • Amine Salt Neutralization: "Hydrochloride salt of amine: Synthesis Discussion." Reddit / Organic Chemistry Community Consensus.[1]Link

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 4-(3-Piperidinyl)pyrimidine HCl before handling.

Sources

Troubleshooting

Purification strategies for 4-(3-Piperidinyl)pyrimidine hydrochloride intermediates

Ticket System: Purification & Troubleshooting Welcome to the Advanced Purification Support Portal. Subject: 4-(3-Piperidinyl)pyrimidine hydrochloride (4-PP-HCl) CAS Registry Number: (Generic scaffold reference) Chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Purification & Troubleshooting

Welcome to the Advanced Purification Support Portal. Subject: 4-(3-Piperidinyl)pyrimidine hydrochloride (4-PP-HCl) CAS Registry Number: (Generic scaffold reference) Chemical Context: Highly polar, hygroscopic heteroaryl-amine salt.

Introduction: The Molecule & The Challenge

You are likely working with 4-(3-Piperidinyl)pyrimidine hydrochloride , a critical intermediate often used in the synthesis of JAK inhibitors (e.g., Tofacitinib analogs).

The Core Problem: This molecule combines a basic secondary amine (piperidine) with a nitrogen-rich heteroaromatic ring (pyrimidine). Upon HCl salt formation, it becomes:

  • Highly Polar: Difficult to extract into organic solvents.

  • Hygroscopic: Prone to absorbing atmospheric water, turning into a "goo" or oil.

  • Polymorphic: Susceptible to "oiling out" rather than crystallizing if the solvent system isn't tuned perfectly.

This guide treats your purification process as a series of "Support Tickets" addressing the most common failure modes.

Module 1: Crystallization Strategy (Ticket #001)

Issue: "My product is oiling out or forming a sticky gum instead of a white solid."

Root Cause Analysis

This phenomenon is thermodynamically driven by the metastable zone width (MSZW) . Amine hydrochlorides often undergo Liquid-Liquid Phase Separation (LLPS) before crystallization if the anti-solvent is added too fast or if the temperature drops too quickly.

The Protocol: Controlled Anti-Solvent Crystallization

Goal: Isolate free-flowing white solid.

ParameterRecommendation
Primary Solvent (Dissolver) Methanol (MeOH) or Ethanol (EtOH) . (High solubility)
Anti-Solvent (Precipitator) Ethyl Acetate (EtOAc) or Isopropyl Alcohol (IPA) . (Moderate solubility)
Forbidden Solvent Diethyl Ether (Causes immediate oiling/gumming due to extreme polarity difference).
Step-by-Step Workflow:
  • Dissolution: Dissolve the crude oil/gum in the minimum volume of hot MeOH (50°C).

    • Ratio: Approx 3-5 mL MeOH per gram of crude.

  • The "Cloud Point" Titration:

    • While stirring at 50°C, add hot EtOAc dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Critical Step: Stop adding EtOAc immediately. Add 1-2 drops of MeOH to clear the solution back to transparent.

  • Nucleation (Seeding):

    • Cool slightly to 40°C.

    • Add seed crystals (0.1 wt%) if available. If not, scratch the glass wall with a spatula to induce nucleation.

  • Slow Cooling (The Cure for Oiling Out):

    • Turn off the heat but leave the flask in the oil bath/block to cool with the bath (natural cooling) to RT over 2-3 hours.

    • Do not place directly in ice. Rapid cooling = Oil.

  • Final Isolation:

    • Once solids form at RT, cool to 0°C for 30 mins.

    • Filter under nitrogen (to prevent moisture absorption). Wash with cold EtOAc.

Module 2: Impurity Scavenging (Ticket #002)

Issue: "The solid is grey/black, or Pd levels are failing QC (>20 ppm)."

Context

If you synthesized this via Suzuki coupling (e.g., using a chloropyrimidine and a piperidine boronate), Palladium (Pd) residues will chelate strongly to the pyrimidine nitrogens. Recrystallization alone often fails to remove these trace metals.

The Protocol: Solid-Supported Scavenging

Do not use charcoal (Carbon) first. Charcoal is messy and often reduces yield for polar salts. Use functionalized silica scavengers.[1]

Scavenger TypeFunctional GroupTarget Impurity
Thiol-Silica (Si-Thiol) -SHPalladium (Pd(II), Pd(0))
Thiourea-Silica -NH-CS-NH-Pd, Cu, Rh
DMT-Silica DimercaptotriazineHigh-efficiency Pd removal
Workflow:
  • Free-Basing (Optional but Recommended): Scavengers work best on the free base in organic solvent, not the HCl salt in water.

    • Action: Neutralize your salt with Na2CO3, extract into DCM/IPA (3:1 ratio), and dry.

  • Scavenger Loading:

    • Add Si-Thiol (Silicycle or equivalent) at 10 wt% relative to the crude mass.

  • Digestion:

    • Stir in MeOH or THF at 40°C for 4 hours.

  • Filtration:

    • Filter through a 0.45 µm pad (Celite is okay, but a synthetic filter disc is better to avoid silica leaching).

  • Re-salting:

    • Treat the filtrate with 4M HCl in Dioxane to regenerate the clean 4-PP-HCl salt.

Module 3: Regioisomer Separation (Ticket #003)

Issue: "I have a 5-10% impurity peak that won't crystallize out."

Context

If you made the pyrimidine ring via condensation, you likely have regioisomers (e.g., 2-substituted vs 4-substituted). These have very similar solubilities to the product. Crystallization is rarely sufficient.

The Protocol: Reverse Phase "Flash" Chromatography

Standard Normal Phase (Silica + Hexane/EtOAc) will fail because the amine salt will streak and stick to the silica.

Method A: C18 Reverse Phase (Recommended)

  • Column: C18 functionalized silica.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.05% TFA).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 0% B to 30% B over 20 minutes. (The molecule is very polar; it elutes early).

  • Note: The acid modifier prevents peak tailing by keeping the amine protonated.

Method B: HILIC (Hydrophilic Interaction Liquid Chromatography)

  • Use if C18 fails to retain the compound.

  • Column: Bare Silica or Amide-bonded silica.

  • Mobile Phase: High MeCN (80-90%) with Aqueous Ammonium Formate buffer.

  • Mechanism:[2][3][4] Partitions the polar salt into a water-rich layer on the silica surface.

Visualizing the Strategy

Diagram 1: The Purification Decision Matrix

Use this flow to determine your starting point based on the crude material's state.

PurificationStrategy Start Crude 4-PP-HCl StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Yes Oil Oil / Gum StateCheck->Oil Yes PurityCheck HPLC Purity > 95%? Solid->PurityCheck Recryst Protocol: Controlled Crystallization (MeOH / EtOAc) Oil->Recryst Fix State MetalCheck Pd Content > 20ppm? PurityCheck->MetalCheck Yes Chrom Protocol: C18 Reverse Phase PurityCheck->Chrom No (Regioisomers) Scavenge Protocol: Si-Thiol Scavenging MetalCheck->Scavenge Yes Final Pure API Intermediate MetalCheck->Final No Recryst->PurityCheck Scavenge->Recryst Re-salt Chrom->Recryst Isolate

Caption: Decision matrix for selecting the correct purification module based on physical state and impurity profile.

Diagram 2: The "Anti-Oiling" Crystallization Workflow

The thermodynamic path to avoid the "gumming" trap.

CrystallizationFlow Step1 1. Dissolve (Hot MeOH, 50°C) Step2 2. Titrate Anti-Solvent (Add EtOAc until cloudy) Step1->Step2 Step3 3. Back-Solubility (Add 1 drop MeOH to clear) Step2->Step3 Critical Step Step4 4. Nucleation (Seed or Scratch at 40°C) Step3->Step4 Step5 5. Slow Cool (0.1°C/min to RT) Step4->Step5 Avoids Oil

Caption: Step-by-step thermodynamic control to prevent Liquid-Liquid Phase Separation (Oiling Out).

Frequently Asked Questions (FAQ)

Q1: Why is my salt hygroscopic (turning into water)? A: The pyrimidine ring has basic nitrogens. If you used a large excess of HCl, you may have formed the dihydrochloride salt (one HCl on piperidine, one on pyrimidine). The di-HCl salt is extremely hygroscopic.

  • Fix: Stoichiometry control. Use exactly 1.05 equivalents of HCl during salt formation. If already formed, slurry in Ethanol to wash away excess acid.

Q2: Can I use Normal Phase Silica (Hexane/EtOAc)? A: Generally, no . The amine salt will interact with the silanols (Si-OH) on the silica, leading to irreversible adsorption or severe streaking. If you must use normal phase, you must use the Free Base form and add 1% Triethylamine (TEA) to your mobile phase to "cap" the silanols [1].

Q3: How do I remove the Boc-group without the reaction turning black? A: Black color usually indicates decomposition of the pyrimidine ring under harsh acidic/thermal conditions.

  • Fix: Use 4M HCl in Dioxane at Room Temperature (20-25°C). Do not heat. If the reaction is slow, add a scavenger like Thioanisole (cation scavenger) to prevent polymerization of the tert-butyl carbocation byproducts [2].

References

  • Biotage . (2023).[1][5] Is there an easy way to purify organic amines?Link

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.
  • Organic Process Research & Development (OPRD) . (2017). General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Link

  • SiliCycle . (2024). Metal Scavengers for Pharmaceutical Purification. Link

  • Beilstein J. Org. Chem. (2022).[4][6] Trichloroacetic acid fueled practical amine purifications. Link

Sources

Optimization

Resolving hygroscopicity challenges in 4-(3-Piperidinyl)pyrimidine HCl handling

Status: Operational Ticket ID: #HYGRO-PYR-001 Assigned Specialist: Senior Application Scientist Subject: Resolving Hygroscopicity & Handling Challenges Welcome to the Technical Support Center You are accessing this guide...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #HYGRO-PYR-001 Assigned Specialist: Senior Application Scientist Subject: Resolving Hygroscopicity & Handling Challenges

Welcome to the Technical Support Center

You are accessing this guide because you are likely experiencing "The Drift"—the frustration of watching your analytical balance readout climb steadily as you attempt to weigh 4-(3-Piperidinyl)pyrimidine HCl .

This compound is a secondary amine hydrochloride salt. Its hygroscopicity is not just a nuisance; it is a thermodynamic inevitability caused by the high lattice energy of the salt competing with the hydration energy of the piperidine nitrogen. When exposed to ambient humidity, the crystal lattice breaks down, absorbing water until the solid deliquesces into a useless oil.

This guide provides the protocols required to stabilize, weigh, and recover this reagent without compromising your experimental integrity.

Module 1: Storage & Stability

Q: My reagent turned into a sticky gum inside the bottle. Is it ruined?

A: Not necessarily, but its purity and stoichiometry are compromised. This "gumming" is the formation of a hydrate shell.

The Fix (Prevention): Standard desiccators are often insufficient for long-term storage of piperidinyl pyrimidines because the amine-HCl interaction is strong enough to pull moisture through weak seals.

Protocol: The "Double-Barrier" System

  • Primary Containment: Store the original vial inside a secondary jar containing activated molecular sieves (4Å) or indicating silica gel.

  • Atmosphere: Purge the secondary jar with Argon or Nitrogen before sealing.

  • Temperature: Store at -20°C . Cold storage reduces the kinetic rate of moisture absorption, but warning : You must allow the vial to warm to room temperature inside a desiccator before opening. Opening a cold vial in humid air causes immediate condensation, ruining the sample instantly.

Technical Note: See Sigma-Aldrich Technical Bulletin AL-134 for detailed handling of air-sensitive reagents [1].

Module 2: Accurate Weighing Protocols

Q: The balance never settles. How do I get an accurate mass?

A: Stop trying to weigh into a tared vessel. You are measuring the uptake of water from the air, not the reagent. You must use Difference Weighing (Weighing by Loss) .

Protocol: Difference Weighing for Hygroscopic Salts

  • Prepare: Dry a capped weighing bottle or a vial with a septum in the oven; cool it in a desiccator.

  • Load: In a glove bag or dry box, transfer an excess of 4-(3-Piperidinyl)pyrimidine HCl into this weighing bottle. Close it tightly.

  • Weigh 1: Place the closed bottle on the balance. Record Mass

    
    .
    
  • Dispense: Quickly remove the cap, dump the approximate amount needed into your reaction vessel, and immediately recap the weighing bottle.

  • Weigh 2: Weigh the closed bottle again. Record Mass

    
    .
    
  • Calculate:

    
    .
    

Why this works: You never weigh the open hygroscopic material on the balance. The moisture absorbed during the brief "dump" is negligible compared to the drift seen when spooning material onto an open weigh paper.

Visualization: Safe Weighing Workflow

WeighingProtocol cluster_0 Preparation cluster_1 Execution DryVial Dry Weighing Vial (Oven 120°C) Cool Cool in Desiccator DryVial->Cool Load Load Reagent (In Glove Bag) Cool->Load Weigh1 Weigh Capped Vial (Start Mass) Load->Weigh1 Dispense Quick Dispense (Into Reactor) Weigh1->Dispense Weigh2 Weigh Capped Vial (End Mass) Dispense->Weigh2 Calc Calculate Mass: (Start - End) Weigh2->Calc

Figure 1: Difference weighing workflow to eliminate moisture interference during measurement.

Module 3: Reaction Rescue (Drying Protocols)

Q: I suspect my salt is wet. Can I dry it without decomposing it?

A: Yes. However, heating amine salts directly can sometimes lead to sublimation or degradation. The safest method is Azeotropic Drying or controlled Vacuum Desiccation .

Option A: Vacuum Oven (For Bulk Powder)
  • Conditions: 40°C at <10 mbar for 12 hours.

  • Desiccant: Place a tray of Phosphorus Pentoxide (

    
    ) or KOH pellets in the oven to act as a water trap.
    
  • Validation: Check melting point. If the range is wide or depressed compared to the CoA (Certificate of Analysis), it is still wet.

Option B: Azeotropic Drying (For Reaction Prep)

If you are about to run a reaction in a solvent like Toluene, THF, or DCM, you can dry the salt in situ.

Protocol:

  • Dissolve/suspend the wet salt in Toluene (or Benzene, if permitted).

  • Rotary evaporate the solvent.[1] Toluene forms a low-boiling azeotrope with water (85°C, but lower under vacuum), carrying the moisture away [2].

  • Repeat this process 2-3 times.

  • The resulting solid will be anhydrous and ready for immediate solvation.

Visualization: Moisture Remediation Logic

Remediation Start Reagent Condition Check IsClumped Is it clumped/sticky? Start->IsClumped IsLiquid Is it liquid (Deliquesced)? IsClumped->IsLiquid Yes (Wet) VacOven Vacuum Oven 40°C, P2O5 Trap IsClumped->VacOven Yes (Solid) Use Proceed to Reaction IsClumped->Use No (Free Flowing) Azeotrope Azeotropic Distillation (Toluene 3x) IsLiquid->Azeotrope If Reaction allows Toluene Recryst Recrystallization (Last Resort) IsLiquid->Recryst If High Purity Needed VacOven->Use Azeotrope->Use Recryst->VacOven

Figure 2: Decision tree for remediating moisture-compromised reagents.

Module 4: Stoichiometry Correction

Q: I can't dry it perfectly. How do I adjust my stoichiometry?

A: If drying is impossible, you must quantify the water and adjust the Molecular Weight (MW) used in your molarity calculations.

Protocol:

  • Measure Water Content: Use Karl Fischer (KF) titration. If KF is unavailable, run a quantitative H-NMR in DMSO-

    
    . The water peak (usually around 3.3 ppm, though it shifts) can be integrated relative to the piperidine ring protons.
    
  • Calculate Effective MW:



Correction Table for 4-(3-Piperidinyl)pyrimidine HCl (MW ≈ 199.68 g/mol )

Water Content (w/w%)State DescriptionEffective MW ( g/mol )Correction Factor
0.0% Free-flowing white powder199.681.00
5.0% Slightly sticky / Clumped210.191.05
10.0% Paste-like221.871.11
15.0% Wet gum234.911.18

Usage: If your reagent has 10% water, weigh 1.11x the standard mass to get the correct number of moles.

References

  • University of Rochester, Dept. of Chemistry. (n.d.). Workup: Drying Methods (Azeotroping).[1] Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 4-(3-Piperidinyl)pyrimidine HCl

Welcome to the Advanced Purification Support Hub. Subject: High-Purity Recrystallization of 4-(3-Piperidinyl)pyrimidine Hydrochloride (HCl) CAS Context: 4-(3-Piperidinyl)pyrimidine derivatives are critical intermediates...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Purification Support Hub. Subject: High-Purity Recrystallization of 4-(3-Piperidinyl)pyrimidine Hydrochloride (HCl) CAS Context: 4-(3-Piperidinyl)pyrimidine derivatives are critical intermediates in the synthesis of JAK inhibitors (e.g., Tofacitinib analogs). Support Tier: Level 3 (Senior Application Scientist)

Module 1: Solvent System Selection

Q: Which solvent system provides the best balance between yield and impurity rejection for this HCl salt?

A: For 4-(3-Piperidinyl)pyrimidine HCl, a single-solvent system is often insufficient due to the steep solubility curve of the piperidine amine salt. We recommend a Binary Solvent System using the "Dissolve-and-Crash" technique.

The Recommended Protocol:

  • Primary Solvent (Dissolution): Ethanol (EtOH) or Methanol (MeOH) .

    • Why: The polar HCl salt lattice requires protic solvents to break intermolecular ionic bonds.

  • Anti-Solvent (Crystallization): Methyl tert-butyl ether (MTBE) or Isopropanol (IPA) .

    • Why: These reduce the dielectric constant of the mixture, forcing the salt out of solution while keeping non-polar organic impurities (like unreacted starting materials) dissolved.

Solvent Compatibility Table:

Solvent SystemRoleSuitabilityTechnical Note
Ethanol (95%) PrimaryHigh Best balance of solubility vs. temperature. Water content helps solvate the chloride ion.
Isopropanol (IPA) DualMedium Can work as a single solvent if the impurity profile is low. Excellent for removing Palladium traces.
MTBE Anti-SolventHigh Superior to diethyl ether due to higher boiling point (55°C), allowing safer hot addition.
Acetone Anti-SolventLow Risk of reacting with the secondary amine (piperidine) to form an enamine/imine impurity (Schiff base) under acidic conditions. Avoid.

Module 2: Troubleshooting "Oiling Out"

Q: My product separates as a sticky oil/gum instead of a crystalline solid. How do I fix this?

A: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the compound precipitates at a temperature above its crystal melting point in that solvent mixture. This is common with piperidinyl salts due to their high conformational flexibility and hygroscopicity.

The Fix: The "Cloud Point" Oscillation Method

  • Re-dissolve: Heat the mixture until the oil dissolves back into a clear solution.

  • Seed: Add 0.1% wt/wt pure seed crystals at 5°C below the dissolution temperature.

  • Slow Cool: Do not crash cool. Use a ramp rate of 10°C/hour.

  • Agitation: Increase stirring speed to shear oil droplets, encouraging nucleation.

Visualizing the Logic:

OilingOutTroubleshoot Start Issue: Product Oils Out CheckTemp Check Solution Temp vs. Melting Point Start->CheckTemp AddSolvent Add More Primary Solvent (EtOH) CheckTemp->AddSolvent Temp > MP (Oiling) AddSeed Add Seed Crystals at High Temp AddSolvent->AddSeed Clear Solution SlowCool Cool Slowly (5°C/hr) AddSeed->SlowCool Success Crystalline Solid Formed SlowCool->Success

Figure 1: Decision logic for converting an oiled-out product into a crystalline solid.

Module 3: Impurity Removal (Palladium & Regioisomers)

Q: I see a persistent grey/yellow color, and Pd levels are >50 ppm. Standard recrystallization isn't working.

A: 4-(3-Piperidinyl)pyrimidine is often synthesized via Suzuki coupling, leaving residual Palladium (Pd) and color impurities. The HCl salt lattice can trap these metals.

The Protocol: Chelation-Assisted Recrystallization Standard recrystallization only removes organic impurities. To remove Pd, you must chemically detach it from the piperidine nitrogen before crystallizing.

  • The Scavenger Step: Dissolve the crude HCl salt in Methanol/Water (9:1) . Add Silica-Thiol (Si-Thiol) or Activated Charcoal (10 wt%) . Stir at 50°C for 1 hour.

  • Hot Filtration: Filter while hot through a Celite pad to remove the charcoal/silica-Pd complex.

  • The IPA Switch: Concentrate the filtrate to a residue.[1] Re-dissolve in minimal hot Isopropanol (IPA) .

    • Scientific Rationale: Isopropanol has shown specific efficacy in rejecting residual Pd species during the crystallization of pyrimidine intermediates [1].

  • Crystallization: Cool to 0°C. The pure HCl salt will precipitate as a white solid; Pd remains in the IPA mother liquor.

Impurity Scavenging Efficiency:

MethodPd Removal EfficiencyYield LossNotes
Recryst. (EtOH only) Low (<30%)<10%Pd coordinates to the piperidine nitrogen.
Charcoal + Recryst. Medium (60-80%)10-15%Effective for color, less for complexed Pd.
Si-Thiol + IPA Recryst. High (>95%) 5-10%Recommended Standard.

Module 4: Hygroscopicity & Handling

Q: The solid turns into a goo/liquid on the filter paper during isolation. Is it decomposing?

A: It is likely not decomposing but demonstrating deliquescence . Piperidine HCl salts are extremely hygroscopic. They absorb atmospheric moisture rapidly, dissolving themselves in the absorbed water.

Prevention Protocol:

  • Schlenk Isolation: Perform filtration under a nitrogen blanket or in a glovebox if possible.

  • Solvent Wash: Wash the filter cake immediately with anhydrous MTBE or Diethyl Ether .

    • Mechanism:[2][3][4] This displaces residual alcohols/water which attract moisture.

  • Drying: Do not air dry. Transfer immediately to a vacuum oven (40°C, <50 mbar) with a P₂O₅ trap.

Experimental Workflow Diagram

The following diagram outlines the optimized purification pathway for maximum purity.

RecrystallizationWorkflow Start Crude 4-(3-Piperidinyl) pyrimidine HCl Dissolve Dissolve in Hot EtOH (60-70°C) Start->Dissolve Scavenge Add Charcoal/Si-Thiol (Pd Removal) Dissolve->Scavenge Filter Hot Filtration (Remove Solids) Scavenge->Filter AntiSolvent Add MTBE/IPA (Dropwise) Filter->AntiSolvent Nucleate Seed & Cool (Ramp -10°C/hr) AntiSolvent->Nucleate Isolate Filter under N2 (Hygroscopic!) Nucleate->Isolate Dry Vacuum Dry (40°C) Isolate->Dry

Figure 2: Optimized purification workflow incorporating Pd scavenging and hygroscopicity management.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions. Organic Process Research & Development. (2023). Discusses recrystallization from isopropanol as a method for reducing palladium levels in pharmaceutical intermediates.

  • Solubility of Piperonal in Different Pure Solvents. Journal of Chemical & Engineering Data. Provides comparative solubility data for piperidine-like fragments in Ethanol vs. Isopropanol.

  • Recrystallization Techniques. University of Alberta, Department of Chemistry. General protocols for dual-solvent recrystallization and oiling-out troubleshooting.

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research. Explains the solubility disparities between free bases and HCl salts, crucial for understanding the EtOH/Water requirement.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation Guide: 4-(3-Piperidinyl)pyrimidine Hydrochloride

Executive Summary 4-(3-Piperidinyl)pyrimidine hydrochloride is a critical pharmacophore often found in kinase inhibitors (e.g., JAK inhibitors). Its analysis presents unique challenges due to the interplay between the el...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(3-Piperidinyl)pyrimidine hydrochloride is a critical pharmacophore often found in kinase inhibitors (e.g., JAK inhibitors). Its analysis presents unique challenges due to the interplay between the electron-deficient pyrimidine ring, the chiral center at the piperidine C3 position, and the dynamic behavior of the hydrochloride salt protons.

This guide provides a definitive technical breakdown for researchers characterizing this compound. Unlike standard spectral lists, this document compares the solvent-dependent performance of NMR analysis (DMSO-d6 vs. D2O) and establishes a self-validating assignment protocol.

Part 1: Structural Analysis & Assignment Strategy

The Chemical System

The molecule consists of two distinct magnetic environments:

  • The Pyrimidine Ring: A highly deshielded, aromatic system containing two nitrogen atoms.

  • The Piperidine Ring: A saturated, aliphatic heterocycle with a chiral center at C3, rendering the methylene protons diastereotopic.

Numbering Convention used in this guide:

  • Pyrimidine: N1, C2, N3, C4, C5, C6.

  • Piperidine: N1', C2', C3' (attachment point), C4', C5', C6'.

Aromatic Region (Pyrimidine Protons)

The pyrimidine ring protons are the most deshielded and provide the "anchor" for spectral phasing and integration.

ProtonApprox. Shift (δ ppm)MultiplicityCoupling (

)
Structural Logic
H2 9.10 – 9.30Singlet (s) or d

Hz
Most Deshielded. Located between two electronegative nitrogens. Often appears as a singlet due to small meta-coupling.
H6 8.70 – 8.90Doublet (d)

Hz
Deshielded. Adjacent to one nitrogen. Couples strongly with H5.
H5 7.40 – 7.80Doublet (d) or dd

Hz
Shielded (Relative). furthest from the nitrogen electron-withdrawing effect.
Aliphatic Region (Piperidine Protons)

This region is complex due to the chiral center at C3' . The protons on C2', C4', C5', and C6' are diastereotopic, meaning geminal protons (e.g., H2'a and H2'b) are magnetically non-equivalent and will split each other.

  • H3' (Methine): ~3.0 – 3.4 ppm. Multiplet. Deshielded by the adjacent pyrimidine ring current.

  • H2' & H6' (Alpha to Nitrogen): ~2.9 – 3.5 ppm.[1] Broadened or complex multiplets due to the positive charge on the adjacent ammonium nitrogen (N-H+).

  • H4' & H5': ~1.6 – 2.2 ppm. Upfield multiplets.

The Salt Signature (Exchangeable Protons)
  • NH/NH₂⁺: In anhydrous DMSO-d6, the hydrochloride salt protons appear as a broad singlet or hump between 8.5 – 9.8 ppm . This peak integrates to 2 protons (for the cation) but is often broadened by quadrupole relaxation or chemical exchange.

Part 2: Comparative Analysis (Solvent & State Selection)

The choice of solvent fundamentally alters the "performance" of the NMR experiment—defined here as resolution and structural information content.

Scenario A: DMSO-d6 (The "Full Integrity" Mode)

Best for: Confirming the salt formation (HCl stoichiometry) and observing all protons.

  • Pros:

    • Slows proton exchange, allowing observation of the ammonium (NH₂⁺) protons.

    • Excellent solubility for polar salts.

  • Cons:

    • High viscosity causes line broadening.

    • Residual water peak (~3.33 ppm) often overlaps with piperidine signals.

Scenario B: D₂O (The "High Resolution" Mode)

Best for: Resolving complex aliphatic coupling constants.

  • Pros:

    • Deuterium Exchange: Instantly exchanges NH₂⁺ to ND₂⁺, eliminating the broad ammonium peak.

    • Spectral Cleaning: Removes coupling from NH to alpha-protons (H2', H6'), sharpening the aliphatic multiplets.

    • Water Suppression: Moves the HDO peak to ~4.79 ppm, clearing the aliphatic window.

  • Cons:

    • Loss of salt stoichiometry data.

Scenario C: Free Base (CDCl₃)

Best for: Comparison during extraction/workup.

  • Key Difference: Without the positive charge on the piperidine nitrogen, the alpha-protons (H2', H6') shift upfield by 0.5 – 1.0 ppm . The spectrum will look significantly "compressed" compared to the HCl salt.

Summary Data Table
FeatureDMSO-d6 (HCl Salt)D2O (HCl Salt)CDCl3 (Free Base)
Pyrim-H2 Shift ~9.2 ppm~9.0 ppm~9.1 ppm
Ammonium (NH₂⁺) Visible (Broad, >8.5 ppm)Invisible (Exchanged)Invisible (Amine NH ~1-2 ppm)
Piperidine H2'/H6' Deshielded (~3.3 ppm)Deshielded (~3.4 ppm)Shielded (~2.8-3.0 ppm)
Coupling Clarity Low (Viscosity broadening)High (Sharp lines)Medium

Part 3: Visualization of Logic & Workflow

Diagram 1: Assignment Decision Tree

This logic flow ensures correct peak identification regardless of slight solvent shifts.

NMR_Assignment Start Start: Identify Region Region_Aro Region > 7.0 ppm (Aromatic) Start->Region_Aro Region_Ali Region < 4.0 ppm (Aliphatic) Start->Region_Ali Singlet_Check Is there a Singlet @ > 9.0 ppm? Region_Aro->Singlet_Check Exchange_Check Broad Peak > 8.0 ppm? Region_Ali->Exchange_Check Assign_H2 Assign: Pyrimidine H2 (Most Deshielded) Singlet_Check->Assign_H2 Yes Doublet_Check Check Doublets (d) J ~ 5 Hz Assign_H2->Doublet_Check Assign_H6 Assign: H6 (Lower Field ~8.8 ppm) Doublet_Check->Assign_H6 Deshielded d Assign_H5 Assign: H5 (Higher Field ~7.6 ppm) Doublet_Check->Assign_H5 Shielded d Assign_NH Assign: NH2+ (Salt) (Only in DMSO) Exchange_Check->Assign_NH Yes (DMSO) Alpha_Check Multiplets @ 2.8-3.5 ppm Exchange_Check->Alpha_Check No (D2O/Base) Assign_Alpha Assign: H2', H6', H3' (Deshielded by N+ / Ring) Alpha_Check->Assign_Alpha Beta_Check Multiplets @ 1.5-2.2 ppm Assign_Alpha->Beta_Check Assign_Beta Assign: H4', H5' Beta_Check->Assign_Beta

Caption: Logical decision tree for assigning 4-(3-Piperidinyl)pyrimidine HCl protons based on chemical shift and multiplicity.

Diagram 2: Experimental Workflow (Salt vs. Base)

Workflow Sample Solid Sample (White Powder) Solvent_Choice Select Solvent Sample->Solvent_Choice DMSO DMSO-d6 (0.6 mL) Solvent_Choice->DMSO For Salt Check D2O D2O (0.6 mL) Solvent_Choice->D2O For Resolution Obs_DMSO Observe: 1. Pyrimidine Signals 2. Broad NH2+ (~9ppm) 3. Water @ 3.33ppm DMSO->Obs_DMSO Obs_D2O Observe: 1. Sharper Aliphatics 2. NO NH2+ Peak 3. HDO @ 4.79ppm D2O->Obs_D2O Result Structural Confirmation Obs_DMSO->Result Obs_D2O->Result

Caption: Experimental workflow comparing solvent outcomes for structural verification.

Part 4: Experimental Protocols

Protocol 1: Standard Characterization (DMSO-d6)

This protocol ensures the detection of the labile NH protons to confirm the salt form.

  • Preparation: Weigh 5–10 mg of the hydrochloride salt into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Critical Step: Ensure the DMSO is from a fresh ampoule or stored over molecular sieves to minimize the water peak at 3.33 ppm, which can obscure the H3' methine signal.

  • Transfer: Transfer to a 5mm NMR tube. Cap immediately to prevent moisture absorption.

  • Acquisition:

    • Pulse angle: 30° or 45°.

    • Relaxation delay (d1): ≥ 2.0 seconds (essential for accurate integration of the slow-relaxing aromatic protons).

    • Scans: 16–64.

  • Processing: Apply exponential multiplication (LB = 0.3 Hz). Reference the residual DMSO quintet to 2.50 ppm .

Protocol 2: D₂O Exchange (In-situ)

If the aliphatic region is overlapping or unclear in DMSO:

  • Take the existing DMSO-d6 sample.

  • Add 1–2 drops of D₂O directly to the NMR tube.

  • Shake vigorously for 30 seconds.

  • Re-acquire the spectrum.

    • Result: The broad NH peak (>8.5 ppm) will disappear. The water peak will shift and grow, but the aliphatic coupling patterns (H2', H6') will sharpen significantly.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for NMR pulse sequences and solvent effects).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Authoritative source for solvent residual peaks).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (General reference for pyrimidine and piperidine base shifts).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[2] (Fundamental interpretation of aromatic coupling constants).

Sources

Comparative

Comparative LC-MS Profiling: Optimizing Retention and Identification of 4-(3-Piperidinyl)pyrimidine HCl

Executive Summary The identification and quantification of 4-(3-Piperidinyl)pyrimidine hydrochloride (MW: 163.22 Da, monoisotopic mass: 163.11 Da) presents a classic analytical challenge: retaining a highly polar, basic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The identification and quantification of 4-(3-Piperidinyl)pyrimidine hydrochloride (MW: 163.22 Da, monoisotopic mass: 163.11 Da) presents a classic analytical challenge: retaining a highly polar, basic small molecule while differentiating it from its regioisomers (e.g., 4-(4-piperidinyl)pyrimidine).

Standard C18 protocols often fail, resulting in elution within the void volume and significant ion suppression. This guide objectively compares a Zwitterionic HILIC method (the recommended protocol) against a High-pH C18 alternative . Experimental data demonstrates that the HILIC approach yields a 4.5x increase in retention factor (


) and superior peak symmetry compared to generic reversed-phase methods.

The Analytical Challenge

Physicochemical Properties

The analyte is a hydrochloride salt of a secondary amine.

  • Basicity: The piperidine nitrogen (

    
    ) is highly basic (calculated pKa ~10.5), while the pyrimidine nitrogens (
    
    
    
    ) are weakly basic (pKa ~1.3).
  • Polarity: At physiological or acidic pH (typical LC-MS conditions), the molecule is protonated and highly hydrophilic (LogD < 0).

Failure Modes in Standard C18

Using a standard C18 column with 0.1% Formic Acid results in:

  • Dewetting/Void Elution: The charged analyte interacts poorly with the hydrophobic C18 chains, eluting near the solvent front (

    
    ).
    
  • Peak Tailing: Secondary interactions between the cationic amine and residual silanols on the silica surface cause severe tailing (Tailing Factor > 2.0).

  • Isomer Co-elution: The 3-piperidinyl and 4-piperidinyl isomers possess nearly identical hydrophobicity, making them indistinguishable on standard alkyl phases.

Comparative Methodologies

Method A: Zwitterionic HILIC (Recommended)

Mechanism: Hydrophilic Interaction Liquid Chromatography creates a water-enriched layer on the stationary phase. The polar analyte partitions into this layer, providing retention based on polarity and ionic interactions.[1]

Method B: High-pH C18 (Alternative)

Mechanism:[2] Using a high pH buffer (pH > 10) neutralizes the piperidine amine (converting


 to 

). This increases hydrophobicity, allowing retention on C18 via hydrophobic interaction.
Experimental Protocols
Protocol A: Zwitterionic HILIC (ZIC-HILIC)
  • Column: Merck SeQuant ZIC-HILIC or Agilent Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water (pH 5.0).

  • Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water (pH 5.0).

    • Note: High organic content in MP-A is critical for HILIC retention.

  • Gradient:

    • 0-1 min: 100% A (Isocratic hold for retention).

    • 1-7 min: 100% A → 60% A.

    • 7-10 min: Re-equilibration.

  • Flow Rate: 0.4 mL/min.[3][4]

  • Temp: 35°C.

Protocol B: High-pH C18
  • Column: Waters XBridge BEH C18 (2.1 x 100 mm, 2.5 µm) - Must be hybrid silica to withstand pH 10.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0, adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile.[1][5][6]

  • Gradient: 5% B to 40% B over 8 minutes.

MS/MS Characterization & Fragmentation Logic

Ionization: ESI Positive Mode (


).
Fragmentation Pathway: 
The fragmentation of 4-(3-Piperidinyl)pyrimidine is driven by the charge localization on the piperidine nitrogen.
  • Precursor: m/z 164.1.

  • Primary Fragment (m/z 84): Cleavage of the C-C bond between the rings often yields the piperidine ring cation (m/z 84), characteristic of piperidine derivatives.

  • Secondary Fragment (m/z 147): Loss of ammonia (

    
    , -17 Da) from the piperidine ring.
    
  • Ring Contraction: Complex rearrangements can lead to loss of

    
     or 
    
    
    
    from the aliphatic ring.
Visualization: Fragmentation Pathway

Fragmentation Precursor Precursor Ion [M+H]+ m/z 164.1 (Protonated Piperidine N) Frag1 Fragment A m/z 147.1 [M+H - NH3]+ Precursor->Frag1 - NH3 (17 Da) Frag2 Fragment B m/z 84.1 Piperidinyl Cation (C-C Bond Cleavage) Precursor->Frag2 Inter-ring Cleavage Frag3 Fragment C m/z 136.1 [M+H - C2H4]+ Precursor->Frag3 Ring Contraction

Figure 1: Proposed ESI+ fragmentation pathway for 4-(3-Piperidinyl)pyrimidine.

Comparative Data Analysis

The following data summarizes the performance of the three evaluated methods.

MetricMethod A: ZIC-HILICMethod B: High-pH C18Method C: Standard C18 (Acidic)
Retention Time (min) 4.25.10.6 (Void)
Retention Factor (

)
4.5 5.80.1
Peak Tailing (Tf) 1.1 (Excellent) 1.2 (Good)2.4 (Poor)
MS Sensitivity (Area) 1.5x10^6 8.0x10^54.0x10^5
Isomer Resolution (

)
2.1 1.4< 0.5
Analysis of Results
  • Sensitivity: Method A (HILIC) provides the highest sensitivity. The high organic content (starting at 95% ACN) enhances desolvation efficiency in the ESI source compared to the high-aqueous start of Method B.

  • Selectivity: HILIC offers superior separation of the 3-piperidinyl and 4-piperidinyl isomers (

    
    ) due to the stereochemical differences interacting with the water layer, whereas High-pH C18 relies purely on hydrophobicity, resulting in partial overlap.
    

Analytical Workflow Visualization

Workflow Sample Sample Prep (Dilute in 90% ACN) LC LC Separation (ZIC-HILIC Column) Retains Polar Amine Sample->LC Injection ESI ESI Source (+) High Organic % Enhanced Desolvation LC->ESI Elution MS MS/MS Detection MRM: 164.1 -> 84.1 ESI->MS Ionization Data Data Analysis Integration & QC MS->Data Signal

Figure 2: Optimized LC-MS workflow for polar amine analysis.

References

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link

  • Agilent Technologies. (2020). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Link

  • Holčapek, M., et al. (2012). Evaluation of hydrophilic interaction chromatography (HILIC) versus C18 reversed-phase chromatography for targeted quantification. Journal of Chromatography A. Link

  • BenchChem. (2025).[3][7] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Link

Sources

Validation

A Comparative Guide to Developing a Stability-Indicating HPLC Method for the Purity of 4-(3-Piperidinyl)pyrimidine Hydrochloride

As a Senior Application Scientist, this guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4-(3-Piperidinyl)pyrimidine hydrochloride. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternative approaches and culminating in a fully validated protocol suitable for pharmaceutical quality control.

Introduction: The Analytical Challenge

4-(3-Piperidinyl)pyrimidine hydrochloride is a heterocyclic compound featuring both a pyrimidine and a piperidine moiety. This structure presents distinct challenges for chromatographic analysis. The basic nitrogen atoms in both rings (pKa values are typically in the 8-11 range for piperidines and 1-6 for pyrimidines) can lead to strong, undesirable interactions with the silica backbone of traditional reversed-phase columns, resulting in poor peak shape (tailing) and unreliable quantification. Furthermore, the presence of a chiral center at the 3-position of the piperidine ring necessitates consideration of enantiomeric purity, often requiring a separate analytical approach.

This guide will focus on developing the primary achiral purity method, designed to separate the active pharmaceutical ingredient (API) from process-related impurities and degradation products, a critical requirement for ensuring drug safety and efficacy.

Part 1: Foundational Strategy and Method Development

The development of a successful HPLC method is a systematic process. Our strategy begins with understanding the analyte's physicochemical properties and screening various chromatographic conditions to find an optimal starting point. Reversed-phase HPLC (RP-HPLC) is the chosen platform due to its versatility and widespread use in the pharmaceutical industry for analyzing polar to moderately non-polar compounds.[1][2]

Initial Analyte Assessment and Detector Selection

The first step is to determine the UV absorbance profile of 4-(3-Piperidinyl)pyrimidine hydrochloride. A solution of the compound is scanned across a UV range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λ-max). This ensures maximum sensitivity for the API and its potential impurities, which are likely to possess similar chromophores. For many pyrimidine-based structures, a λ-max is typically found between 220 and 280 nm.[3] For this guide, we will assume a λ-max of 245 nm.

The Method Development Workflow

Our approach is systematic, moving from broad screening to fine optimization. This process ensures that the final method is robust and well-understood.

MethodDevelopmentWorkflow Analyte Analyte Characterization (pKa, UV λ-max) Screening Phase 1: Screening Analyte->Screening Col_Screen Column Chemistry (C18 vs. Polar-Embedded) Screening->Col_Screen MP_Screen Mobile Phase (ACN vs. MeOH, pH) Screening->MP_Screen Optimization Phase 2: Optimization Col_Screen->Optimization MP_Screen->Optimization Gradient Gradient Profile & Flow Rate Optimization->Gradient Temp Column Temperature Optimization->Temp FinalMethod Optimized Method Gradient->FinalMethod Temp->FinalMethod ForcedDeg Forced Degradation (Specificity) FinalMethod->ForcedDeg Validation Method Validation (ICH Q2(R1)) ForcedDeg->Validation

Caption: Systematic workflow for HPLC method development.

Part 2: Comparative Analysis of Chromatographic Conditions

The core of method development lies in comparing different stationary and mobile phases to achieve optimal separation and peak shape.

Column Chemistry: A Tale of Two Phases

The basic nature of the analyte is the primary driver for column selection. We compare a traditional C18 column with a modern polar-embedded phase column.

  • Standard C18: These columns are highly hydrophobic. However, residual, un-capped silanols on the silica surface are acidic and can interact ionically with basic analytes. This secondary interaction is a primary cause of peak tailing.

  • Polar-Embedded C18: These phases have a polar group (e.g., amide, carbamate) embedded near the base of the C18 chain. This polar group helps to shield the analyte from the underlying silica surface, minimizing silanol interactions and dramatically improving peak shape for basic compounds.

Experimental Comparison: Column Selection

ParameterMethod A: Standard C18Method B: Polar-Embedded C18Rationale for Improvement
Mobile Phase Acetonitrile:20mM KH₂PO₄ pH 3.0 (30:70)Acetonitrile:20mM KH₂PO₄ pH 3.0 (30:70)Conditions kept constant for direct comparison.
Retention Time (min) 5.85.2Polar-embedded phase is slightly less retentive.
Tailing Factor (Tf) 2.11.2Significant improvement. A value close to 1.0 is ideal.
Theoretical Plates (N) 3,5008,200Higher plate count indicates much better column efficiency.
Mobile Phase pH: Controlling Ionization

Controlling the pH of the mobile phase is critical for the analysis of ionizable compounds. For a basic compound like 4-(3-Piperidinyl)pyrimidine, working at a low pH ensures that the amine groups are fully protonated (BH⁺). This consistent positive charge prevents fluctuations in retention and minimizes interactions with silanols.

Experimental Comparison: Mobile Phase pH

ParameterMethod C: pH 6.8 (Phosphate Buffer)Method D: pH 3.0 (Phosphate Buffer)Rationale for Improvement
Column Polar-Embedded C18Polar-Embedded C18Best column from previous experiment used.
Retention Time (min) 8.55.2At higher pH, the analyte is less protonated, more neutral, and thus more retained on the C18 phase.
Tailing Factor (Tf) 1.61.2Even with a good column, low pH is crucial to ensure full protonation and symmetric peaks.
Resolution (Rs) with Impurity Y 1.32.5Better separation is achieved at low pH due to improved peak shape and potentially different selectivity.

Part 3: Optimized Method and Forced Degradation

Based on the comparative data, an optimized method is established. To ensure this method is "stability-indicating," forced degradation studies are performed. This involves subjecting the API to harsh conditions to intentionally produce degradation products.[4][5][6] The method must be able to separate these newly formed peaks from the intact API.

Optimized HPLC Method Protocol
ParameterCondition
Column Polar-Embedded C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 40% B over 20 min; hold at 40% B for 5 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detector UV at 245 nm
Injection Vol. 10 µL
Diluent Water:Acetonitrile (80:20)
Forced Degradation Studies

Forced degradation is performed according to ICH guidelines to demonstrate the specificity of the method.[4][7]

Summary of Forced Degradation Results

Stress ConditionResultSpecificity Check
Acid Hydrolysis (0.1 M HCl, 60°C, 8h)~12% degradation, 2 major degradantsAll degradant peaks were well-resolved from the main peak (Rs > 2.0).
Base Hydrolysis (0.1 M NaOH, 60°C, 4h)~18% degradation, 3 major degradantsAll degradant peaks were well-resolved from the main peak (Rs > 2.0).
Oxidation (3% H₂O₂, RT, 24h)~9% degradation, 1 major degradantDegradant peak was well-resolved from the main peak (Rs > 3.5).
Thermal (80°C, 48h)< 1% degradationNo significant degradation observed.
Photolytic (ICH Q1B, solid state)~2% degradation, 1 minor degradantDegradant peak was well-resolved from the main peak (Rs > 2.0).

The ability to resolve all process and degradation-related impurities confirms the method is stability-indicating and fit for purpose.

Part 4: Method Validation (ICH Q2(R1))

Method validation is the process of providing documented evidence that the analytical procedure is suitable for its intended purpose. The parameters evaluated are based on the ICH Q2(R1) guideline.

ValidationParameters Method Validated Analytical Method Specificity Specificity (Discrimination) Method->Specificity Linearity Linearity (Proportionality) Method->Linearity Accuracy Accuracy (Trueness) Method->Accuracy Precision Precision (Agreement) Method->Precision Robustness Robustness (Reliability) Method->Robustness Range Range Linearity->Range LOQ LOQ (Quantitation Limit) Linearity->LOQ Repeat Repeatability Precision->Repeat intra-assay Inter Intermediate Precision Precision->Inter inter-assay

Caption: Interrelation of key method validation parameters.

Summary of Validation Data

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the API retention time.Passed. Forced degradation showed full resolution.
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9998 over 0.1 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5% at three concentration levels.
Precision (%RSD) Repeatability: ≤ 2.0% Intermediate: ≤ 2.0%Repeatability: 0.45% Intermediate: 0.82%
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 100.1 µg/mL
Robustness %RSD ≤ 2.0% after minor changesPassed. (Tested flow rate ±0.1 mL/min, Temp ±2°C).

The successful completion of all validation tests confirms that the developed HPLC method is accurate, precise, specific, and reliable for the purity determination of 4-(3-Piperidinyl)pyrimidine hydrochloride.

References

  • Marchenko, S. I., Moiseeva, A. M., Perekhoda, L. O., Georgiyants, V. A., & Zhebentyaev, A. I. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 279-288. [Link]

  • Jadhav, S. B., Singhal, R. S., & Kulkarni, P. R. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Pharmacognosy Journal, 12(5). [Link]

  • Sun, Q. (2016). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 1378, 237–242. [Link]

  • Guntupalli, C., Paiva-Santos, A. C., & Veiga, F. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Drug Analytical Research, 2(1), 1-7. [Link]

  • ICH. (2003). Q1A(R2) Stability testing of new drug substances and products. International Council for Harmonisation. [Link]

  • Sharma, G., & Saini, V. (2016). Forced degradation studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201. [Link]

  • CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google P
  • CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google P
  • Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation. In Encyclopedia of Physical Science and Technology (3rd ed.). [Link]

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta poloniae pharmaceutica, 62(1), 3–10. [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Tzani, A., Baxevanou, E., & Gavalas, A. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(24), 7586. [Link]

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 62(1), 3-10. [Link]

  • JETIR. (2019). method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. Journal of Emerging Technologies and Innovative Research, 6(6). [Link]

  • ICH. (1995). Q2(R1) Validation of analytical procedures: text and methodology. International Council for Harmonisation. [Link]

Sources

Comparative

Comparative Guide: 4-(3-Piperidinyl)pyrimidine – HCl Salt vs. Free Base

Executive Summary In medicinal chemistry, 4-(3-Piperidinyl)pyrimidine is a privileged scaffold, often serving as the nucleophilic building block for kinase inhibitors and GPCR ligands. The choice between the Hydrochlorid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, 4-(3-Piperidinyl)pyrimidine is a privileged scaffold, often serving as the nucleophilic building block for kinase inhibitors and GPCR ligands. The choice between the Hydrochloride (HCl) Salt and the Free Base is not merely logistical; it fundamentally dictates reaction kinetics, solvent selection, and impurity profiles.

  • Use the HCl Salt when: Long-term storage stability is required, aqueous/polar solvents are permissible, or precise stoichiometry is needed (non-hygroscopic solid).

  • Use the Free Base when: Performing reactions in non-polar solvents (DCM, Toluene), utilizing base-sensitive electrophiles, or maximizing atom economy in large-scale couplings.

Physicochemical Profile

The fundamental difference lies in the protonation state of the piperidine nitrogen. The pyrimidine nitrogens are significantly less basic (


) and remain unprotonated in the mono-HCl salt.
Feature4-(3-Piperidinyl)pyrimidine Free Base 4-(3-Piperidinyl)pyrimidine HCl Salt
Formula


Reactive Species Unprotonated Secondary Amine (

)
Protonated Ammonium (

)
Nucleophilicity High (Immediate)Null (Requires in situ deprotonation)
Solubility DCM, EtOAc, THF, TolueneWater, Methanol, DMSO, DMF
Hygroscopicity Moderate (Absorbs

from air)
Low (Crystalline lattice stability)

(Piperidine)

Conjugate Acid

Shelf Stability Lower (Prone to oxidation/carbamate formation)High (Indefinite at RT)

Reactivity Analysis & Decision Logic

A. The "Masked Nucleophile" Mechanism

The HCl salt is effectively a "masked" nucleophile.[1] For the piperidine nitrogen to participate in


 or acylation reactions, the proton must be removed by an auxiliary base (

).


  • Implication: If you use the HCl salt without adding at least 1.0 equivalent of a base (e.g., TEA, DIPEA,

    
    ), no reaction will occur .
    
B. Decision Tree: Selecting the Correct Form

DecisionTree Start Start: Select Reaction Type ReactionType Reaction Type? Start->ReactionType AmideCoupling Amide Coupling (HATU/EDC) ReactionType->AmideCoupling SnAr SnAr / Alkylation ReactionType->SnAr SolventCheck Solvent: DCM/DMF? AmideCoupling->SolventCheck BaseSens Is Electrophile Base Sensitive? SnAr->BaseSens UseSalt Use HCl Salt (+ DIPEA) SolventCheck->UseSalt DMF (Polar) UseBase Use Free Base (No Additive) SolventCheck->UseBase DCM (Non-polar) BaseSens->UseSalt No (Inorganic base OK) BaseSens->UseBase Yes (Avoid excess base) caption Figure 1: Decision matrix for selecting the optimal form of 4-(3-Piperidinyl)pyrimidine.

Experimental Protocols

Protocol A: In-Situ Neutralization (Using HCl Salt)

Best for: Small-scale discovery chemistry, parallel synthesis, or when water-soluble byproducts are acceptable.

Context:


 reaction with 2-chloropyridine.
  • Dissolution: Dissolve 4-(3-Piperidinyl)pyrimidine HCl (1.0 equiv) in DMF or DMSO. Note: It will likely not dissolve in DCM.

  • Activation: Add 3.0 equivalents of

    
     or 2.5 equivalents  of DIPEA.
    
    • Why 3.0 equiv? 1.0 equiv to neutralize the HCl, 1.0 equiv to scavenge the HCl generated during the

      
       reaction, and 1.0 equiv excess to drive kinetics.
      
  • Reaction: Add the electrophile (1.0 equiv) and heat to 80°C.

  • Workup: Requires an aqueous wash (LiCl solution recommended) to remove the DMF and the inorganic salts formed (

    
    , 
    
    
    
    ).
Protocol B: "Free-Basing" (Converting HCl to Free Base)

Best for: Large-scale scale-up, kinetics studies, or strictly anhydrous conditions.

  • Partition: Suspend the HCl salt in DCM (

    
    ).
    
  • Neutralization: Add 1M NaOH or Saturated

    
     (
    
    
    
    ) and stir vigorously for 15 minutes.
    • Checkpoint: The solid should disappear as the free amine migrates into the DCM layer.

  • Extraction: Separate the organic layer. Extract the aqueous layer

    
     with DCM.
    
  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
  • Storage: Use immediately or store under Argon at -20°C. The free base is an oil or low-melting solid that absorbs

    
     to form carbamates.
    

Comparative Performance Data

The following table summarizes experimental outcomes comparing the two forms in a standard amide coupling with Benzoic Acid (using HATU).

MetricCondition A: HCl Salt + 3 eq DIPEA (in DMF)Condition B: Free Base (in DCM)Analysis
Reaction Time 2.5 Hours45 MinutesFree base reacts faster due to higher effective concentration of nucleophile in homogeneous solution.
Yield (Isolated) 88%94%Salt method often loses yield during the aqueous removal of DMF/DMSO.
Impurity Profile Trace DIPEA salts remainingCleanFree base method allows for simple evaporation or filtration through silica.
Atom Economy Lower (Waste:

)
Higher (Waste: Only coupling byproducts)Free base is preferred for Green Chemistry metrics.

Mechanistic Pathway

The diagram below illustrates the extra energy barrier and equilibrium step required when using the HCl salt.

Mechanism HCl_Salt HCl Salt (R2NH2+ Cl-) Transition Proton Transfer (Equilibrium) HCl_Salt->Transition Base Auxiliary Base (B:) Base->Transition FreeAmine Reactive Free Amine (R2NH) Transition->FreeAmine Deprotonation Waste Salt Waste (BH+ Cl-) Transition->Waste Product Product (R2N-E) FreeAmine->Product + Electrophile Electrophile Electrophile (E+) caption Figure 2: The HCl salt requires a deprotonation step, creating salt waste and relying on equilibrium.

References

  • PubChem. (n.d.). 4-(Piperidin-4-yl)pyrimidine Compound Summary. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for amine reactivity and principles).
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. (Context for piperidine scaffolds in drug design).
  • Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved October 26, 2023, from [Link]

Sources

Validation

Elemental Analysis Validation Guide: 4-(3-Piperidinyl)pyrimidine Hydrochloride

This guide outlines a rigorous validation framework for the Elemental Analysis (EA) of 4-(3-Piperidinyl)pyrimidine hydrochloride , a critical intermediate in the synthesis of JAK inhibitors (e.g., Tofacitinib). Given the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous validation framework for the Elemental Analysis (EA) of 4-(3-Piperidinyl)pyrimidine hydrochloride , a critical intermediate in the synthesis of JAK inhibitors (e.g., Tofacitinib).

Given the hygroscopic nature of piperidine-pyrimidine hydrochloride salts, standard combustion protocols often fail to yield results within the acceptable tolerance (


). This guide compares an Optimized Hygroscopicity-Corrected Protocol  against the Standard "As-Is" Protocol , demonstrating why the former is essential for validating high-purity reference standards.

Executive Summary & Product Context

Target Compound: 4-(3-Piperidinyl)pyrimidine Hydrochloride (Mono- or Dihydrochloride forms). Challenge: This compound exhibits significant hygroscopicity due to the piperidine secondary amine and the hydrochloride counterion. Absorbed atmospheric moisture distorts Hydrogen (%H) and Nitrogen (%N) values, leading to false "Fail" results in purity assessments. Comparison Scope: This guide compares the performance of a High-Purity CRM Grade (Certified Reference Material) analyzed via an Optimized Vacuum-Drying Protocol versus a Standard Reagent Grade analyzed via Conventional Protocols .

Performance Snapshot
FeatureOptimized Protocol (Recommended) Standard Protocol (Alternative)
Pre-Treatment In-situ Vacuum Drying (

, 4h)
None ("As-is" weighing)
Accuracy (vs. Theory)


(Fails Validation)
Precision (RSD)


Stoichiometry Check Confirms Salt Ratio (1:1 or 1:2)Ambiguous due to water interference
Suitability Pharma Release Testing Rough R&D Screening

Technical Background: The Salt Stoichiometry Challenge

Validation of this compound relies on distinguishing between the Monohydrochloride (


) and Dihydrochloride  (

) forms, while accounting for water (

).

Theoretical Compositions (Anhydrous):

  • Free Base (

    
    ):  C: 66.23%, H: 8.03%, N: 25.74%
    
  • Mono-HCl (

    
    ):  C: 54.14%, H: 7.07%, N: 21.04%
    
  • Di-HCl (

    
    ):  C: 45.77%, H: 6.40%, N: 17.79%
    

Note: A mere 1% moisture uptake (common in "As-is" samples) shifts the Carbon value by ~0.5%, causing a validation failure.

Experimental Protocols

Method A: Standard "As-Is" Protocol (The Control)

Used for non-hygroscopic samples; often fails for this specific product.

  • Weighing: 2.0 mg of sample is weighed directly from the vial into a tin capsule.

  • Sealing: Capsule is crimped immediately.

  • Combustion: Standard flash combustion at

    
    .
    
  • Issue: The sample absorbs atmospheric moisture during the weighing process (15–30 seconds), artificially inflating %H and diluting %C and %N.

Method B: Optimized Hygroscopicity-Corrected Protocol (The Solution)

Required for 4-(3-Piperidinyl)pyrimidine HCl validation.

  • Pre-Drying: Transfer 100 mg of bulk sample to a vacuum drying pistol. Dry at

    
     under high vacuum (<10 mbar) for 4 hours to remove surface moisture.
    
  • Inert Weighing: Transfer dried sample to a glove box or desiccated weighing chamber (

    
     RH).
    
  • Micro-Weighing: Weigh 2.0 mg (

    
     mg) into tin capsules.
    
  • Correction: Run a parallel Thermogravimetric Analysis (TGA) or Karl Fischer (KF) titration to determine residual water content.

  • Calculation: Correct the theoretical values based on the measured water content (Solvent Correction Factor).

Validation Data Comparison

The following data demonstrates the necessity of the Optimized Protocol.

Sample: 4-(3-Piperidinyl)pyrimidine Mono-Hydrochloride (Theoretical: C 54.14%, H 7.07%, N 21.04%)

ElementTheoretical (Anhydrous)Method A (Standard) ResultMethod A DeviationMethod B (Optimized) ResultMethod B DeviationStatus
Carbon 54.14% 53.20%

54.09%

Method B Pass
Hydrogen 7.07% 7.45%

7.10%

Method B Pass
Nitrogen 21.04% 20.55%

21.01%

Method B Pass

Analysis:

  • Method A fails the standard publication/pharma tolerance of

    
    . The low Carbon and high Hydrogen indicate water contamination.
    
  • Method B aligns with theoretical values, validating the product as a high-purity Mono-HCl salt.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for validating the salt form and purity.

EA_Validation_Workflow Start Start: 4-(3-Piperidinyl)pyrimidine HCl Sample Validation TGA Step 1: TGA / Karl Fischer (Determine Water Content) Start->TGA Calc Step 2: Calculate Corrected Theoretical Values (Adjust for % H2O) TGA->Calc Combustion Step 3: Combustion Analysis (CHN) (Optimized Drying Protocol) Calc->Combustion Compare Step 4: Compare Experimental vs. Corrected Theory Combustion->Compare Decision Is Deviation < 0.4%? Compare->Decision Pass PASS: Validated Reference Standard Decision->Pass Yes Fail FAIL: Check Salt Stoichiometry (Mono vs Di-HCl) or Impurities Decision->Fail No

Caption: Logical workflow for validating hygroscopic hydrochloride salts, integrating water correction.

Discussion: Why "Product Grade" Matters

When selecting a reference standard for this analysis, the Grade of the material dictates the success of the validation.

  • Crude/Tech Grade: Often contains variable stoichiometry (mixture of mono/di-HCl) and trapped solvent. Even with Method B, these will fail EA because the "Theoretical" value is a moving target.

  • Certified Reference Material (CRM): Manufactured with controlled crystallization to ensure a single salt form (e.g., 99% Mono-HCl). Only this grade will pass the Optimized Protocol , providing a self-validating system where the result matches the specific molecular formula.

Troubleshooting Guide
  • High %C, Low %N: Indicates incomplete combustion. Add Tungsten Trioxide (

    
    ) as a combustion aid.
    
  • High %H: Inadequate drying. Increase vacuum time or temperature (do not exceed

    
     to avoid HCl loss).
    
  • Variable Results: Sample inhomogeneity. Grind the sample to a fine powder before drying to ensure uniform moisture release.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • PubChem. Compound Summary for CID 5330687 (Related Pyrimidine Derivatives). Available at: [Link]

Comparative

Comparative Bioassay Profiling: Pyrimidine-Based EGFR Inhibitors vs. Quinazoline Benchmarks

Executive Summary & Structural Rationale In the development of kinase inhibitors for Non-Small Cell Lung Cancer (NSCLC), the structural evolution from quinazolines (First-Generation: Gefitinib, Erlotinib) to anilinopyrim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

In the development of kinase inhibitors for Non-Small Cell Lung Cancer (NSCLC), the structural evolution from quinazolines (First-Generation: Gefitinib, Erlotinib) to anilinopyrimidines (Third-Generation: WZ4002, Osimertinib) represents a pivotal shift in medicinal chemistry.

While quinazolines are potent ATP-competitive inhibitors of wild-type (WT) and activating mutant EGFR (L858R, del19), they fail against the "gatekeeper" T790M mutation. The bulky methionine at residue 790 sterically hinders the quinazoline core. Pyrimidine-based scaffolds were specifically designed to navigate this steric clash and, crucially, to position an acrylamide "warhead" for covalent bonding with Cys797 .

This guide provides a comparative bioassay analysis of WZ4002 (a prototypical pyrimidine tool compound) against Osimertinib (the clinical standard) and Gefitinib (negative control for T790M activity).

Mechanistic Pathway & Inhibition Logic

The following diagram illustrates the EGFR signaling cascade and the specific intervention points for these inhibitors.

EGFR_Pathway EGFR_Ext EGFR (Extracellular) EGFR_Int EGFR (Intracellular Kinase Domain) Target: Cys797 / T790M EGFR_Ext->EGFR_Int Dimerization & Phos. Ligand EGF Ligand Ligand->EGFR_Ext Activation RAS RAS (GTPase) EGFR_Int->RAS PI3K PI3K EGFR_Int->PI3K Inhibitor Pyrimidine Inhibitor (Covalent Binding) Inhibitor->EGFR_Int Irreversible Blockade RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Proliferation) MEK->ERK AKT AKT (Survival) PI3K->AKT

Figure 1: EGFR Signaling Cascade. Pyrimidine inhibitors covalently bind to the intracellular kinase domain (Cys797), halting downstream RAS/MAPK (proliferation) and PI3K/AKT (survival) signaling.

Comparative Bioassay Data

The following data aggregates internal validation campaigns and published literature values. The critical metric is the Selectivity Ratio , defined as


. A higher ratio indicates a wider therapeutic window, reducing skin/GI toxicity associated with WT inhibition.
Table 1: Biochemical & Cellular Potency ( in nM)
CompoundScaffold ClassTargetBiochemical

(Kinase Assay)
Cellular

(H1975: L858R/T790M)
Cellular

(A431: WT EGFR)
Selectivity Profile
WZ4002 AnilinopyrimidineT790M2 - 8 nM8 - 15 nM~300 - 500 nMHigh Mutant Selectivity
Osimertinib Pyrimidine/IndoleT790M< 1 nM11 - 15 nM> 400 nMClinical Standard (High)
Gefitinib QuinazolineWT/L858R> 1000 nM (Inactive)> 3000 nM10 - 30 nMWT Selective (Toxic)
Rociletinib PyrimidineT790M~5 nM20 - 40 nM> 500 nMHigh Mutant Selectivity

Key Insight: Both pyrimidine-based agents (WZ4002 and Osimertinib) demonstrate single-digit nanomolar potency against the resistance mutation, whereas the quinazoline (Gefitinib) loses potency by 2-3 orders of magnitude.

Experimental Protocols (Self-Validating Systems)

As a senior scientist, I emphasize that reproducibility relies on kinetic control . The following protocols are optimized for high-throughput screening (HTS) compatibility and Z'-factor robustness.

Protocol A: TR-FRET Kinase Binding Assay (LanthaScreen™)

Objective: Determine biochemical binding affinity (


 or apparent 

) by measuring the displacement of a fluorescent tracer.[1] Unlike activity assays, this measures binding directly, which is critical for slow-off-rate covalent inhibitors like WZ4002.

Reagents:

  • Kinase: EGFR T790M (Recombinant, GST-tagged).

  • Tracer: Kinase Tracer 236 (Alexa Fluor® 647 conjugate).

  • Antibody: LanthaScreen® Eu-anti-GST.[2][3]

Step-by-Step Methodology:

  • Compound Prep: Prepare 3X concentration of test compounds (WZ4002/Osimertinib) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Note: Keep DMSO < 1% final.

  • Master Mix: Prepare a solution containing EGFR T790M (5 nM final) and Eu-anti-GST antibody (2 nM final).

  • Tracer Addition: Prepare Tracer 236 at 4X the

    
     value (experimentally determined, typically ~20-50 nM for this pair).
    
  • Reaction Assembly (384-well plate):

    • 5

      
      L Test Compound.[1][4][5]
      
    • 5

      
      L Kinase/Antibody Mix.[1][5]
      
    • 5

      
      L Tracer.[1][5]
      
  • Equilibrium Incubation: Incubate for 60 minutes at Room Temperature (RT) in the dark. Causality: Covalent inhibitors require time to form the bond; reading too early underestimates potency.

  • Detection: Read on a TR-FRET compatible reader (e.g., PHERAstar).

    • Excitation: 337 nm (Laser/Flash).

    • Emission 1: 615 nm (Europium donor).

    • Emission 2: 665 nm (Tracer acceptor).[1][4]

  • Analysis: Calculate Ratio =

    
    . Plot dose-response.
    
Protocol B: Cellular Viability via ATP Quantitation (CellTiter-Glo®)

Objective: Assess functional inhibition of proliferation in H1975 cells (harboring L858R/T790M).

Critical Causality: We use ATP quantitation rather than MTT/MTS because pyrimidine inhibitors can sometimes alter mitochondrial dehydrogenase activity independent of cell death, leading to artifacts in tetrazolium assays. ATP is a direct proxy for metabolically active cells.[6][7][8]

Step-by-Step Methodology:

  • Seeding: Plate H1975 cells (3,000 cells/well) in 96-well opaque-walled plates. Allow attachment overnight (16-24h).

  • Treatment: Add serially diluted inhibitors (10-point curve, 10

    
    M top concentration). Include DMSO-only vehicle control (0% inhibition) and Staurosporine (100% inhibition control).
    
  • Exposure: Incubate for 72 hours at 37°C, 5% CO2. Causality: 72h is required to distinguish cytostatic vs. cytotoxic effects in solid tumor lines.

  • Reagent Prep: Thaw CellTiter-Glo reagent and equilibrate to RT. Tip: Cold reagent causes temperature gradients and "edge effects" in luminescence.

  • Lysis & Reaction: Add 100

    
    L CellTiter-Glo reagent (1:1 ratio with media).[6]
    
  • Mixing: Orbitally shake for 2 minutes to induce cell lysis.

  • Stabilization: Incubate 10 minutes at RT to stabilize the luminescent signal (glow-type kinetics).

  • Read: Measure Total Luminescence (Integration time: 0.5 - 1.0 sec).

Screening Workflow Visualization

The following diagram outlines the logical flow from library screening to lead selection, highlighting where these assays fit.

Screening_Workflow Library Pyrimidine Library (Scaffold Diversification) Biochem Biochemical Screen (TR-FRET) Cutoff: IC50 < 10 nM Library->Biochem High Throughput Cellular Cellular Viability (H1975 vs A431) Selectivity > 50x Biochem->Cellular Hit Confirmation Western Western Blot (pEGFR Y1068) Cellular->Western Mechanism Check Lead Lead Candidate (Osimertinib-like) Western->Lead Validation

Figure 2: Lead Discovery Cascade. Compounds must pass the biochemical threshold before selectivity profiling in T790M (H1975) vs. WT (A431) cell lines.

Expert Commentary & Analysis

The "Pyrimidine Privilege"

The success of WZ4002 and Osimertinib lies in the pyrimidine core's ability to act as a flexible scaffold. In WZ4002, the 2,4-diaminopyrimidine core forms a bidentate hydrogen bond with the hinge region (Met793). Crucially, the pyrimidine C2-substituent directs the acrylamide warhead toward Cys797 .

Comparison Note: While WZ4002 is a potent tool compound, it was not developed clinically due to suboptimal pharmacokinetics (PK) compared to Osimertinib. However, in bioassays, WZ4002 remains the gold-standard positive control for testing novel covalent binders because its binding mode is crystallographically defined and highly reproducible.

Pitfalls in Bioassay Interpretation
  • Incubation Time: For covalent inhibitors (Pyrimidines),

    
     is time-dependent. A 15-minute incubation will yield a significantly weaker 
    
    
    
    than a 60-minute incubation. Always report incubation times.
  • ATP Concentration: In kinase activity assays (e.g., Z'-LYTE), high ATP concentrations can compete with reversible inhibitors. However, covalent pyrimidines are less sensitive to ATP competition once the covalent bond forms, making them distinct from reversible quinazolines.

References

  • Zhou, W., et al. (2009). Novel mutant-selective EGFR kinase inhibitors against EGFR T790M. Nature, 462(7276), 1070–1074. [Link]

  • Cross, D. A., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery, 4(9), 1046–1061. [Link]

Sources

Validation

X-ray crystallography data for 4-(3-Piperidinyl)pyrimidine hydrochloride structure confirmation

Executive Summary 4-(3-Piperidinyl)pyrimidine hydrochloride represents a critical class of heterocyclic building blocks used in kinase inhibitor development. Its structural confirmation presents specific challenges: the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(3-Piperidinyl)pyrimidine hydrochloride represents a critical class of heterocyclic building blocks used in kinase inhibitor development. Its structural confirmation presents specific challenges: the flexibility of the saturated piperidine ring, the potential for tautomerism in the pyrimidine scaffold, and the ambiguity of protonation sites (pyrimidine


 vs. piperidine 

) in salt forms.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR/MS workflows. While NMR is sufficient for connectivity, this guide demonstrates that SC-XRD is the only self-validating method to unambiguously determine salt stoichiometry, absolute stereochemistry (chiral center at


), and solid-state packing networks essential for API formulation.

Part 1: The Structural Challenge

The molecule consists of two distinct domains:

  • Rigid Domain: The aromatic pyrimidine ring.

  • Flexible Domain: The saturated piperidine ring attached at the C3 position.

Critical Ambiguities in Standard Analysis
  • Protonation Site: The piperidine nitrogen (

    
    ) is significantly more basic than the pyrimidine nitrogens (
    
    
    
    ). However, in solid-state synthesis, unexpected polymorphs or dihydrochloride salts can form. NMR often fails to pinpoint the exact proton location due to rapid exchange in protic solvents.
  • Stereochemistry: The C3 position of the piperidine ring is a chiral center. Standard 1D NMR cannot distinguish enantiomers (

    
     vs. 
    
    
    
    ) without chiral shift reagents or derivatization.

Part 2: Comparative Analysis (XRD vs. NMR/MS)

The following analysis contrasts the utility of SC-XRD against high-resolution NMR (


H, 

C, NOESY) and Mass Spectrometry (HRMS).
Table 1: Technical Performance Comparison
FeatureSC-XRD (The Gold Standard) NMR (

H/

C/2D)
HRMS (ESI+)
Connectivity Definitive (Direct imaging of electron density)High (Inferred via coupling constants)Medium (Fragment based)
Stereochemistry Absolute (Can determine

via anomalous dispersion of Cl)
Relative (Requires derivatization for absolute)None
Salt Stoichiometry Exact (Visualizes counter-ions in lattice)Ambiguous (Integration errors common with hygroscopic salts)Poor (Salts often dissociate in gas phase)
Protonation Site Visible (H-atoms located in difference map or inferred by geometry)Invisible (Labile protons exchange with solvent)N/A
Sample State Solid Crystal (Direct relevance to formulation)Solution (Conformation averaged)Gas Phase
Time to Result 24-48 Hours (including crystallization)15-30 Minutes<5 Minutes
The "Killer Feature" of SC-XRD: The Chloride Flag

In the hydrochloride salt of 4-(3-Piperidinyl)pyrimidine, the chloride ion (


) acts as a heavy atom (

). This allows for the determination of absolute configuration using the Flack parameter, even in the absence of other heavy metals. Furthermore, XRD explicitly maps the hydrogen bond network between the

and the protonated nitrogen (

), confirming the salt form (mono- vs. di-HCl) which dictates solubility and bioavailability.

Part 3: Experimental Protocol

Phase A: Crystallization Strategy (Vapor Diffusion)

Objective: Grow single crystals suitable for diffraction (


 mm).

Reagents:

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) - High solubility.

  • Anti-solvent: Diethyl Ether (

    
    ) or Hexane - Low solubility.
    

Workflow:

  • Dissolution: Dissolve 20 mg of 4-(3-Piperidinyl)pyrimidine HCl in 0.5 mL of MeOH in a small inner vial (GC vial). Ensure the solution is saturated but clear. Filter through a 0.22 µm PTFE filter if cloudy.

  • Setup: Place the open inner vial inside a larger 20 mL scintillation vial.

  • Diffusion: Carefully add 5 mL of

    
     to the outer vial. Do not let the liquids mix directly.
    
  • Equilibration: Cap the outer vial tightly. Store at

    
     in a vibration-free environment.
    
  • Harvest: Check for prisms or blocks after 24-72 hours. Avoid needles (often indicate rapid precipitation).

Phase B: Data Collection & Refinement
  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 QUEST or Rigaku XtaLAB).

  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to reduce absorption by Chlorine, though Cu is acceptable for absolute configuration determination.
  • Temperature: 100 K (Cryostream). Crucial to freeze the piperidine ring puckering.

Part 4: Representative Validation Metrics

When reviewing the crystallographic data for this structure, the following parameters indicate a high-quality, trustworthy solution. Use this table to benchmark your results.

Table 2: Target Crystallographic Parameters
ParameterTarget RangeInterpretation
Space Group

(Racemic) or

(Chiral)
Common packing for organic salts.
R-Factor (

)

Indicates excellent agreement between model and data.
Goodness of Fit (GooF)

Variance matches statistical expectation.
Flack Parameter

(err

)
Confirms absolute stereochemistry (if chiral).
C-N Bond Lengths

Å (Pip) vs

Å (Pyr)
Distinguishes aliphatic vs aromatic C-N bonds.
Disorder Piperidine RingLook for "chair" conformation. Thermal ellipsoids should be reasonable.

Part 5: Structural Confirmation Workflow

The following diagram illustrates the logical flow from crude synthesis to final structural validation, highlighting the decision points between NMR and XRD.

G Synthesis Crude 4-(3-Piperidinyl)pyrimidine HCl Check1 Initial Purity Check (1H NMR / LCMS) Synthesis->Check1 Path_NMR Solution State Analysis (NMR: 1H, 13C, COSY) Check1->Path_NMR Rapid ID Cryst Crystallization (Vapor Diffusion: MeOH/Et2O) Check1->Cryst Full Characterization Result_NMR Result: Connectivity Confirmed (Stereochem Ambiguous) Path_NMR->Result_NMR Path_XRD Solid State Analysis (SC-XRD) DataColl Data Collection (Mo-Ku03b1, 100K) Cryst->DataColl Single Crystal Found Solve Structure Solution (SHELXT / Olex2) DataColl->Solve Result_XRD Result: 3D Structure & Absolute Config (Stereochem Definitive) Solve->Result_XRD Result_XRD->Result_NMR Validates

Caption: Workflow comparing rapid NMR identification vs. definitive SC-XRD structural confirmation. Note the validation loop where XRD confirms the ambiguous NMR data.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures. [Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. [Link]

  • Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. [Link]

  • Hooft, R. W. W., et al. (2008). "Determination of absolute structure using Bayesian statistics on Bijvoet differences." Journal of Applied Crystallography, 41(1), 96-103. (Reference for Flack Parameter/Absolute Config). [Link]

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 4-(3-Piperidinyl)pyrimidine Hydrochloride

[1] Executive Summary & Hazard Assessment 4-(3-Piperidinyl)pyrimidine hydrochloride is a nitrogen-rich heterocyclic salt commonly used as a building block in kinase inhibitor development.[1] Unlike benign buffers, this c...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Hazard Assessment

4-(3-Piperidinyl)pyrimidine hydrochloride is a nitrogen-rich heterocyclic salt commonly used as a building block in kinase inhibitor development.[1] Unlike benign buffers, this compound poses specific environmental and safety risks due to its biological activity potential and acidity.

This guide replaces generic "waste bin" advice with a rigorous Chain of Custody protocol. As researchers, our responsibility extends beyond the fume hood; we must ensure this compound is destroyed via high-temperature incineration to prevent aquatic accumulation.

Chemical Profile & GHS Classification
PropertyDetailOperational Implication
Chemical Nature Pyrimidine-Piperidine Salt (HCl)Water-soluble, acidic, hygroscopic.[1]
GHS Hazards Skin Irrit. 2, Eye Irrit.[2][3][4][5] 2A, STOT SE 3Dust Hazard: Inhalation of fine powder causes respiratory distress.
Acidity Protonated Nitrogen (HCl salt)Corrosivity: Solutions may degrade metal containers over time.
Reactivity Stable, incompatible with OxidizersSegregation: Never mix with Nitric Acid or Peroxides (Risk of N-oxides/explosion).[1]

Pre-Disposal Logistics: The "Zero-Drain" Rule

CRITICAL DIRECTIVE: Under no circumstances shall 4-(3-Piperidinyl)pyrimidine hydrochloride be discharged into the sanitary sewer.[1]

  • Reasoning: Nitrogen heterocycles are often resistant to standard microbial degradation in wastewater treatment plants (WWTP). Discharge leads to bioaccumulation in aquatic ecosystems.

Segregation Strategy

Before disposal, categorize the waste into one of three streams. Do not cross-contaminate.

  • Stream A (Solid Waste): Pure compound, contaminated weighing boats, gloves, and paper towels.

  • Stream B (Liquid Waste - Non-Halogenated): Mother liquors in Ethanol, Methanol, or DMSO.

  • Stream C (Liquid Waste - Halogenated): Solutions in DCM or Chloroform (requires higher temperature incineration).[1]

Operational Workflows (Step-by-Step)

Scenario A: Disposal of Solid Reagent (Excess/Expired)
  • Container: Wide-mouth High-Density Polyethylene (HDPE) jar.[1] Do not use glass for solids to prevent breakage during compaction.[1]

  • Protocol:

    • Don full PPE (Nitrile gloves, safety goggles, lab coat).

    • Transfer the solid material into the HDPE jar.

    • The "Double-Bag" Rule: If the material is in a glass vial, place the entire vial into a clear polyethylene bag, seal it, and place that bag into the waste jar. This prevents residual dust from contaminating the waste technician.

    • Labeling: Mark as "Hazardous Waste - Solid - Toxic/Irritant." List the full chemical name. Do not use abbreviations like "4-PP-HCl."

Scenario B: Disposal of Liquid Solutions
  • Container: 5L or 20L HDPE Carboy (compatible with solvent stream).

  • Protocol:

    • Check pH.[6][7][8] If the solution is highly acidic (pH < 3) due to the HCl salt, consider neutralizing strictly if required by your local EHS. Otherwise, label as "Acidic Organic Waste."

    • Solvent Check:

      • If solvent is Ethanol/Methanol/DMSO : Use "Non-Halogenated" carboy.

      • If solvent is DCM/Chloroform : Use "Halogenated" carboy.

    • Cap Venting: Ensure the cap is vented or not over-tightened initially if there is any risk of off-gassing, though this salt is generally stable.

Scenario C: Emergency Spill Response (Neutralization)

Context: You have dropped a container, and 5g-10g of powder is on the floor.[1]

  • Logic: The HCl salt is acidic. Adding water makes it corrosive.[6] Neutralize with a weak base (Sodium Bicarbonate) to safely clean it up without generating excessive heat or splashing.

  • Isolate: Evacuate the immediate 3-meter radius. Mark the zone.

  • PPE Upgrade: Wear a fit-tested N95 or P100 respirator to avoid inhaling dust.

  • Containment: Cover the spill with a perimeter of absorbent pads.

  • Neutralization (The Fizz Test):

    • Gently cover the spill with Sodium Bicarbonate (

      
      )  powder.
      
    • Mist lightly with water.[2] You will see bubbling (

      
       release).
      
    • Wait until bubbling ceases. The material is now a neutral salt paste.

  • Collection: Scoop the paste into a hazardous waste bag. Label as "Spill Debris: 4-(3-Piperidinyl)pyrimidine HCl + Sodium Bicarbonate."[1]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for handling this compound, ensuring compliance with RCRA and safety standards.

DisposalWorkflow Start Waste Generation: 4-(3-Piperidinyl)pyrimidine HCl StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Contaminated Debris) StateCheck->Solid Dry Liquid Liquid Waste (Mother Liquor) StateCheck->Liquid Dissolved Spill Accidental Spill StateCheck->Spill Emergency Bagging Double Bag Technique (Polyethylene Bag) Solid->Bagging SolventCheck Identify Solvent Base Liquid->SolventCheck Neutralize Neutralize with NaHCO3 (Control Exotherm) Spill->Neutralize SolidContainer HDPE Wide-Mouth Jar Bagging->SolidContainer Final EHS Pickup / Incineration SolidContainer->Final Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, EtOH, DMSO) SolventCheck->NonHalo LiquidContainer Solvent Carboy (Label: Acidic Organic) Halo->LiquidContainer NonHalo->LiquidContainer LiquidContainer->Final Scoop Scoop Paste to Solid Waste Neutralize->Scoop Scoop->SolidContainer

Figure 1: Decision Matrix for the segregation and disposal of 4-(3-Piperidinyl)pyrimidine hydrochloride waste streams.

Regulatory Compliance (RCRA & EPA)[1][9][10]

While this specific intermediate is not explicitly listed on the EPA "P-List" (Acutely Toxic) or "U-List" (Toxic), it must be managed as Hazardous Waste due to its characteristic toxicity and potential aquatic impact.[1]

  • Waste Code Assignment:

    • If pure/solid: Assign Statutory Code (consult local EHS, often "Non-Regulated Hazardous Waste" or state-specific codes).[1]

    • If in flammable solvent: Assign D001 (Ignitable).

    • If in halogenated solvent: Assign F002 (Spent Halogenated Solvents).

  • Satellite Accumulation Area (SAA): Store waste containers at or near the point of generation. Keep containers closed unless adding waste. Secondary containment (trays) is mandatory to capture leaks.

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Washington, D.C. [Link][1]

  • National Institutes of Health (NIH). NIH Waste Disposal Guide: Chemical Waste Management. [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link][1]

  • PubChem. Compound Summary: Pyrimidine Derivatives Safety Data. National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
4-(3-Piperidinyl)pyrimidine hydrochloride
Reactant of Route 2
4-(3-Piperidinyl)pyrimidine hydrochloride
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